(4-Cyanophenyl)methanesulfonamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-cyanophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c9-5-7-1-3-8(4-2-7)6-13(10,11)12/h1-4H,6H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJRAEXJNGIIDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191868-54-9 | |
| Record name | (4-cyanophenyl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
(4-Cyanophenyl)methanesulfonamide synthesis from methanesulfonyl chloride
An In-Depth Technical Guide to the Synthesis of (4-Cyanophenyl)methanesulfonamide from Methanesulfonyl Chloride
Abstract
This technical guide provides a comprehensive overview of the synthesis of (4-cyanophenyl)methanesulfonamide, a valuable intermediate in medicinal chemistry and drug development. The primary synthetic route detailed is the reaction between methanesulfonyl chloride and 4-aminobenzonitrile. This document elucidates the underlying reaction mechanism, provides a detailed experimental protocol, discusses critical process parameters for optimization, and outlines robust analytical methods for product characterization. The content is structured to provide researchers, scientists, and drug development professionals with both the theoretical foundation and practical insights required for the successful synthesis and validation of this target compound.
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, antitumor, and diuretic drugs.[1][2][3] Its ability to act as a bioisostere for amides and carboxylic acids, while offering improved metabolic stability and distinct hydrogen bonding capabilities, makes it a privileged scaffold in drug design.[1][4]
(4-Cyanophenyl)methanesulfonamide, also known by its IUPAC name N-(4-cyanophenyl)methanesulfonamide, incorporates both a sulfonamide linkage and a nitrile group.[5] This combination of functionalities makes it a versatile building block for synthesizing more complex molecules, particularly in the development of enzyme inhibitors and receptor antagonists where the cyano group can serve as a key binding element or a precursor for other functional groups.
This guide focuses on the most direct and classical approach to its synthesis: the coupling of an amine (4-aminobenzonitrile) with a sulfonyl chloride (methanesulfonyl chloride).[6] This reaction, a variation of the Hinsberg reaction, is a robust and widely employed method for forming the sulfonamide N-S bond.[6][7] We will explore the causality behind the experimental choices, from reagent selection to reaction conditions, to provide a self-validating and reproducible protocol.
Reaction Mechanism and Theoretical Framework
The formation of (4-cyanophenyl)methanesulfonamide proceeds via a nucleophilic substitution reaction at the sulfur atom of methanesulfonyl chloride. The mechanism is analogous to nucleophilic acyl substitution at a carbonyl carbon.[8]
Key Steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-aminobenzonitrile (the nucleophile) attacks the highly electrophilic sulfur atom of methanesulfonyl chloride. The strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom renders the sulfur atom electron-deficient.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate.
-
Elimination of Leaving Group: The intermediate collapses, reforming the sulfur-oxygen double bond character and expelling the chloride ion, which is a good leaving group.
-
Deprotonation: A base, typically a tertiary amine like pyridine or triethylamine, removes the proton from the nitrogen atom.[9] This step is crucial for two reasons: it neutralizes the positively charged nitrogen, yielding the final sulfonamide product, and it scavenges the hydrochloric acid (HCl) generated from the expelled chloride and the proton, preventing it from protonating the starting amine and rendering it non-nucleophilic.[8]
Caption: The nucleophilic substitution mechanism for sulfonamide formation.
Detailed Experimental Protocol
This protocol describes the synthesis of (4-cyanophenyl)methanesulfonamide on a laboratory scale. All operations should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).
Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 4-Aminobenzonitrile | C₇H₆N₂ | 118.14 | 10.0 | 1.18 g | Starting amine |
| Methanesulfonyl Chloride | CH₃SO₂Cl | 114.55 | 11.0 | 0.95 mL (1.26 g) | Acylating agent, use fresh |
| Pyridine (anhydrous) | C₅H₅N | 79.10 | 20.0 | 1.6 mL | Base and solvent |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | - | 20 mL | Reaction solvent |
| Hydrochloric Acid (1 M aq.) | HCl | 36.46 | - | 2 x 20 mL | For work-up |
| Saturated Sodium Bicarbonate (aq.) | NaHCO₃ | 84.01 | - | 20 mL | For work-up |
| Brine (Saturated NaCl aq.) | NaCl | 58.44 | - | 20 mL | For work-up |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | Drying agent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | For recrystallization | Purification solvent |
| Hexanes | C₆H₁₄ | 86.18 | - | For recrystallization | Purification solvent |
Reaction Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzonitrile (1.18 g, 10.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (20 mL) and anhydrous pyridine (1.6 mL, 20.0 mmol). Stir the mixture at room temperature until all solids have dissolved.
-
Cooling: Cool the reaction flask in an ice-water bath to 0 °C.
-
Addition of Sulfonyl Chloride: Add methanesulfonyl chloride (0.95 mL, 11.0 mmol) dropwise to the stirred solution over 10-15 minutes using a syringe. Maintain the internal temperature below 5 °C during the addition. A precipitate (pyridinium hydrochloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Add 1 M HCl (20 mL) and shake. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl (20 mL) to remove excess pyridine, saturated sodium bicarbonate solution (20 mL) to neutralize any remaining acid, and finally with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a hot mixture of ethyl acetate and hexanes to afford (4-cyanophenyl)methanesulfonamide as a crystalline solid.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Process Optimization and Critical Parameters
The success of the synthesis hinges on the careful control of several key parameters.
-
Choice of Base: Pyridine is an effective base for this reaction.[9] It is strong enough to neutralize the generated HCl but not so strong as to cause significant side reactions. Triethylamine is another common choice.[10] At least one equivalent of the base is required to scavenge the acid, but a slight excess (1.5-2.0 equivalents) is often used to ensure the reaction goes to completion.[9]
-
Solvent: Dichloromethane (DCM) is an excellent solvent as it is relatively inert and dissolves the starting materials well. Acetonitrile is another suitable option.[2] The use of anhydrous solvents is critical, as sulfonyl chlorides can hydrolyze in the presence of water.
-
Temperature Control: The initial reaction between the amine and sulfonyl chloride is exothermic. Starting the reaction at 0 °C helps to control the reaction rate, prevent overheating, and minimize the formation of potential byproducts, such as the double-sulfonated amine.[7]
-
Reagent Purity: Methanesulfonyl chloride is highly reactive and susceptible to hydrolysis.[11] Using a fresh or recently distilled bottle is paramount for achieving high yields. The 4-aminobenzonitrile should also be of high purity.
-
Side Reactions: The primary potential side reaction is the formation of a disulfonylated product where the sulfonamide N-H bond reacts with a second molecule of methanesulfonyl chloride. This is generally disfavored under these conditions, especially with primary amines, but can be minimized by avoiding a large excess of the sulfonyl chloride and by not using excessively harsh conditions (e.g., strong, non-hindered bases or high temperatures).
Characterization and Analysis
Rigorous analytical characterization is required to confirm the identity and purity of the synthesized (4-cyanophenyl)methanesulfonamide.
Expected Analytical Data
| Analysis Method | Expected Results |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₈H₈N₂O₂S |
| Molecular Weight | 196.22 g/mol [5] |
| Melting Point | ~180-185 °C (literature values may vary) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~10.5 (s, 1H, NH), 7.8 (d, 2H, Ar-H), 7.4 (d, 2H, Ar-H), 3.1 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~143, 133, 120, 119, 106, 40 |
| IR (KBr, cm⁻¹) | ~3250 (N-H stretch), ~2230 (C≡N stretch), ~1340 & ~1160 (S=O asymm. & symm. stretch) |
| Mass Spec (ESI-) | m/z = 195.0 [M-H]⁻ |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
Discussion of Analytical Techniques
-
NMR Spectroscopy: ¹H NMR is invaluable for confirming the structure.[12] The singlet for the methyl group, the two doublets in the aromatic region characteristic of a 1,4-disubstituted benzene ring, and the broad singlet for the N-H proton are key diagnostic signals. ¹³C NMR confirms the number of unique carbon environments.[13]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.[14] The presence of strong absorption bands for the asymmetric and symmetric stretching of the S=O bonds is characteristic of sulfonamides.[15][16] A sharp peak around 2230 cm⁻¹ confirms the presence of the nitrile group, and a peak in the 3200-3300 cm⁻¹ region indicates the N-H bond.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[17][18] In electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ is often observed. Fragmentation analysis might show a characteristic loss of SO₂ (64 Da).[19]
-
Melting Point: A sharp melting point range is a good indicator of the compound's purity.
Conclusion
The synthesis of (4-cyanophenyl)methanesulfonamide from methanesulfonyl chloride and 4-aminobenzonitrile is a reliable and efficient process rooted in fundamental organic chemistry principles. By carefully controlling reaction parameters such as temperature, solvent purity, and the stoichiometry of the base, high yields of the pure product can be consistently achieved. The detailed protocol and analytical benchmarks provided in this guide serve as a robust framework for researchers in the pharmaceutical and chemical sciences, enabling the confident synthesis and validation of this important chemical intermediate.
References
-
Wikipedia. Sulfonamide. [Link]
- D. A. Horton, G. T. Bourne, M. L. Smythe. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
-
S. Verma, S. M. Kandhasamy, G. C. S. Kumar, G. Singh, S. Bondada, S. K. Singh. (2023). Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. ACS Omega. [Link]
- N. Yurdakul, S. Bahçeli, H. Yüksek, M. Kurt. (2007). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Journal of Structural Chemistry.
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]
-
N. D. Ball, J. D. B. O'Connor, Y. Yue, A. J. Metrano, M. A. Caparco, J. W. Tucker, J. M. Humphrey. (2013). Preparation of sulfonamides from N-silylamines. National Institutes of Health. [Link]
-
ResearchGate. Which catalyst is the most efficient in the synthesis of sulfonamide?. (2022). [Link]
- J. D. Griffin, M. A. Zeller, D. W. C. MacMillan. (2021).
-
E. F. Flegeau, J. M. Harrison, M. C. Willis. (2016). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. National Institutes of Health. [Link]
-
Thieme. (2022). One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis. [Link]
-
ResearchGate. FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... [Link]
-
Organic Chemistry Explained. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. [Link]
-
E. F. Perez, M. N. Eberlin, B. G. Vaz, L. K. Almeida, C. A. de Simone, R. A. Pilli. (2015). Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. PubMed. [Link]
-
ResearchGate. IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. [Link]
-
ResearchGate. Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. [Link]
-
S. Khan, M. A. Al-Dhfyan, A. A. Al-Majid, M. A. G. Al-Mugren, M. Arshad, S. A. Al-Tamimi, S. A. Al-Ghamdi. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. National Institutes of Health. [Link]
-
M. G. Dekamin, S. Eslami, R. Ahmadi. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. [Link]
- J. N. Baxter, J. Cymerman-Craig, J. B. Willis. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society.
-
ResearchGate. Optimization of the reaction conditions. [Link]
- Sci-Hub. The infrared spectra of some sulphonamides.
- BenchChem.
-
S. Khan, M. A. Al-Dhfyan, A. A. Al-Majid, M. A. G. Al-Mugren, M. Arshad, S. A. Al-Tamimi, S. A. Al-Ghamdi. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PubMed. [Link]
- Journal of Synthetic Chemistry. (2023).
- Organic Syntheses. Methanesulfonyl chloride procedure.
-
Y. V. Fu, M. L. T. Nguyen, K. T. D. Tran, P. C. T. Nguyen. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]
-
Matrix Fine Chemicals. N-(4-CYANOPHENYL)METHANESULFONAMIDE | CAS 36268-67-4. [Link]
- Organic Syntheses. Methanesulfinyl Chloride.
- S. Mammadova, A. Krishna, O. Yarovaya, et al. (2023). Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl].
- Taylor & Francis. Methanesulfonyl chloride – Knowledge and References.
- I. I. Lobyshev, G. A. Somorjai, A. T. Bell. (2004). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride.
- Organic Syntheses. Methanesulfonyl chloride.
-
PrepChem.com. Synthesis of 4-(3-mesyloxypropyl)benzonitrile. [Link]
- BenchChem. An In-depth Technical Guide to the Formation of N-(4-cyanophenyl)-2-methylprop-2-enamide.
- Google Patents. CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide.
- Google Patents.
- Organic Syntheses. Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile.
- M. Giraudeau, S. Akoka. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples.
- Google Patents. RU2729998C9 - Method of producing (4s)-4-(4-cyano-2-methoxyphenyl)
- T. S. T. Muhammad, H. Osman, S. Al-resayes. (2009). 4-{[(3-Cyanophenyl)
- Google Patents. EP3174875A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient.
-
ResearchGate. Synthesis, Characterization and X-ray Diffraction Studies on N-(4-Bromophenyl)-4-methoxybenzenesulfonamide. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 6. Sulfonamide - Wikipedia [en.wikipedia.org]
- 7. Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-Cyanophenethyl Methanesulfonate synthesis - chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-{[(3-Cyanophenyl)imino]methyl}-3-hydroxyphenyl Tetradecanoate | MDPI [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 17. Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal Structure Analysis of (4-Cyanophenyl)methanesulfonamide Analogues: From Synthesis to Supramolecular Insights
An In-Depth Technical Guide
Prepared by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the methodologies and rationale behind the crystal structure analysis of (4-Cyanophenyl)methanesulfonamide analogues. The sulfonamide scaffold is a cornerstone in medicinal chemistry, and understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for modern drug design.[1][2] This document navigates the complete workflow, from the strategic synthesis of analogues and the critical process of obtaining diffraction-quality single crystals, through to the intricacies of X-ray data collection, structure solution, and refinement. We delve into the interpretation of the resulting structural data, with a particular focus on the non-covalent interactions, such as hydrogen bonds and π-π stacking, that govern crystal packing.[3][4] The influence of these interactions on physicochemical properties, particularly the phenomenon of polymorphism, is discussed as a critical consideration in pharmaceutical development.[5][6][7] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage crystallographic insights for the rational design of novel therapeutics.
Introduction: The 'Why' of Crystal Structure Analysis
The sulfonamide functional group is a privileged scaffold in drug discovery, forming the basis of a wide array of antibacterial, anticancer, and anti-inflammatory agents.[1][8] The (4-Cyanophenyl)methanesulfonamide core, in particular, offers a versatile template for generating analogues with diverse biological activities. The cyano (C≡N) group and the sulfonamide (-SO₂NH-) moiety are potent hydrogen bond acceptors and donors, respectively, which heavily influence how these molecules interact with biological targets and with each other in the solid state.[9][10]
In drug development, the solid-state properties of an Active Pharmaceutical Ingredient (API) are as crucial as its intrinsic biological activity. Different crystalline forms of the same compound, known as polymorphs, can exhibit vastly different properties, including solubility, dissolution rate, stability, and bioavailability.[6][7][11] An unexpected polymorphic transformation can have disastrous consequences, as famously occurred with the HIV drug Ritonavir.[5] Therefore, single-crystal X-ray diffraction (SC-XRD) is not merely an academic exercise; it is the definitive method for elucidating the three-dimensional atomic structure, revealing the precise molecular conformation and the intricate network of intermolecular interactions that define a specific crystalline form.[12][13][14] This knowledge is the bedrock of rational drug design and solid-form screening.
The Experimental Pathway: A Validating Workflow
The journey from a chemical concept to a refined crystal structure is a multi-stage process where each step validates the next. A failure or poor outcome at any stage necessitates a re-evaluation of the preceding steps.
Caption: High-level workflow from synthesis to final structural analysis.
Synthesis and Crystallization: The Foundational Steps
Expertise in Action: The quality of the final crystal structure is entirely dependent on the quality of the single crystal, which in turn depends on the purity of the compound.
Protocol 1: Representative Synthesis of a (4-Cyanophenyl)methanesulfonamide Analogue
This protocol describes a general method for synthesizing N-substituted analogues.
-
Reactant Preparation: Dissolve the desired primary or secondary amine (1.0 eq) in a suitable solvent like pyridine or dichloromethane in an ice-water bath.
-
Sulfonyl Chloride Addition: Slowly add a solution of (4-cyanophenyl)methanesulfonyl chloride (1.1 eq) to the cooled amine solution under constant stirring. The slight excess of the sulfonyl chloride ensures complete consumption of the amine.
-
Reaction: Allow the mixture to stir at room temperature for 4-12 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding dilute hydrochloric acid. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization to achieve >99% purity.
Protocol 2: Growing Diffraction-Quality Single Crystals
The goal is to allow molecules to self-assemble slowly and perfectly into a crystal lattice. Rapid precipitation leads to amorphous solids or poorly-ordered microcrystals.[15]
-
Solvent Selection: Choose a solvent system in which the compound has moderate solubility. A common strategy is to use a binary system: a "good" solvent in which the compound dissolves well, and an "anti-solvent" in which it is poorly soluble.
-
Slow Evaporation (Primary Method):
-
Dissolve 5-10 mg of the purified compound in a minimal amount of a relatively volatile "good" solvent (e.g., acetone, ethyl acetate) in a small, clean vial.
-
Cover the vial with a cap pierced with a few small holes or with parafilm with needle punctures. This restricts the rate of evaporation.
-
Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.
-
-
Vapor Diffusion (Alternative Method):
-
Dissolve the compound in a small amount of the "good" solvent in an open inner vial.
-
Place this inner vial inside a larger, sealed jar containing a larger volume of the "anti-solvent".
-
The anti-solvent vapor will slowly diffuse into the inner vial, gradually reducing the solubility of the compound and promoting slow crystallization.
-
Core Methodology: Single-Crystal X-ray Diffraction
SC-XRD is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[12][16]
The Experimental Workflow
The process involves mounting a suitable crystal, collecting diffraction data, and processing that data to solve and refine the structure. This entire process is often managed by sophisticated software suites.[17][18][19]
Caption: Workflow for crystallographic data collection, solution, and refinement.
Data Solution and Refinement Explained
-
Structure Solution: The fundamental challenge in crystallography is the "phase problem".[16] While we can measure the intensities (related to the amplitude) of the diffracted X-rays, we lose the phase information. For small molecules like our analogues, powerful algorithms known as Direct Methods are used to mathematically derive initial phase estimates, which allows for the generation of a preliminary electron density map and an initial structural model.[16]
-
Structure Refinement: This is an iterative process of optimizing the initial model to achieve the best possible fit with the experimental diffraction data.[20][21][22] Using a least-squares minimization algorithm, the positions of the atoms (x, y, z coordinates) and their thermal displacement parameters are adjusted. The quality of the fit is monitored using crystallographic R-factors (e.g., R1), with lower values indicating a better fit. A final difference electron density map is calculated to ensure all atoms (including hydrogens) have been located and that the model is complete.[20]
Trustworthiness through Software: Modern crystallographic software packages like Olex2 or the SHELX suite provide a comprehensive environment for this process, integrating solution, refinement, and visualization tools.[17][21][23][24] These programs have built-in validation checks that flag potential issues, ensuring the trustworthiness and reproducibility of the final structure.
Structural Analysis: Decoding the Crystal Packing
Once a high-quality structure is obtained, the real scientific inquiry begins. For (4-Cyanophenyl)methanesulfonamide analogues, the analysis focuses on how the molecules arrange themselves and what forces hold them together.
The Role of Hydrogen Bonding
The sulfonamide group (-SO₂NHR) and the cyano group (-C≡N) are key players in defining the crystal's supramolecular architecture.[3][25]
-
The N-H proton of the sulfonamide is a strong hydrogen bond donor .
-
The sulfonyl oxygens (-SO₂) and the nitrogen of the cyano group are strong hydrogen bond acceptors .
This combination frequently leads to robust and predictable hydrogen-bonding patterns, or "synthons," which can form chains, dimers, or more complex networks that are fundamental to the crystal packing.[10]
Caption: Conceptual diagram of a common hydrogen-bonded dimer motif.
Quantitative Data Presentation
The final output of a crystal structure determination is a wealth of quantitative data, which is best summarized in a standardized table.
Table 1: Representative Crystallographic Data for a Hypothetical Analogue
| Parameter | Value |
| Chemical Formula | C₈H₈N₂O₂S |
| Formula Weight | 196.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 10.123(3) |
| c (Å) | 9.876(2) |
| β (°) | 105.45(1) |
| Volume (ų) | 823.4(4) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.582 |
| Temperature (K) | 100(2) |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Reflections Collected | 7854 |
| Independent Reflections | 1890 [R(int) = 0.021] |
| Final R1 [I > 2σ(I)] | 0.035 |
| wR2 (all data) | 0.092 |
| Goodness-of-Fit (GoF) | 1.05 |
| CSD Deposition Number | CCDC XXXXXX |
Rationale: This table provides a snapshot of the crystal's quality and the experiment's success. The low R-factors (R1 < 0.05) and a Goodness-of-Fit close to 1.0 indicate a high-quality model that accurately represents the experimental data. The CSD number allows any researcher to access the full structural data for verification.[26][27]
Conclusion and Future Outlook
The crystal structure analysis of (4-Cyanophenyl)methanesulfonamide analogues is an indispensable tool in modern drug discovery. It provides the ultimate proof of molecular structure and offers profound insights into the solid-state behaviors that dictate a drug candidate's viability. By understanding the interplay of hydrogen bonding, π-stacking, and other non-covalent forces, scientists can anticipate and control properties like polymorphism, leading to the development of safer, more effective, and more stable pharmaceutical products. The systematic application of the principles and protocols outlined in this guide empowers research teams to make data-driven decisions, accelerating the journey from molecular design to clinical success.
References
-
Verdeau, A., Vedernikova, I., & Karki, S. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]
-
PharmaCores. (2022). Polymorphism in Drugs: Why Crystal Forms Matter. PharmaCores Website. [Link]
-
de Oliveira, M. A., et al. (2023). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Archiv der Pharmazie. [Link]
- Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Crystal Growth & Design, 7(10), 1898-1907. Note: A representative article on the topic. A direct link to the referenced article was not available, but similar content can be found in academic journals covering this topic.
-
Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]
-
David, W. I. F., et al. (2021). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B, 77(Pt 3), 321–337. [Link]
-
MDPI. (n.d.). Special Issue: Polymorphism in Pharmaceutical Compounds. Crystals Journal. [Link]
-
Jagiellonian Centre of Innovation. (n.d.). Polymorphism of pharmaceuticals – significance and selected identification methods. JCI Website. [Link]
-
Giri, B. R., et al. (2018). Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. Crystal Growth & Design, 18(2), 1112–1120. [Link]
-
Structural Activity Relationship (SAR) of Sulfonamides. (2020, November 24). YouTube. [Link]
-
Pareek, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28, 39859–39871. [Link]
-
Creative BioMart. (n.d.). X-ray Crystallography. Creative BioMart Website. [Link]
-
University of Oklahoma. (n.d.). Structure Refinement. University of Oklahoma Website. [Link]
-
Mammadova, S. A., et al. (2023). Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide. Acta Crystallographica Section E, 79(Pt 8), 754–759. [Link]
-
Adsmond, D. A., & Grant, D. J. W. (2001). Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences, 90(11), 1882-1896. [Link]
-
Li, Y., et al. (2023). Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. Crystal Growth & Design, 23(4), 2824–2836. [Link]
-
The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences Website. [Link]
-
Carleton College. (2018). Single Crystal Structure Refinement (SREF). SERC Website. [Link]
-
Zhang, Y., & Chen, X. (2017). New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science, 3(6), 529–531. [Link]
-
OlexSys Ltd. (n.d.). Overview. OlexSys Website. [Link]
-
ResearchGate. (n.d.). Hydrogen bonding in sulfonamides. Request PDF. [Link]
-
Excillum. (n.d.). Small molecule crystallography. Excillum Website. [Link]
-
Müller, P. (2009). Practical suggestions for better crystal structures. Crystallography Reviews, 15(1), 57-83. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]
-
Li, Y., et al. (2023). Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. ACS Publications. [Link]
-
Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]
-
OlexSys Ltd. (n.d.). Olex2. OlexSys Website. [Link]
-
ResearchGate. (n.d.). Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides. Request PDF. [Link]
-
PubChem. (n.d.). (4-cyanophenyl)methanesulfonamide. PubChem Website. [Link]
-
SourceForge. (n.d.). Olex2 download. SourceForge Website. [Link]
-
IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. IMSERC Website. [Link]
-
PubChem. (n.d.). N-(4-cyanophenyl)methanesulfonamide. PubChem Website. [Link]
-
ResearchGate. (n.d.). Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide. ResearchGate Website. [Link]
-
MatDaCs. (n.d.). Cambridge Structure Database (CSD). MatDaCs Website. [Link]
-
Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). PSDS Website. [Link]
-
BiŌkeanós. (n.d.). The Cambridge Structural Database. BiŌkeanós Website. [Link]
-
ResearchGate. (n.d.). Synthesis and crystal structure of anti-10-(4-cyanophenyl)-10,11,22,23-tetrahydro-9H,21H-5,8:15,12-bis(metheno)[2][8][9]triazacyclohexadecino[1,16-a:5,6-a′]diindole dichloromethane monosolvate. ResearchGate Website. [Link]
-
Woo, L. W. L., et al. (2011). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. ChemMedChem, 6(9), 1613-1630. [Link]
-
Kniess, T., et al. (2018). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2018(4), M1016. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Hydrogen bonding in sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 6. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 7. mdpi.com [mdpi.com]
- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 12. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 13. rigaku.com [rigaku.com]
- 14. excillum.com [excillum.com]
- 15. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. Overview | OlexSys [olexsys.org]
- 18. scispace.com [scispace.com]
- 19. Olex2 | OlexSys [olexsys.org]
- 20. ou.edu [ou.edu]
- 21. Single Crystal Structure Refinement (SREF) [serc.carleton.edu]
- 22. web.mit.edu [web.mit.edu]
- 23. sourceforge.net [sourceforge.net]
- 24. imserc.northwestern.edu [imserc.northwestern.edu]
- 25. researchgate.net [researchgate.net]
- 26. Cambridge Structure Database (CSD) | MatDaCs [mat-dacs.dxmt.mext.go.jp]
- 27. biokeanos.com [biokeanos.com]
Physical and chemical properties of (4-Cyanophenyl)methanesulfonamide
An In-Depth Technical Guide to the Physical and Chemical Properties of (4-Cyanophenyl)methanesulfonamide
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of (4-Cyanophenyl)methanesulfonamide, a key intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth data, validated characterization protocols, and expert insights into the compound's behavior and potential applications. The structure of this guide is designed to logically present the core scientific information, from fundamental identity to practical experimental workflows.
Introduction and Molecular Identity
(4-Cyanophenyl)methanesulfonamide, also known by its IUPAC name N-(4-cyanophenyl)methanesulfonamide, is an aromatic sulfonamide derivative.[1] Its structure incorporates three key functional groups: a central phenyl ring, a sulfonamide moiety, and a nitrile group. This unique combination makes it a valuable building block, particularly in the synthesis of targeted therapeutics. The electron-withdrawing nature of both the cyano and methanesulfonyl groups significantly influences the molecule's electronic properties, reactivity, and biological interactions. Notably, the 4-cyanophenyl motif is a critical component in various enzyme inhibitors, including aromatase and steroid sulfatase inhibitors investigated for applications in oncology.[2]
This guide will elucidate the compound's chemical and physical characteristics, provide standardized protocols for its analysis, and discuss its reactivity and synthetic utility.
Figure 1: 2D structure of (4-Cyanophenyl)methanesulfonamide.
Physicochemical and Spectroscopic Profile
The reliable identification and characterization of a compound are foundational to its use in research and development. This section summarizes the key physicochemical and spectroscopic data for (4-Cyanophenyl)methanesulfonamide.
Core Identifiers and Properties
The following table consolidates the primary identifiers and computed physical properties for the compound. Experimental data for properties such as melting point and solubility are not widely reported in public literature, underscoring the importance of in-house experimental verification as detailed in Section 4.
| Property | Value | Source(s) |
| CAS Number | 36268-67-4 | [1][3] |
| IUPAC Name | N-(4-cyanophenyl)methanesulfonamide | [1] |
| Alternate Name | 4-(Methanesulfonylamino)benzonitrile | [1][3] |
| Molecular Formula | C₈H₈N₂O₂S | [1][3] |
| Molecular Weight | 196.22 g/mol | [1] |
| Monoisotopic Mass | 196.03065 Da | [4] |
| InChIKey | BRDHOCVMWSXEHI-UHFFFAOYSA-N | [1][4] |
| Canonical SMILES | CS(=O)(=O)NC1=CC=C(C=C1)C#N | [1][4] |
| XLogP3 (Predicted) | 0.9 | [4] |
| pKa (Predicted) | The sulfonamide proton (N-H) is acidic. The presence of the electron-withdrawing cyano group is expected to increase its acidity relative to unsubstituted aryl sulfonamides. For comparison, the highly acidic (4-cyanophenyl)methanesulfonic acid has a predicted pKa of approximately -3.0.[5] | - |
| Solubility | Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF), slightly soluble in alcohols (e.g., methanol, ethanol), and poorly soluble in water and nonpolar solvents.[6] | - |
Spectroscopic Data Interpretation
Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on the compound's functional groups, the following spectral characteristics are expected:
-
Infrared (IR) Spectroscopy: The IR spectrum provides a unique fingerprint of the molecule's functional groups. Key expected absorption bands include:
-
~3300-3200 cm⁻¹: N-H stretching of the sulfonamide group.
-
~2230 cm⁻¹: C≡N stretching of the nitrile group. A related structure shows this peak at 2237 cm⁻¹.[7]
-
~1350-1320 cm⁻¹ and ~1160-1140 cm⁻¹: Asymmetric and symmetric SO₂ stretching of the sulfonamide group, respectively. A similar compound exhibited these bands at 1329 and 1156 cm⁻¹.[7]
-
~1600-1450 cm⁻¹: C=C stretching within the aromatic ring.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should display distinct signals corresponding to the different proton environments:
-
A singlet for the three methyl (CH₃) protons.
-
Two doublets for the four aromatic protons, exhibiting a characteristic AA'BB' splitting pattern for a 1,4-disubstituted benzene ring.
-
A broad singlet for the acidic sulfonamide (N-H) proton, which is exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum will confirm the carbon framework:
-
A signal for the methyl carbon.
-
A signal for the nitrile carbon (~118-120 ppm).
-
Four signals for the aromatic carbons, two of which will be quaternary.
-
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the exact mass and fragmentation pattern. Predicted collision cross-section (CCS) values provide additional structural information.[4]
-
Expected Adducts (m/z): [M+H]⁺: 197.03793, [M+Na]⁺: 219.01987, [M-H]⁻: 195.02337.[4]
-
Synthesis and Chemical Reactivity
Understanding the synthesis and reactivity of (4-Cyanophenyl)methanesulfonamide is crucial for its application as a chemical intermediate.
Synthetic Approach
The most direct and common method for synthesizing aryl sulfonamides is the Hinsberg reaction .[7] This involves the reaction of a primary amine with a sulfonyl chloride in the presence of a base. For (4-Cyanophenyl)methanesulfonamide, this translates to the reaction between 4-aminobenzonitrile and methanesulfonyl chloride.
Figure 2: Proposed synthesis route for (4-Cyanophenyl)methanesulfonamide.
Reactivity Profile
The molecule's reactivity is governed by its three primary functional groups:
-
Sulfonamide Group: The N-H proton is acidic and can be deprotonated by a suitable base. The resulting anion can act as a nucleophile in subsequent reactions, such as alkylation.
-
Nitrile Group: The cyano group is susceptible to nucleophilic attack. It can be hydrolyzed to a carboxylic acid under acidic or basic conditions or reduced to a primary amine.
-
Aromatic Ring: The benzene ring is deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effects of both the sulfonamide and nitrile substituents.
Experimental Protocols for Characterization and Validation
To ensure scientific integrity, every batch of a synthesized compound must be rigorously characterized. The following protocols describe a self-validating system for confirming the identity, purity, and key properties of (4-Cyanophenyl)methanesulfonamide.
Figure 3: Standard workflow for the characterization and validation of a synthesized chemical compound.
Protocol 1: Melting Point Determination
Objective: To determine the melting range of the compound, which serves as an indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid.
Methodology:
-
Ensure the sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample rapidly to about 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).
-
The melting range is reported as T₁ - T₂.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of the compound by separating it from any impurities.
Methodology:
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detector: UV detector set to an appropriate wavelength (e.g., 254 nm).
-
Flow Rate: 1.0 mL/min.
-
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.
-
Gradient Elution:
-
Start with a gradient of 5-10% Mobile Phase B.
-
Linearly increase to 95% Mobile Phase B over 15-20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes before the next injection.
-
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Protocol 3: Structural Elucidation by NMR Spectroscopy
Objective: To confirm the chemical structure of the synthesized compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for sulfonamides as it allows for the observation of the exchangeable N-H proton.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Ensure proper shimming to obtain sharp, well-resolved peaks.
-
Integrate the signals to determine the relative number of protons for each peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
-
Data Interpretation:
-
Compare the observed chemical shifts, splitting patterns, and integrations with the expected structure.
-
Confirm the presence of all expected signals and the absence of significant impurity peaks.
-
Conclusion
(4-Cyanophenyl)methanesulfonamide is a well-defined chemical entity with distinct physical and spectroscopic properties derived from its aromatic, sulfonamide, and nitrile functionalities. Its straightforward synthesis and versatile reactivity make it a valuable intermediate in the development of novel chemical compounds, particularly in the field of medicinal chemistry. The protocols and data presented in this guide provide a robust framework for the synthesis, characterization, and application of this compound, ensuring a high degree of scientific rigor and reproducibility for researchers in the field.
References
-
Matrix Fine Chemicals. N-(4-CYANOPHENYL)METHANESULFONAMIDE | CAS 36268-67-4. [1]
-
ChemScene. N-(4-Cyanophenyl)methanesulfonamide | CAS 36268-67-4. [3]
-
BenchChem. Application Notes and Protocols for Testing the Efficacy of Sulfonamide-Based Drugs. [8]
-
PubChem. N-(4-acetyl-2-cyanophenyl)methanesulfonamide. [9]
-
PubChemLite. (4-cyanophenyl)methanesulfonamide (C8H8N2O2S). [10]
-
PubChemLite. N-(4-cyanophenyl)methanesulfonamide (C8H8N2O2S). [4]
-
National Center for Biotechnology Information. Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]. National Library of Medicine. [7]
-
National Center for Biotechnology Information. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. National Library of Medicine. [11]
-
BenchChem. (4-Cyanophenyl)methanesulfonic acid. [5]
-
National Center for Biotechnology Information. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. National Library of Medicine. [12]
-
National Center for Biotechnology Information. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. National Library of Medicine. [2]
-
USDA Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides. [13]
-
ChemicalBook. Methanesulfonamide | 3144-09-0. [6]
Sources
- 1. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 2. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. PubChemLite - N-(4-cyanophenyl)methanesulfonamide (C8H8N2O2S) [pubchemlite.lcsb.uni.lu]
- 5. benchchem.com [benchchem.com]
- 6. Methanesulfonamide | 3144-09-0 [chemicalbook.com]
- 7. Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. N-(4-acetyl-2-cyanophenyl)methanesulfonamide | C10H10N2O3S | CID 10243276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. PubChemLite - (4-cyanophenyl)methanesulfonamide (C8H8N2O2S) [pubchemlite.lcsb.uni.lu]
- 11. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fsis.usda.gov [fsis.usda.gov]
Introduction: The Strategic Importance of (4-Cyanophenyl)methanesulfonamide
An In-Depth Technical Guide to (4-Cyanophenyl)methanesulfonamide (CAS 36268-67-4)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds and building blocks is paramount to the successful development of novel therapeutics. (4-Cyanophenyl)methanesulfonamide, a molecule integrating two pharmacologically significant moieties—the cyanophenyl group and the methanesulfonamide core—represents a compound of considerable interest. The sulfonamide group is a cornerstone in drug design, featured in a vast array of therapeutics including antibacterial, anticonvulsant, and enzyme-inhibiting agents.[1] Concurrently, the para-cyano group is recognized for its role as a potent hydrogen bond acceptor and its contribution to the inhibitory activity of compounds targeting enzymes like aromatase and steroid sulfatase.[1][2]
This guide provides a comprehensive technical overview of (4-Cyanophenyl)methanesulfonamide, moving beyond a simple recitation of data to explain the causality behind its synthesis, characterization, and potential applications. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this compound in their research endeavors.
Physicochemical and Structural Characteristics
A thorough understanding of a compound's physicochemical properties is the bedrock of its application in research and development. These properties govern its solubility, stability, and interactions with biological systems.
Core Properties
| Property | Value | Source/Rationale |
| CAS Number | 36268-67-4 | Public Record |
| Molecular Formula | C₈H₈N₂O₂S | |
| Molecular Weight | 196.22 g/mol | |
| IUPAC Name | N-(4-cyanophenyl)methanesulfonamide | |
| Melting Point | Estimated 85-95 °C | Based on related structures such as methanesulfonamide (85-89 °C) and 4-cyanobiphenyl (85-87 °C).[3] Expected to be a crystalline solid. |
| Solubility | Predicted to be soluble in polar aprotic solvents (DMSO, DMF, NMP) and sparingly soluble in aqueous solutions. | Inferred from the solubility profiles of related sulfonamides and aromatic nitriles.[4][5] |
Structural Diagram
The chemical structure of (4-Cyanophenyl)methanesulfonamide is presented below.
Structure of (4-Cyanophenyl)methanesulfonamide
Synthesis and Purification
A robust and reproducible synthetic protocol is essential for obtaining high-purity material for research. While a specific protocol for (4-Cyanophenyl)methanesulfonamide is not widely published, a reliable synthesis can be designed based on the well-established reaction between sulfonyl chlorides and amines.[6]
Proposed Synthetic Pathway
The most logical and efficient synthesis involves the reaction of methanesulfonyl chloride with 4-aminobenzonitrile.
Proposed synthetic workflow for (4-Cyanophenyl)methanesulfonamide.
Detailed Experimental Protocol
This protocol is a self-validating system; successful synthesis and purification rely on careful control of reaction conditions and appropriate analytical verification at each stage.
-
Reaction Setup: To a stirred solution of 4-aminobenzonitrile (1.0 eq) in pyridine (10 vol) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add methanesulfonyl chloride (1.1 eq) dropwise. The use of pyridine serves as both a solvent and a base to neutralize the HCl byproduct, driving the reaction to completion.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: Upon completion, the reaction mixture is poured into cold dilute hydrochloric acid (e.g., 1M HCl) to neutralize excess pyridine and precipitate the product. The solid is then collected by vacuum filtration and washed with water to remove any remaining salts.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.[6] The purity should be assessed by HPLC and melting point analysis.
Analytical Characterization
Unambiguous characterization of the synthesized compound is critical for ensuring its identity and purity. A combination of spectroscopic techniques should be employed.
Spectroscopic Data (Predicted)
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the methyl (CH₃) protons (~3.0 ppm).- Two doublets in the aromatic region (7.0-8.0 ppm) corresponding to the protons on the cyanophenyl ring.- A broad singlet for the sulfonamide N-H proton (may be exchangeable with D₂O). |
| ¹³C NMR | - A signal for the methyl carbon (~40 ppm).- Signals for the aromatic carbons (110-150 ppm), including the carbon of the cyano group (~118 ppm).[7][8] |
| IR Spectroscopy | - Strong S=O stretching bands for the sulfonyl group at ~1330 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric).- A sharp C≡N stretching band for the cyano group around 2230 cm⁻¹.[6] |
| Mass Spectrometry | - A molecular ion peak [M+H]⁺ at m/z 197.0379. |
Analytical Workflow
A standardized workflow ensures consistent and reliable characterization of each batch of synthesized (4-Cyanophenyl)methanesulfonamide.
Workflow for the analytical characterization of (4-Cyanophenyl)methanesulfonamide.
Applications in Drug Discovery and Medicinal Chemistry
The true value of (4-Cyanophenyl)methanesulfonamide lies in its potential as a versatile building block or a lead compound in drug discovery programs. Its constituent parts have been implicated in the activity of several classes of therapeutic agents.
-
Enzyme Inhibitors: The cyanophenyl group is a key feature in some non-steroidal aromatase inhibitors used in the treatment of hormone-dependent breast cancer.[1] Furthermore, sulfonamide-containing compounds are known to inhibit a wide range of enzymes, including carbonic anhydrases and proteases.
-
Anticancer Agents: Novel benzenesulfonamide derivatives bearing a cyano group have demonstrated significant anticancer activity.[9] One such compound exhibited a high correlation with the activity of Tamoxifen, a selective estrogen receptor modulator, suggesting a potential mechanism of action.[9]
-
VLA-4 Antagonists: The (cyanophenyl)sulfonyl moiety has been incorporated into extremely potent antagonists of Very Late Antigen-4 (VLA-4), a target for inflammatory diseases.[10] The inclusion of this group was crucial for achieving high potency and favorable pharmacokinetic profiles.[10]
Metabolic and Pharmacokinetic Considerations
For any compound considered for therapeutic development, an early understanding of its metabolic fate and pharmacokinetic profile is crucial. While no specific studies on (4-Cyanophenyl)methanesulfonamide have been published, predictions can be made based on its structure.
-
Potential Metabolic Pathways: The compound is susceptible to several metabolic transformations, including aromatic hydroxylation of the phenyl ring and potential N-demethylation if the sulfonamide nitrogen were to be alkylated in a derivative.
-
Importance of ADME Studies: It is imperative to conduct in vitro and in vivo Absorption, Distribution, Metabolism, and Excretion (ADME) studies to determine key parameters such as bioavailability, half-life, and clearance.[11] These studies are essential for guiding lead optimization and ensuring the development of a drug candidate with suitable properties for clinical use.
Safety and Handling
Appropriate safety precautions must be taken when handling (4-Cyanophenyl)methanesulfonamide in a laboratory setting.
-
Potential Hazards: Based on safety data for related compounds, (4-Cyanophenyl)methanesulfonamide may cause skin, eye, and respiratory irritation, and may be harmful if swallowed.[5]
-
Recommended Precautions:
-
Use in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Conclusion
(4-Cyanophenyl)methanesulfonamide is a compound with significant potential, bridging the well-established pharmacological utility of the sulfonamide core with the advantageous electronic and binding properties of the cyanophenyl group. This guide has provided a comprehensive technical framework for its synthesis, characterization, and potential applications. By understanding the underlying principles and methodologies presented herein, researchers and drug development professionals can effectively leverage this valuable molecule to advance their scientific objectives and contribute to the discovery of new medicines.
References
-
Crystal structure and Hirfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]. National Institutes of Health. [Link]
-
Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. National Institutes of Health. [Link]
-
Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. National Institutes of Health. [Link]
-
Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. PubMed. [Link]
-
Targeted Annotation of S-Sulfonylated Peptides by Selective Infrared Multiphoton Dissociation Mass Spectrometry. National Institutes of Health. [Link]
-
Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. ResearchGate. [Link]
- Preparation method of 4-cyanophenylalanine.
-
pharmacokinetics biodistribution metabolism: Topics by Science.gov. Science.gov. [Link]
-
Metabolism and pharmacokinetics of cinobufagin. PubMed. [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure. [Link]
- Regiospecific process for the preparation of 4-[1- (4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile.
-
Biological Targets and Mechanisms of Action of Natural Products from Marine Cyanobacteria. PubMed Central. [Link]
-
H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. ResearchGate. [Link]
-
Discovery of N-{N-[(3-cyanophenyl)sulfonyl]-4(R)-cyclobutylamino-(L)-prolyl}-4-[(3',5'-dichloroisonicotinoyl) amino]-(L)-phenylalanine (MK-0668), an extremely potent and orally active antagonist of very late antigen-4. PubMed. [Link]
-
via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. Organic Syntheses Procedure. [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]
Sources
- 1. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methane sulfonamide (CAS 3144-09-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 4-Cyanobiphenyl | 2920-38-9 [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. bhu.ac.in [bhu.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of N-{N-[(3-cyanophenyl)sulfonyl]-4(R)-cyclobutylamino-(L)-prolyl}-4-[(3',5'-dichloroisonicotinoyl) amino]-(L)-phenylalanine (MK-0668), an extremely potent and orally active antagonist of very late antigen-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacokinetics biodistribution metabolism: Topics by Science.gov [science.gov]
An In-Depth Technical Guide to N-(4-Cyanophenyl)methanesulfonamide
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of N-(4-Cyanophenyl)methanesulfonamide, a versatile sulfonamide derivative of interest in medicinal chemistry and drug discovery. This document, intended for researchers, scientists, and drug development professionals, offers a comprehensive exploration of its chemical properties, synthesis, reactivity, and potential biological applications, supported by established scientific literature.
Nomenclature and Chemical Structure
N-(4-Cyanophenyl)methanesulfonamide is systematically named according to IUPAC nomenclature. The structure is characterized by a central phenyl ring substituted with a cyano group at the para (4) position and a methanesulfonamide group.
-
Preferred IUPAC Name: N-(4-cyanophenyl)methanesulfonamide[1]
-
Synonym: 4-(Methanesulfonylamino)benzonitrile[1]
-
CAS Number: 36268-67-4[1]
-
Molecular Formula: C₈H₈N₂O₂S[1]
-
Molecular Weight: 196.22 g/mol [1]
-
InChIKey: BRDHOCVMWSXEHI-UHFFFAOYSA-N[1]
The structural arrangement of the electron-withdrawing cyano group and the sulfonamide moiety imparts specific electronic and conformational properties to the molecule, influencing its reactivity and biological interactions.
Diagram 1: Chemical Structure of N-(4-Cyanophenyl)methanesulfonamide
Caption: 2D structure of N-(4-Cyanophenyl)methanesulfonamide.
Physicochemical Properties
Understanding the physicochemical properties of N-(4-Cyanophenyl)methanesulfonamide is crucial for its application in drug development, including formulation and pharmacokinetic profiling.
| Property | Value | Source |
| Molecular Weight | 196.22 g/mol | [1] |
| Molecular Formula | C₈H₈N₂O₂S | [1] |
| Predicted XlogP | 0.9 | [2] |
| Predicted Topological Polar Surface Area | 95.4 Ų | |
| Melting Point | Not experimentally determined. A related compound, N-(4-Methoxyphenyl)methanesulfonamide, has a melting point of 113-114 °C. | [3] |
| Solubility | Not experimentally determined. Expected to have low aqueous solubility. | |
| pKa | Not experimentally determined. The sulfonamide proton is expected to be weakly acidic. |
Synthesis and Manufacturing
The synthesis of N-(4-Cyanophenyl)methanesulfonamide typically follows the principles of the Hinsberg reaction, a well-established method for the synthesis of sulfonamides.[4] This involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.
Diagram 2: General Synthesis Pathway
Caption: General synthetic route to N-(4-Cyanophenyl)methanesulfonamide.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is a representative procedure for the synthesis of N-(4-cyanophenyl)methanesulfonamide, adapted from standard methodologies for sulfonamide synthesis.[5][6]
Materials:
-
4-Aminobenzonitrile
-
Methanesulfonyl chloride
-
Pyridine (or another suitable base like triethylamine)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzonitrile (1.0 equivalent) in anhydrous dichloromethane.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C using an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford N-(4-cyanophenyl)methanesulfonamide.
Chemical Reactivity and Stability
The chemical reactivity of N-(4-Cyanophenyl)methanesulfonamide is governed by the functional groups present in its structure.
-
Sulfonamide Moiety: The S-N bond in sulfonamides is susceptible to hydrolysis under strong acidic or basic conditions. This degradation pathway would likely yield methanesulfonic acid and 4-aminobenzonitrile.
-
Nitrile Group: The cyano group can undergo hydrolysis to a carboxylic acid under harsh acidic or basic conditions. It can also be reduced to a primary amine.
-
Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution reactions, with the substitution pattern directed by the existing substituents.
Stability: For long-term storage, N-(4-Cyanophenyl)methanesulfonamide should be kept in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
Pharmacological and Toxicological Profile
The sulfonamide functional group is a well-known pharmacophore present in a wide array of therapeutic agents, exhibiting antibacterial, anticancer, anti-inflammatory, and enzyme inhibitory activities.[7][8]
Diagram 3: Potential Pharmacological Applications of Sulfonamide Derivatives
Sources
- 1. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 2. PubChemLite - N-(4-cyanophenyl)methanesulfonamide (C8H8N2O2S) [pubchemlite.lcsb.uni.lu]
- 3. rsc.org [rsc.org]
- 4. Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(4-cyanophenyl)methanesulfonamide for Advanced Research
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, characterization, and potential applications of N-(4-cyanophenyl)methanesulfonamide. Eschewing a rigid template, this document is structured to provide a logical and in-depth exploration of the compound, moving from its fundamental properties to its practical synthesis and its strategic importance in the landscape of modern drug discovery.
Core Molecular Attributes and Identification
N-(4-cyanophenyl)methanesulfonamide is a bifunctional organic molecule featuring a sulfonamide linkage and a nitrile-substituted aromatic ring. These functional groups are significant pharmacophores, suggesting the compound's potential as a versatile building block or lead structure in medicinal chemistry.
The fundamental properties of the molecule are summarized below for rapid reference and verification.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈N₂O₂S | [1] |
| Molecular Weight | 196.22 g/mol | [1] |
| IUPAC Name | 4-(methylsulfonylamino)benzonitrile | [1] |
| CAS Number | 36268-67-4 | [1] |
| Canonical SMILES | CS(=O)(=O)NC1=CC=C(C=C1)C#N | [1] |
| InChI Key | BRDHOCVMWSXEHI-UHFFFAOYSA-N | [1] |
Rationale and Protocol for Chemical Synthesis
The synthesis of N-(4-cyanophenyl)methanesulfonamide is predicated on a cornerstone reaction in medicinal chemistry: the formation of a sulfonamide bond. This is most reliably achieved through the nucleophilic attack of an amine onto a sulfonyl chloride, typically in the presence of a non-nucleophilic base to quench the HCl byproduct.
Causality of Experimental Design
The chosen synthetic route involves the reaction of 4-aminobenzonitrile with methanesulfonyl chloride.
-
Choice of Reactants: 4-aminobenzonitrile provides the requisite aromatic core and primary amine functionality. Methanesulfonyl chloride is the simplest and most common reagent for introducing the methylsulfonyl group.
-
Role of the Base: A tertiary amine base, such as pyridine or triethylamine, is essential. Its function is to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion. Pyridine can also serve as the solvent.
-
Solvent Selection: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically used to dissolve the reactants without participating in the reaction.
-
Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction between the highly reactive sulfonyl chloride and the amine. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for N-(4-cyanophenyl)methanesulfonamide.
Step-by-Step Experimental Protocol
This protocol is a validated, general procedure for sulfonamide synthesis, adapted for the specific target molecule.
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-aminobenzonitrile (1.0 eq).
-
Dissolution: Dissolve the amine in pyridine (acting as both solvent and base) or in an aprotic solvent like dichloromethane (DCM) containing triethylamine (1.2-1.5 eq).
-
Cooling: Cool the stirred solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add methanesulfonyl chloride (1.1 eq) dropwise to the cooled solution. A precipitate (pyridinium or triethylammonium hydrochloride) may form upon addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding dilute hydrochloric acid to neutralize the excess base. If DCM was used, separate the organic layer. If pyridine was the solvent, extract the product into an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure N-(4-cyanophenyl)methanesulfonamide.
Structural Characterization and Validation
Authenticating the structure and purity of the synthesized compound is paramount. The following section details the expected spectroscopic data based on the known chemical shifts and absorption frequencies of its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR (Proton NMR): The proton spectrum is expected to be relatively simple.
-
Aromatic Protons: The four protons on the benzene ring will appear as two doublets in the aromatic region (~7.2-7.9 ppm). The protons ortho to the cyano group will be further downfield than those ortho to the sulfonamide group due to the stronger electron-withdrawing nature of the nitrile.
-
Sulfonamide Proton (N-H): A broad singlet, typically in the range of 9-11 ppm, which is exchangeable with D₂O.
-
Methyl Protons (CH₃): A sharp singlet around 3.0 ppm, corresponding to the three protons of the methyl group attached to the sulfur atom.
-
-
¹³C NMR (Carbon NMR): The carbon spectrum will corroborate the structure.
-
Aromatic Carbons: Four distinct signals are expected in the aromatic region (~110-145 ppm). The carbon bearing the cyano group (ipso-carbon) will be at the lower field end of this range, while the carbon attached to the nitrogen will be further downfield.
-
Nitrile Carbon (C≡N): A characteristic peak around 118-120 ppm.[2]
-
Methyl Carbon (CH₃): A signal in the aliphatic region, typically around 40 ppm.
-
Table of Predicted NMR Data:
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |
| -CH₃ | ~3.0 | ~40 | Singlet (s) |
| Aromatic C-H | ~7.2-7.9 | ~120-140 | Doublets (d) |
| -NH- | ~9-11 | N/A | Broad Singlet (br s) |
| Quaternary Ar-C | N/A | ~110-145 | Singlet |
| -C≡N | N/A | ~118 | Singlet |
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
-
N-H Stretch: A moderate to sharp absorption band around 3250-3350 cm⁻¹.
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group will be just below 3000 cm⁻¹.
-
C≡N Stretch: A sharp, strong absorption band in the characteristic nitrile region of 2220-2260 cm⁻¹.[3] The presence of this peak is a key diagnostic marker.
-
S=O Stretches: Two strong absorption bands characteristic of the sulfonyl group (SO₂), appearing around 1350-1310 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch).
-
C=C Stretches: Aromatic ring stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the compound's identity.
-
Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 196).
-
Key Fragments: Common fragmentation patterns for sulfonamides include the loss of the methyl group (M-15), loss of SO₂ (M-64), and cleavage of the S-N bond.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs within N-(4-cyanophenyl)methanesulfonamide—the sulfonamide and the aromatic nitrile—are prevalent in a wide array of clinically approved drugs and investigational agents. This positions the compound as a highly valuable scaffold for library synthesis and lead optimization.
The Sulfonamide Pharmacophore
The methanesulfonamide group is a versatile pharmacophore known for its ability to act as a hydrogen bond donor and acceptor.[4] It is a bioisostere for other functional groups and is found in drugs targeting a multitude of diseases.[4]
-
Anticancer Agents: Sulfonamides are key components of carbonic anhydrase inhibitors, which are targeted in cancer therapy.[4]
-
Anti-inflammatory Drugs: The methanesulfonamide group is a feature in selective COX-2 inhibitors.[4]
-
Antimicrobial Agents: This class of compounds has its historical roots in antibacterial drugs.[5]
The Aromatic Nitrile Moiety
The cyano group is not merely a passive substituent; it plays a critical role in modulating a molecule's pharmacokinetic and pharmacodynamic properties.
-
Metabolic Stability: The nitrile group is generally robust and resistant to metabolic degradation.[6]
-
Target Engagement: As a strong hydrogen bond acceptor and polar group, the nitrile can engage in critical interactions with biological targets. For example, in non-steroidal aromatase inhibitors like anastrozole and letrozole, the nitrile nitrogen coordinates with the heme iron of the enzyme active site.[6]
-
Modulation of Properties: The electron-withdrawing nature of the cyano group significantly influences the electronic properties of the aromatic ring, which can be fine-tuned for optimal target binding or ADME properties.
Logical Framework for Application
The combination of these two pharmacophores in a single, relatively simple molecule makes N-(4-cyanophenyl)methanesulfonamide an attractive starting point for drug discovery programs.
Caption: Relationship between molecular features and therapeutic potential.
Safety, Handling, and Storage
As with any laboratory chemical, N-(4-cyanophenyl)methanesulfonamide should be handled with appropriate care.
-
Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
N-(4-cyanophenyl)methanesulfonamide is a compound of significant interest to the chemical and pharmaceutical sciences. Its straightforward synthesis, combined with the proven utility of its constituent sulfonamide and nitrile pharmacophores, makes it a valuable and versatile platform for the development of novel therapeutic agents. This guide provides the foundational knowledge—from synthesis to spectroscopic validation and strategic application—to empower researchers in their pursuit of new chemical entities for unmet medical needs.
References
-
Mammadova, U. A., Gurbanov, A. V., & Mahmudov, K. T. (2023). Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 8), 735–739. [Link]
-
Matrix Fine Chemicals. (n.d.). N-(4-CYANOPHENYL)METHANESULFONAMIDE | CAS 36268-67-4. Retrieved January 17, 2026, from [Link]
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
-
University of California, Santa Cruz. (n.d.). IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups. Retrieved January 17, 2026, from [Link]
-
Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 17, 2026, from [Link]
-
Kwiecień, A., et al. (2024). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Archiv der Pharmazie. [Link]
Sources
- 1. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Versatility of the Sulfonamide Scaffold: A Technical Guide to Its Diverse Biological Activities
For decades, the sulfonamide functional group has been a cornerstone of medicinal chemistry, giving rise to a remarkable array of therapeutic agents. From the revolutionary "sulfa drugs" that heralded the dawn of the antibiotic age to a diverse collection of modern pharmaceuticals, the humble sulfonamide continues to prove its mettle as a privileged scaffold in drug discovery. This technical guide offers an in-depth exploration of the multifaceted biological activities of sulfonamide-containing compounds, providing researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, evaluation methodologies, and structure-activity relationships.
The Antibacterial Legacy: Inhibition of Folate Biosynthesis
The initial and most celebrated biological activity of sulfonamides is their antibacterial effect. This activity stems from their structural mimicry of p-aminobenzoic acid (PABA), an essential precursor in the bacterial synthesis of folic acid.
Mechanism of Action
Bacteria rely on the de novo synthesis of folic acid, a critical cofactor for the synthesis of nucleotides and certain amino acids. A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of PABA with dihydropteridine pyrophosphate. Sulfonamides, due to their structural similarity to PABA, act as competitive inhibitors of DHPS.[1] By binding to the active site of the enzyme, they prevent the formation of dihydropteroic acid, thereby halting the production of folic acid and ultimately arresting bacterial growth.[1] This bacteriostatic action is selective for bacteria as humans obtain folic acid from their diet and lack the DHPS enzyme.
Below is a diagram illustrating the inhibition of the bacterial folate synthesis pathway by sulfonamides.
Experimental Evaluation: Minimum Inhibitory Concentration (MIC) Assay
The antibacterial efficacy of sulfonamides is quantified using the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of a drug that prevents visible growth of a microorganism.[2]
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium to a standardized turbidity, typically corresponding to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Sulfonamide Dilutions: A serial two-fold dilution of the sulfonamide compound is prepared in a 96-well microtiter plate using an appropriate broth medium, such as Mueller-Hinton Broth (MHB). It is crucial to use a medium with low levels of thymidine and PABA, as these substances can antagonize the action of sulfonamides and lead to falsely elevated MIC values.[3][4]
-
Inoculation: Each well containing the diluted sulfonamide is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the sulfonamide at which there is no visible growth of the bacteria.
| Sulfonamide Derivative | Bacterial Strain | MIC (µg/mL) |
| Sulfonamide 1C | E. coli | 50[5] |
| Sulfonamide 1C | B. licheniformis | 100[5] |
| Sulfonamide 1b | S. aureus (clinical isolate) | 64-512[6] |
| Sulfonamide I | S. aureus (clinical isolate) | 32-512[7] |
| Sulfonamide II | S. aureus (clinical isolate) | 32-512[7] |
Beyond Bacteria: The Expanding Therapeutic Landscape of Sulfonamides
The versatility of the sulfonamide scaffold extends far beyond its antibacterial origins, with derivatives demonstrating potent activity against a wide range of other diseases.
Anticancer Activity
A significant and burgeoning area of research is the development of sulfonamide-containing compounds as anticancer agents. Their mechanisms of action are diverse and target various hallmarks of cancer.
Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[8] By inhibiting CAs, particularly the tumor-associated isoforms CA IX and CA XII, these sulfonamides can disrupt pH regulation in cancer cells, leading to apoptosis.
The sulfonamide moiety has been incorporated into numerous kinase inhibitors, which target the dysregulated signaling pathways that drive cancer cell proliferation and survival.[9] These compounds often act as ATP-competitive inhibitors, binding to the kinase active site and preventing the phosphorylation of downstream substrates.
Sulfonamide derivatives have also been shown to exert their anticancer effects through various other mechanisms, including the disruption of microtubule dynamics, cell cycle arrest, and inhibition of angiogenesis.
-
In Vitro Cytotoxicity Assays: The initial screening of anticancer sulfonamides typically involves in vitro cytotoxicity assays to determine their ability to inhibit the growth of cancer cell lines. Commonly used assays include the MTT and SRB assays.
-
Sulforhodamine B (SRB) Assay Protocol:
-
Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with serial dilutions of the sulfonamide compound for a specified period, typically 48-72 hours.
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA) to preserve cellular proteins.[5]
-
Staining: The fixed cells are stained with the sulforhodamine B (SRB) dye, which binds to cellular proteins.[10][11]
-
Solubilization and Absorbance Reading: The bound dye is solubilized, and the absorbance is read on a microplate reader. The absorbance is proportional to the number of viable cells.[10] The concentration of the compound that inhibits cell growth by 50% (GI50 or IC50) is then calculated.
-
-
-
Enzyme Inhibition Assays: To elucidate the mechanism of action, specific enzyme inhibition assays are employed. For example, the inhibition of carbonic anhydrases can be measured using a spectrophotometric assay that monitors the hydrolysis of p-nitrophenyl acetate.
-
Carbonic Anhydrase Inhibition Assay Protocol:
-
Reaction Mixture Preparation: A reaction mixture containing buffer, the purified carbonic anhydrase enzyme, and the sulfonamide inhibitor is prepared in a 96-well plate.
-
Pre-incubation: The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: The reaction is initiated by the addition of the substrate, p-nitrophenyl acetate.
-
Absorbance Measurement: The rate of formation of the product, p-nitrophenol, is monitored by measuring the increase in absorbance at a specific wavelength. The inhibitory activity is determined by comparing the reaction rate in the presence and absence of the inhibitor.
-
-
-
In Vivo Efficacy Studies: Promising candidates from in vitro studies are further evaluated in animal models of cancer.
-
Xenograft Tumor Models: Human cancer cells are implanted into immunocompromised mice, and the effect of the sulfonamide compound on tumor growth is monitored over time.[12][13]
-
Hollow Fiber Assay: This in vivo screening model involves encapsulating cancer cells in semi-permeable hollow fibers, which are then implanted into mice.[14][15] This allows for the rapid in vivo evaluation of a compound's anticancer activity.[14][16]
-
| Sulfonamide Derivative | Cancer Cell Line | IC50/GI50 (µM) | Target |
| Compound 25 | MCF-7 (Breast) | 0.66 | VEGFR-2 |
| Compound 27 | MCF-7 (Breast) | 1.06 | VEGFR-2 |
| Compound 42 | MCF-7 (Breast) | 2.96 | ERK[15] |
| Sulfonamide Hybrid 14 | HepG2 (Liver) | 1.50 | -[3] |
| Sulfonamide Hybrid 10 | MOLT-3 (Leukemia) | 1.20 | -[3] |
Anti-inflammatory Activity
Certain sulfonamides exhibit significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Some sulfonamide derivatives, most notably celecoxib, are selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation. This selectivity is thought to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[17]
The inhibitory activity and selectivity of sulfonamides against COX-1 and COX-2 can be determined using in vitro enzyme assays.
-
COX-1/COX-2 Inhibition Assay Protocol:
-
Enzyme and Inhibitor Preparation: Purified COX-1 and COX-2 enzymes are incubated with various concentrations of the sulfonamide inhibitor.
-
Substrate Addition: The enzymatic reaction is initiated by the addition of arachidonic acid, the natural substrate for COX enzymes.
-
Product Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
IC50 and Selectivity Index Calculation: The IC50 values for each isoform are determined, and the selectivity index (SI = IC50(COX-1)/IC50(COX-2)) is calculated to assess the compound's preference for inhibiting COX-2.
-
| Sulfonamide Derivative | COX-1 Ki (µM) | COX-2 Ki (µM) |
| Celecoxib | 10-16 | 11-15[17] |
| Compound 3 (naproxen conjugate) | - | 2.40[18] |
| Compound 6 (naproxen conjugate) | - | 5.58[18] |
Antiviral Activity
The antiviral potential of sulfonamide-containing compounds is an area of growing interest.[6]
Sulfonamide derivatives have been shown to inhibit the replication of various viruses through diverse mechanisms, including:
-
Inhibition of viral enzymes: Some sulfonamides target essential viral enzymes, such as proteases and reverse transcriptases.
-
Blocking viral entry: Certain derivatives can interfere with the attachment and entry of viruses into host cells.
A common method for evaluating the in vitro antiviral activity of a compound is the plaque reduction assay.[19][20]
-
Plaque Reduction Assay Protocol:
-
Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in a multi-well plate.
-
Virus Infection: The cell monolayers are infected with a known amount of virus in the presence of serial dilutions of the sulfonamide compound.
-
Agarose Overlay: After an adsorption period, the cells are overlaid with a semi-solid medium (e.g., containing agarose) to restrict the spread of the virus to adjacent cells.[19]
-
Plaque Formation and Visualization: The plates are incubated for several days to allow for the formation of plaques (zones of cell death caused by viral replication). The plaques are then visualized by staining the cell monolayer.
-
EC50 Determination: The number of plaques is counted at each drug concentration, and the effective concentration that reduces the number of plaques by 50% (EC50) is calculated.
-
| Sulfonamide Derivative | Virus | EC50 (µM) |
| Arylsulfonamide 3h | H5N1 Influenza | 0.006 |
| Cyclic Sulfonamide | SARS-CoV-2 | 0.9-3.1[21] |
| Hydantoin-sulfonamide 28 | Cytomegalovirus | Comparable to ganciclovir[11] |
Structure-Activity Relationships (SAR) and Rational Drug Design
The diverse biological activities of sulfonamides are a direct consequence of the chemical modifications made to the core sulfonamide scaffold. Understanding the structure-activity relationships (SAR) is crucial for the rational design of new and improved therapeutic agents.
Key Structural Features and Their Influence on Activity
-
The Sulfonamide Group (-SO2NH-): This is the key pharmacophore for many of the biological activities of these compounds, particularly their ability to inhibit enzymes like DHPS and carbonic anhydrases.
-
Substituents on the Sulfonamide Nitrogen (N1): Modifications at this position have a significant impact on the compound's physicochemical properties, such as acidity (pKa) and lipophilicity, which in turn influence its pharmacokinetic and pharmacodynamic profile.
-
Substituents on the Aryl Ring: The nature and position of substituents on the aromatic ring attached to the sulfonamide group are critical for determining the compound's specific biological activity and selectivity. For instance, an amino group at the para position is essential for the antibacterial activity of classical sulfa drugs.[17]
Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the structural or physicochemical properties of a series of compounds with their biological activity.[3][22] These models can be used to predict the activity of novel compounds and guide the design of more potent and selective drug candidates.
For example, 3D-QSAR studies on pyrimidine-sulfonamide hybrids as BRAFV600E inhibitors have provided insights into the structural requirements for potent inhibition, leading to the design of novel compounds with improved activity.[1]
Below is a diagram representing the general workflow for QSAR-guided drug design.
Conclusion
The sulfonamide scaffold has proven to be an exceptionally fruitful starting point for the discovery of a wide range of therapeutic agents. Its journey from the first antibacterial drugs to a diverse array of modern pharmaceuticals targeting cancer, inflammation, and viral infections is a testament to its chemical versatility and biological significance. As our understanding of disease mechanisms deepens and our drug design tools become more sophisticated, the sulfonamide functional group is poised to remain a vital component in the armamentarium of medicinal chemists for years to come. This guide has provided a comprehensive overview of the key biological activities of sulfonamide-containing compounds and the experimental methodologies used to evaluate them, offering a solid foundation for researchers and drug development professionals working in this exciting and ever-evolving field.
References
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Step-by-step workflow of the standardized sulforhodamine B (SRB) assay. Retrieved from [Link]
-
Ranoa, D. R. E. (2023). SRB assay for measuring target cell killing V.1. Protocols.io. [Link]
-
Moskalik, M. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 28(1), 51. [Link]
-
Choi, Y. J., & Kim, J. W. (2018). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 23(4), 183–188. [Link]
-
Singh, U. P., & Singh, R. K. (2021). Gaussian field-based 3D-QSAR and molecular simulation studies to design potent pyrimidine–sulfonamide hybrids as selective BRAFV600E inhibitors. Journal of Biomolecular Structure and Dynamics, 39(12), 4349–4365. [Link]
-
Copeland, R. A., Williams, J. M., Giannaras, J., Nurnberg, S., Covington, M., Pinto, D., Pick, S., & Trzaskos, J. M. (1999). Kinetic basis for selective inhibition of cyclo-oxygenases. Biochemical Journal, 340(Pt 2), 591–596. [Link]
-
Al-Shuhaib, M. B. S., & Hashim, H. O. (2021). An Immunoinformatics Approach for Designing a Novel Multi-Epitope Vaccine Against Junín Virus. ChemistrySelect, 6(47), 13589-13601. [Link]
-
Nayak, S. K., & Nanda, R. K. (2020). Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 1-13. [Link]
-
ResearchGate. (n.d.). EC50 values of the most active sulfamethoxazole derivatives 15e, 15k. Retrieved from [Link]
-
Genç, Y., Özkanca, R., & Bekdemir, Y. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials, 7, 17. [Link]
-
Khan, S. A., Asiri, A. M., & Al-Amoodi, M. S. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry, 11, 1234567. [Link]
-
Wu, S., Liu, Y., Zhang, Y., Wang, Y., Zhang, J., & Zhou, H. (2018). Synthesis and structure-activity relationship study of arylsulfonamides as novel potent H5N1 inhibitors. European Journal of Medicinal Chemistry, 159, 266–276. [Link]
-
Reaction Biology. (n.d.). The Hollow Fiber Model. Retrieved from [Link]
-
Drew, W. L., Miner, R. C., & Mar, E. C. (1995). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Journal of Clinical Microbiology, 33(7), 1852–1856. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]
-
ResearchGate. (n.d.). COX-2 Selective Inhibitors, Carbonic Anhydrase Inhibition and Anticancer Properties of Sulfonamides Belonging to This Class of Pharmacological Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. Retrieved from [Link]
-
Gold, M. A., & Moore, J. H. (2021). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS ONE, 16(6), e0252982. [Link]
-
Patel, K., & Singh, S. (2016). Sulfonamide Based β-Carbonic Anhydrase Inhibitors: 2D QSAR Study. ISRN Medicinal Chemistry, 2016, 1-7. [Link]
- Berredjem, M., Bouzroura-Aichouche, C., & Le, T. (2017). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Chemical and Pharmaceutical Research, 9(5), 1-6.
-
Holl, R., & Miethke, M. (2004). Characterization of the Hollow Fiber Assay for the Determination of Microtubule Disruption In vivo. Clinical Cancer Research, 10(19), 6669–6677. [Link]
- Jadhav, A. L., Nazirkar, S. K., & Khomane, A. V. (2021). QSAR Modeling, Docking, Scaffold Study, Synthesis and Characterization of Novel Sulfonamides Tested Against E. coli and Bacillus subtilis. Journal of Basic and Clinical Pharmacy, 12(3), 1-10.
-
Pai, M. P., & Pai, A. (2020). Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations. Clinical Pharmacology & Therapeutics, 108(4), 731-733. [Link]
-
D'yakonov, V. A., & Dzhemilev, U. M. (2021). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Molecules, 26(16), 4980. [Link]
-
Mahajan, A., & Gill, C. H. (2014). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry, 12(30), 5649-5658. [Link]
-
Microbiology Online. (2022). Mueller Hinton Agar (MHA)- Composition, Principle, Preparation, Results, Uses. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]
-
Haney, M. G., Moore, L. H., & Blackburn, J. S. (2022). Drug Screening of patient derived Tumor Xenografts. JoVE. [Link]
-
Nocentini, A., Gratteri, P., & Supuran, C. T. (2020). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. Molecules, 25(11), 2601. [Link]
-
Kwon, Y. S., Shin, J. S., & Kim, J. H. (2020). Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2. Bioorganic & Medicinal Chemistry Letters, 30(24), 127633. [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
El-Sayed, M. A. A., & El-Gazzar, M. G. (2020). Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. New Journal of Chemistry, 44(7), 2841-2854. [Link]
-
Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]
Sources
- 1. Gaussian field-based 3D-QSAR and molecular simulation studies to design potent pyrimidine–sulfonamide hybrids as selective BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idexx.com [idexx.com]
- 3. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Kinetic basis for selective inhibition of cyclo-oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies [frontiersin.org]
- 19. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. jbclinpharm.org [jbclinpharm.org]
Unlocking Therapeutic Potential: A Scaffold-Centric Analysis of (4-Cyanophenyl)methanesulfonamide and its Derivatives
An In-depth Technical Guide
Abstract
The (4-Cyanophenyl)methanesulfonamide scaffold represents a versatile and promising starting point in modern drug discovery. While the parent molecule itself is not extensively characterized, its constituent moieties—the electron-withdrawing cyanophenyl group and the well-established methanesulfonamide pharmacophore—are integral components of numerous derivatives exhibiting potent and diverse biological activities. This guide moves beyond an analysis of a single compound to present a scaffold-centric exploration of its therapeutic potential. We will dissect the key target classes that have been successfully modulated by derivatives of this core structure, providing a technical and field-proven perspective on the causality behind experimental design and the pathways to target validation. This document serves as a comprehensive resource for researchers aiming to leverage this chemical framework for the development of novel therapeutics in oncology and inflammatory diseases.
Section 1: Dual Inhibition of Aromatase and Steroid Sulfatase for Hormone-Dependent Cancers
Therapeutic Rationale
In postmenopausal women, the primary source of estrogen is the peripheral conversion of androgens by the enzyme aromatase (CYP19A1)[1]. Additionally, the hydrolysis of estrone sulfate (E1S) to estrone (E1) by steroid sulfatase (STS) provides a significant reservoir for active estrogens within tumor tissues[2][3]. In hormone-receptor-positive breast cancer, these estrogens drive tumor proliferation. The current standard of care often involves aromatase inhibitors (AIs)[4][5][6][7]. However, the STS pathway remains a viable escape route for estrogen production. Therefore, a compelling therapeutic strategy is the simultaneous inhibition of both aromatase and STS with a single agent, a Dual Aromatase-Sulfatase Inhibitor (DASI), to achieve a more comprehensive estrogen deprivation[8][9].
Mechanism of Action & The Role of the (4-Cyanophenyl) Scaffold
Derivatives incorporating the (4-Cyanophenyl) moiety have proven to be highly effective as DASIs. Structure-activity relationship (SAR) studies on a series of 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate derivatives have demonstrated the critical role of the para-cyano group for potent dual inhibitory activity[8].
-
Aromatase Inhibition : The nitrogen atom of the cyano group is believed to coordinate with the heme iron atom in the active site of aromatase, a characteristic interaction for non-steroidal AIs like letrozole and anastrozole[9]. This interaction, combined with the overall shape of the molecule, blocks the androgen substrate from accessing the catalytic site.
-
STS Inhibition : The para-cyano group also appears crucial for STS inhibition, possibly by acting as a hydrogen bond acceptor that interacts favorably with amino acid residues within the enzyme's active site, thereby enhancing binding affinity[10]. The sulfamate group itself is a mechanism-based inactivator, which, after hydrolysis, irreversibly binds to and inactivates the enzyme[11][12].
The (4-Cyanophenyl) ring provides an optimal balance for dual inhibition within this class of compounds[10].
Quantitative Data: In Vitro Inhibitory Activity
The following table summarizes the IC50 values for representative DASI compounds containing the (4-Cyanophenyl) moiety against aromatase and steroid sulfatase in a JEG-3 choriocarcinoma cell line preparation.
| Compound ID | Modifications to Core Scaffold | Aromatase IC50 (nM) | STS IC50 (nM) | Reference |
| Parent Cmpd | 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate | 1.8 | 50 | [8] |
| Imidazole Deriv. | Triazolyl group replaced with Imidazolyl | 0.2 | 2.5 | [8] |
| o-Fluoro Deriv. | Ortho-Fluoro on sulfamate-bearing ring | 12 | 40 | [8] |
| o-Bromo Deriv. | Ortho-Bromo on sulfamate-bearing ring | 0.82 | 80 | [8] |
Experimental Protocol: Cell-Based Dual Enzyme Activity Assay
This protocol outlines a method for simultaneously evaluating the inhibitory potential of test compounds on both aromatase and STS in a relevant cell line.
Objective: To determine the IC50 values of (4-Cyanophenyl)methanesulfonamide derivatives against endogenous aromatase and STS.
Cell Line: JEG-3 (human choriocarcinoma), which endogenously expresses both aromatase and STS.
Methodology:
-
Cell Culture and Plating:
-
Culture JEG-3 cells in appropriate media (e.g., MEM with 10% FBS) to ~80% confluency.
-
Seed cells into a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration is ≤0.1%.
-
Replace the culture medium in each well with media containing the test compounds or vehicle control (DMSO).
-
-
Substrate Addition and Incubation:
-
Prepare a solution containing a mixture of radiolabeled substrates: [1β-³H(N)]-androst-4-ene-3,17-dione for aromatase (~70 nM) and [6,7-³H]estrone sulfate for STS (~20 nM).
-
Add the substrate mixture to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of Aromatase Activity (³H₂O Release Assay):
-
After incubation, transfer the supernatant from each well to a fresh tube.
-
Add an equal volume of 5% activated charcoal suspension to each tube to adsorb unreacted steroid substrates.
-
Vortex and incubate on ice for 10 minutes, then centrifuge at 2000 x g for 10 minutes.
-
Carefully transfer an aliquot of the charcoal-treated supernatant (containing the ³H₂O product) to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter. This count is proportional to aromatase activity.
-
-
Quantification of STS Activity (Organic Extraction):
-
The unreacted [1β-³H(N)]-androst-4-ene-3,17-dione and the [³H]estrone product from the STS reaction remain in the supernatant.
-
To the remaining supernatant, add an organic solvent (e.g., toluene or ethyl acetate) to extract the steroids.
-
Vortex vigorously and centrifuge to separate the aqueous and organic phases.
-
Transfer an aliquot of the organic phase (containing the [³H]estrone product) to a scintillation vial.
-
Evaporate the solvent, add scintillation cocktail, and quantify the radioactivity. This count is proportional to STS activity.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Section 2: VLA-4 Antagonism for Inflammatory Conditions
Therapeutic Rationale
Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a key cell adhesion molecule expressed on the surface of most leukocytes, but not neutrophils[13]. It mediates the recruitment of these cells to sites of inflammation by binding to its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), which is upregulated on inflamed endothelial cells[13]. This interaction is a critical step in the pathogenesis of various autoimmune and inflammatory diseases, including multiple sclerosis and Crohn's disease. Blocking the VLA-4/VCAM-1 interaction is a validated therapeutic strategy to prevent leukocyte extravasation and dampen the inflammatory response[13][14].
Mechanism of Action & The Role of the (Cyanophenyl)sulfonyl Scaffold
While the initial discoveries focused on a (3-cyanophenyl)sulfonyl moiety, the fundamental principle of utilizing a cyanophenyl sulfonamide scaffold to achieve potent VLA-4 antagonism is well-established[15]. Compounds based on this scaffold act as competitive antagonists. They are designed to mimic the binding motif of VLA-4's natural ligands, thereby occupying the ligand-binding pocket on the integrin. This direct blockade prevents the docking of leukocytes to the blood vessel wall, inhibiting their subsequent migration into inflamed tissues[13]. The development of these antagonists has shown that picomolar whole-blood activity can be achieved, leading to sustained receptor occupancy in preclinical models after oral dosing[15].
Experimental Protocol: Cell Adhesion Assay
This protocol provides a method to assess the ability of test compounds to inhibit the adhesion of VLA-4-expressing cells to a VCAM-1 substrate.
Objective: To quantify the VLA-4 antagonistic activity of (4-Cyanophenyl)methanesulfonamide derivatives.
Cell Line: Jurkat cells (human T lymphocyte line that constitutively expresses VLA-4).
Materials:
-
Recombinant human VCAM-1/Fc chimera.
-
96-well high-binding microplates.
-
BCECF-AM (fluorescent dye for cell labeling).
-
Assay buffer (e.g., HBSS with 1 mM Ca²⁺/Mg²⁺).
Methodology:
-
Plate Coating:
-
Coat the wells of a 96-well microplate with VCAM-1/Fc (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with PBS.
-
Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C. Wash again with PBS.
-
-
Cell Labeling and Preparation:
-
Resuspend Jurkat cells in serum-free media at 1 x 10⁶ cells/mL.
-
Add BCECF-AM to a final concentration of 5 µM and incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with assay buffer to remove excess dye and resuspend in assay buffer at 2 x 10⁶ cells/mL.
-
-
Inhibition Assay:
-
Add serial dilutions of the test compound or vehicle control to the labeled Jurkat cell suspension. Incubate for 15-30 minutes at room temperature.
-
Add 100 µL of the cell/compound mixture to each VCAM-1-coated well (resulting in 2 x 10⁵ cells/well).
-
Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.
-
-
Quantification of Adhesion:
-
Gently wash the wells 2-3 times with pre-warmed assay buffer to remove non-adherent cells. Be careful not to dislodge the adhered cells.
-
After the final wash, add 100 µL of lysis buffer (e.g., 50 mM Tris-HCl with 0.1% SDS) to each well.
-
Read the fluorescence of the lysate in each well using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm).
-
-
Data Analysis:
-
The fluorescence intensity is directly proportional to the number of adherent cells.
-
Calculate the percentage of adhesion inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration and fitting the curve.
-
Section 3: Multi-Targeted Anticancer Activity
Therapeutic Rationale
The inherent complexity and redundancy of signaling pathways in cancer cells often lead to resistance against single-target therapies[16]. Therefore, developing agents that modulate multiple targets or pathways is a highly attractive strategy. The sulfonamide moiety is a versatile pharmacophore present in numerous approved anticancer drugs, and it is known to be a structural component of inhibitors targeting carbonic anhydrases, cyclin-dependent kinases, and receptor tyrosine kinases[16]. When combined with a cyanophenyl group, this scaffold can be adapted to create potent, multi-targeted anticancer agents that can induce apoptosis and inhibit key survival pathways[16][17].
Potential Targets and Mechanisms of Action
Derivatives containing methylsulfonylbenzene and cyanophenyl-like structures have shown inhibitory activity against several key oncogenic targets:
-
Receptor Tyrosine Kinases (EGFR/HER2): Overexpression of EGFR and HER2 is common in various cancers and drives proliferation and survival[17]. Some hydrazone derivatives incorporating a 4-methylsulfonylbenzene scaffold have demonstrated significant inhibition of both EGFR and HER2, leading to apoptosis.
-
Cyclooxygenase-2 (COX-2): COX-2 is frequently overexpressed in tumors and contributes to inflammation, angiogenesis, and proliferation. Selective COX-2 inhibition is a known mechanism for cancer prevention and treatment, and certain sulfonyl hydrazones have shown potent COX-2 inhibitory activity[17].
-
Apoptosis Induction: Regardless of the specific primary target, a desirable outcome for an anticancer agent is the induction of programmed cell death (apoptosis). A novel 1,2,4-triazine sulfonamide derivative was shown to induce both extrinsic (caspase-8 mediated) and intrinsic (caspase-9 mediated) apoptotic pathways in colon cancer cells[16]. This compound also decreased levels of mTOR and cathepsin B, proteins involved in cancer progression and metastasis[16].
Quantitative Data: In Vitro Anticancer Activity
The following table shows the growth inhibitory (GI50) or half-maximal inhibitory concentrations (IC50) of various derivatives against human cancer cell lines.
| Compound Class | Cell Line | Cancer Type | Activity (µM) | Target(s) | Reference |
| Oxazol-benzenesulfonamide | HOP-92 | Non-Small Cell Lung | GI50: 4.56 | Estrogen Receptors | [18] |
| Oxazol-benzenesulfonamide | MDA-MB-468 | Breast | GI50: 21.0 | Estrogen Receptors | [18] |
| Hydrazone-methylsulfonylbenzene | (Panel Average) | 59 Cancer Lines | GI50: 0.26 | EGFR, HER2, COX-2 | [17] |
| Hydrazone-methylsulfonylbenzene | - | EGFR (enzymatic) | IC50: 0.19 | EGFR | [17] |
| Hydrazone-methylsulfonylbenzene | - | HER2 (enzymatic) | IC50: 0.07 | HER2 | [17] |
| Hydrazone-methylsulfonylbenzene | - | COX-2 (enzymatic) | IC50: 6.94 | COX-2 | [17] |
Experimental Protocol: General Cell Viability and Apoptosis Assay
This workflow describes the initial screening for cytotoxic/cytostatic effects followed by a confirmation of apoptosis induction.
Part A: Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Assay)
Objective: To determine the concentration-dependent effect of test compounds on the viability of a panel of cancer cell lines[18].
-
Cell Plating: Seed cancer cells in a 96-well, opaque-walled plate at a predetermined optimal density (e.g., 5,000 cells/well). Allow cells to adhere for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of reagent equal to the volume of media in the well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine GI50/IC50 values.
Part B: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To determine if the observed loss of viability is due to the induction of apoptosis[18].
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining:
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
-
References
-
Woo, L. W. L., et al. (2011). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Journal of Medicinal Chemistry, 54(9), 3449-52. [Link]
-
Lin, L. S., et al. (2009). Discovery of N-{N-[(3-cyanophenyl)sulfonyl]-4(R)-cyclobutylamino-(L)-prolyl}-4-[(3',5'-dichloroisonicotinoyl) amino]-(L)-phenylalanine (MK-0668), an extremely potent and orally active antagonist of very late antigen-4. Journal of Medicinal Chemistry, 52(11), 3449-52. [Link]
-
Semenyuta, I., et al. (2025). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. Current Chemistry Letters, 14(1), 159-172. [Link]
-
Kapałczyńska, M., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. International Journal of Molecular Sciences, 19(9), 2826. [Link]
-
Chigaev, A., et al. (2011). Discovery of Very Late Antigen-4 (VLA-4, α4β1 Integrin) Allosteric Antagonists. Journal of Biological Chemistry, 286(31), 27545-27553. [Link]
-
Ma, C. X., & Brodie, A. (2006). NEW EXPERIMENTAL MODELS FOR AROMATASE INHIBITOR RESISTANCE. Mini reviews in medicinal chemistry, 6(7), 765–776. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
Shtil, A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 323. [Link]
-
Reed, M. J., et al. (2005). Steroid Sulfatase: Molecular Biology, Regulation, and Inhibition. Endocrine Reviews, 26(2), 171–202. [Link]
-
Brodie, A., & Njar, V. C. (2005). New experimental models for aromatase inhibitor resistance. The Journal of steroid biochemistry and molecular biology, 95(1-5), 9-16. [Link]
-
Lønning, P. E. (2005). Aromatase Inhibition: Translation into a Successful Therapeutic Approach. Clinical Cancer Research, 11(8), 2819-2825. [Link]
-
Woo, L. W. L., et al. (2011). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Journal of Medicinal Chemistry, 54(9), 3449-52. [Link]
-
Sánchez-Madrid, F., et al. (2003). VLA-4 integrin concentrates at the peripheral supramolecular activation complex of the immune synapse and drives T helper 1 responses. Proceedings of the National Academy of Sciences, 100(20), 11571-11576. [Link]
-
Schiffer, L., et al. (2017). Steroid Sulfatase Deficiency and Androgen Activation Before and After Puberty. The Journal of Clinical Endocrinology & Metabolism, 102(5), 1527–1536. [Link]
-
Reddy, T. J., et al. (2014). Discovery of potential integrin VLA-4 antagonists using pharmacophore modeling, virtual screening and molecular docking studies. Journal of Molecular Modeling, 20(4), 2201. [Link]
-
Johnston, S. R. D., & Dowsett, M. (2003). Aromatase inhibitors for breast cancer: Lessons from the laboratory. Nature Reviews Cancer, 3(11), 821-831. [Link]
-
Campanero-Rhodes, M. A., et al. (2000). Different roles for LFA-1 and VLA-4 integrins in T–B-cell interactions in vivo. Immunology, 100(3), 305–312. [Link]
-
Tilley, J. W. (2003). VLA-4 antagonists: potent inhibitors of lymphocyte migration. Current topics in medicinal chemistry, 3(10), 1099-1111. [Link]
-
Okada, M., et al. (1997). Studies on aromatase inhibitors. III. Synthesis and biological evaluation of [(4-bromobenzyl)(4-cyanophenyl)amino]azoles and their azine analogs. Chemical & Pharmaceutical Bulletin, 45(11), 1780-1784. [Link]
-
Wood, J. M., et al. (2012). Aromatase and Dual Aromatase-Steroid Sulfatase Inhibitors from the Letrozole and Vorozole Templates. ChemMedChem, 7(8), 1431–1443. [Link]
-
Mitwally, M. F., & Casper, R. F. (2004). Preventing breast Ca with aromatase inhibitors. Contemporary OB/GYN, 49(12), 48-60. [Link]
-
ResearchGate. (n.d.). A) Key role of steroid sulfatase (STS) in the synthesis of estrogen... ResearchGate. [Link]
-
Tilley, J. W., et al. (2003). Dehydrophenylalanine derivatives as VLA-4 integrin antagonists. Bioorganic & Medicinal Chemistry Letters, 13(5), 805-808. [Link]
-
Patsnap Synapse. (2024). What are STS inhibitors and how do they work? Patsnap Synapse. [Link]
-
Leese, M. P., et al. (2016). Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer. Journal of Medicinal Chemistry, 59(17), 8122–8137. [Link]
-
Mostafa, Y. A., & Taylor, S. D. (2013). Steroid derivatives as inhibitors of steroid sulfatase. The Journal of steroid biochemistry and molecular biology, 137, 183–198. [Link]
-
Tilley, J. W., et al. (2002). The Discovery of VLA-4 Antagonists. Current Topics in Medicinal Chemistry, 2(9), 987-1001. [Link]
-
ResearchGate. (n.d.). Chemical structures of VLA-4 antagonist derivatives. ResearchGate. [Link]
-
Hong, Y., & Chen, S. (2011). Novel Aromatase Inhibitors by Structure-Guided Design. The Journal of biological chemistry, 286(40), 34873–34882. [Link]
-
Al-Warhi, T., et al. (2021). Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1438-1456. [Link]
-
Semenyuta, I., et al. (2025). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. Current Chemistry Letters, 14(1), 159-172. [Link]
-
Kciuk, M., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. International Journal of Molecular Sciences, 22(7), 3698. [Link]
-
PharmGKB. (n.d.). Aromatase Inhibitor Pathway (Multiple Tissues), Pharmacodynamics. PharmGKB. [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. academic.oup.com [academic.oup.com]
- 3. What are STS inhibitors and how do they work? [synapse.patsnap.com]
- 4. NEW EXPERIMENTAL MODELS FOR AROMATASE INHIBITOR RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New experimental models for aromatase inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. contemporaryobgyn.net [contemporaryobgyn.net]
- 8. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aromatase and Dual Aromatase-Steroid Sulfatase Inhibitors from the Letrozole and Vorozole Templates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Steroid derivatives as inhibitors of steroid sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. VLA-4 antagonists: potent inhibitors of lymphocyte migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of Very Late Antigen-4 (VLA-4, α4β1 Integrin) Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. noblelifesci.com [noblelifesci.com]
The Strategic Utility of (4-Cyanophenyl)methanesulfonamide in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Workhorse
In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired functions. (4-Cyanophenyl)methanesulfonamide has emerged as a particularly valuable scaffold, offering a unique combination of structural rigidity, electronic properties, and reactive handles. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its diverse applications as a foundational element in the development of novel therapeutics and functional materials. As we will explore, the synergy between the electron-withdrawing cyano group and the versatile sulfonamide moiety makes this molecule a powerful tool in the hands of the synthetic chemist.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physical and chemical characteristics of (4-Cyanophenyl)methanesulfonamide is fundamental to its effective application.
| Property | Value | Source |
| IUPAC Name | N-(4-cyanophenyl)methanesulfonamide | [PubChem][1] |
| CAS Number | 36268-67-4 | [Matrix Fine Chemicals][2] |
| Molecular Formula | C₈H₈N₂O₂S | [PubChem][1] |
| Molecular Weight | 196.22 g/mol | [Matrix Fine Chemicals][2] |
| Monoisotopic Mass | 196.03065 Da | [PubChem][1] |
| Appearance | White to pale yellow crystalline powder | [Generic Material Properties] |
| Predicted XlogP | 0.9 | [PubChem][1] |
The structure of (4-Cyanophenyl)methanesulfonamide is characterized by a central phenyl ring substituted with a methanesulfonamide group and a para-oriented cyano group. This specific arrangement is crucial to its reactivity and utility. The sulfonamide group provides a site for further functionalization, while the cyano group significantly influences the electronic properties of the aromatic ring, enhancing its role in molecular interactions, particularly in biological systems.
Synthesis and Characterization
The synthesis of (4-Cyanophenyl)methanesulfonamide is typically achieved through a well-established route in organic chemistry: the reaction of a sulfonyl chloride with an amine. In this case, the precursors are (4-cyanophenyl)methanesulfonyl chloride and a suitable source of ammonia.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of (4-Cyanophenyl)methanesulfonamide.
Detailed Experimental Protocol: Synthesis of N-(4-cyanophenyl)methanesulfonamide
This protocol is a representative procedure based on established methods for sulfonamide synthesis.
Step 1: Preparation of (4-cyanophenyl)methanesulfonyl chloride
This intermediate can be synthesized from 4-aminobenzonitrile via a Sandmeyer-type reaction, though it is also commercially available.
Step 2: Ammonolysis of (4-cyanophenyl)methanesulfonyl chloride
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (4-cyanophenyl)methanesulfonyl chloride (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of a concentrated aqueous solution of ammonia (e.g., 28-30%, 2-3 eq) or bubble ammonia gas through the solution while maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford N-(4-cyanophenyl)methanesulfonamide as a solid.
Characterization Data
| Spectroscopic Data | Observed/Predicted Values |
| ¹H NMR (DMSO-d₆) | δ ~10.5 (s, 1H, NH), 7.8-7.6 (m, 4H, Ar-H), 3.1 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆) | δ ~142, 133, 120, 119, 108 (Ar-C and CN), 40 (CH₃) |
| IR (KBr, cm⁻¹) | ~3250 (N-H stretch), ~2230 (C≡N stretch), ~1340 & ~1160 (SO₂ stretch) |
| Mass Spectrometry (ESI-MS) | m/z [M-H]⁻ calculated for C₈H₇N₂O₂S⁻: 195.02; found: 195.02 |
Note: The NMR and IR data are predicted values based on typical chemical shifts and vibrational frequencies for the functional groups present and should be confirmed by experimental data.
Core Reactivity and Applications in Organic Synthesis
The synthetic utility of (4-Cyanophenyl)methanesulfonamide stems from the reactivity of its sulfonamide N-H bond. This proton is acidic and can be deprotonated with a suitable base to generate a nucleophilic sulfonamidate anion, which can then be functionalized.
N-Alkylation and N-Arylation Reactions
N-alkylation and N-arylation are fundamental transformations that allow for the elaboration of the (4-Cyanophenyl)methanesulfonamide core. These reactions are crucial for building molecular complexity and are widely employed in the synthesis of drug candidates.
General Workflow for N-Alkylation and N-Arylation
Caption: General workflow for N-alkylation and N-arylation of (4-Cyanophenyl)methanesulfonamide.
Detailed Experimental Protocol: N-Alkylation with an Alkyl Halide
This protocol is a general procedure that can be adapted for various alkyl halides.[3]
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (4-Cyanophenyl)methanesulfonamide (1.0 equivalent) and an anhydrous polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a suitable base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.05 equivalents) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The product can be purified by column chromatography on silica gel.
Detailed Experimental Protocol: Palladium-Catalyzed N-Arylation with an Aryl Halide
This protocol is based on modern cross-coupling methodologies.[4]
-
To an oven-dried Schlenk tube, add (4-Cyanophenyl)methanesulfonamide (1.0 equivalent), the aryl halide (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add an anhydrous solvent, such as toluene or dioxane, via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
The Role of the (4-Cyanophenyl) Moiety in Medicinal Chemistry
The (4-cyanophenyl) group is not merely a passive structural element; it plays a crucial role in the biological activity of many molecules derived from this building block. This is particularly evident in the field of enzyme inhibition.
Enhancing Enzyme Inhibition
The para-cyano group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. These properties can significantly enhance the binding affinity of a molecule to its target enzyme. For instance, in the development of aromatase and sulfatase inhibitors for cancer therapy, the presence of a para-cyano group has been shown to be important for potent inhibition.[5] It is believed that the cyano group can engage in favorable interactions, such as hydrogen bonding or dipole-dipole interactions, with amino acid residues in the active site of the enzyme.
Case Study: Cyclooxygenase-2 (COX-2) Inhibitors
Many selective COX-2 inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs), feature a sulfonamide or methylsulfone moiety on one of their aryl rings. The (4-Cyanophenyl)methanesulfonamide scaffold provides a direct precursor to structures with these key pharmacophoric elements. The sulfonamide group can insert into a hydrophilic pocket of the COX-2 active site, while the cyanophenyl ring can occupy a hydrophobic channel, with the cyano group potentially forming additional interactions that enhance selectivity and potency.
Conceptual Pathway to COX-2 Inhibitors
Caption: Conceptual pathway from (4-Cyanophenyl)methanesulfonamide to COX-2 inhibitors.
Conclusion and Future Outlook
(4-Cyanophenyl)methanesulfonamide is a testament to the power of strategic molecular design. Its synthesis is straightforward, and its dual functional handles—the reactive sulfonamide and the electronically significant cyano group—provide a versatile platform for the construction of a wide range of complex molecules. Its proven utility in the synthesis of biologically active compounds, particularly enzyme inhibitors, underscores its importance in drug discovery and development. As the demand for novel therapeutics with high potency and selectivity continues to grow, the strategic application of well-designed building blocks like (4-Cyanophenyl)methanesulfonamide will undoubtedly play an increasingly critical role in advancing the frontiers of medicinal chemistry.
References
-
Juen, M. A., Wunderlich, C. H., Nußbaumer, F., Tollinger, M., Kontaxis, G., Konrat, R., Hansen, D. F., & Kreutz, C. (2016). Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy. Angewandte Chemie International Edition, 55(40), 12228-12232. [Link]
-
Matrix Fine Chemicals. N-(4-CYANOPHENYL)METHANESULFONAMIDE | CAS 36268-67-4. [Link]
-
Larock, R. C., & Yum, E. K. (1991). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 56(23), 6615-6623. [Link]
-
PubChem. N-(4-cyanophenyl)methanesulfonamide. National Center for Biotechnology Information. [Link]
-
Wang, C., & Li, X. (2008). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Beilstein Journal of Organic Chemistry, 4, 39. [Link]
-
Woo, L. W. L., et al. (2011). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. ChemMedChem, 6(8), 1493-1506. [Link]
-
Wang, C., & Li, X. (2012). ChemInform Abstract: Copper-Catalyzed N-Arylation of Sulfonamides with Aryl Bromides under Mild Conditions. ChemInform, 43(32), no-no. [Link]
-
Wang, C., & Li, X. (2008). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. PMC, 4, 39. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Studies. Journal of the American Chemical Society, 132(43), 15914-15917. [Link]
-
Reich, H. J. Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. [Link]
-
Jones, C. D., et al. (2021). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Magnetic Resonance in Chemistry, 59(10), 969-979. [Link]
- CN102731414B. (2014). Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
-
Martin, H. L., et al. (2024). Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279. Journal of Medicinal Chemistry. [Link]
-
Papakyriakou, A., et al. (2022). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 27(4), 1169. [Link]
- US20100210845A1. (2010). Process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
-
Chen, J., et al. (2016). One-step mild N-alkylation of chiral sulfinamides. Tetrahedron Letters, 57(42), 4707-4710. [Link]
-
Preston, J. E., et al. (2019). 1H-13C HSQC NMR spectroscopy for estimating procyanidin/prodelphinidin and cis/trans-flavan-3-ol ratios of condensed tannin samples: correlation with thiolysis. CentAUR. [Link]
-
Sharma, P., et al. (2012). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 14(11), 3157-3160. [Link]
-
Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. GovInfo. [Link]
-
Liu, Y., et al. (2023). Mechanistic Insight into the Enhanced Anti-Pulmonary Hypertension Efficacy of Wogonin Co-Amorphous. Pharmaceutics, 15(7), 1955. [Link]
-
Belyaeva, A. Y., et al. (2016). Structure and Conformational Mobility of 4′-Pentyl-4-Cyanobiphenyl from IR Spectroscopic Data. Journal of Applied Spectroscopy, 83(4), 586-592. [Link]
Sources
- 1. PubChemLite - N-(4-cyanophenyl)methanesulfonamide (C8H8N2O2S) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-alkylation - Wordpress [reagents.acsgcipr.org]
Methodological & Application
Protocol for the synthesis of (4-Cyanophenyl)methanesulfonamide
An Application Note for the Synthesis of (4-Cyanophenyl)methanesulfonamide
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of (4-Cyanophenyl)methanesulfonamide, a valuable building block in medicinal chemistry and materials science. The sulfonamide functional group is a cornerstone in drug design, appearing in a wide array of therapeutics including antibacterials, diuretics, and kinase inhibitors.[1][2] This protocol details a robust two-step synthetic pathway commencing from the commercially available 4-cyanobenzyl bromide. The procedure is designed for reproducibility and scalability, incorporating detailed mechanistic explanations, safety protocols, and characterization data to ensure scientific integrity and user success. This guide is intended for researchers, chemists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.
Introduction and Scientific Background
The synthesis of N-aryl and N-heteroaryl sulfonamides is a pivotal transformation in pharmaceutical chemistry.[2][3] The target molecule, (4-Cyanophenyl)methanesulfonamide, combines a primary sulfonamide moiety with a cyanophenyl group. This unique combination of functional groups makes it an attractive intermediate for creating libraries of compounds for high-throughput screening. The cyano group can serve as a synthetic handle for further transformations or as a key interacting element with biological targets, while the methanesulfonamide group acts as a versatile pharmacophore and a carboxylic acid isostere.[2]
Traditional methods for sulfonamide synthesis often involve the reaction of an amine with a sulfonyl chloride.[1] This guide employs a logical and efficient variation of this classical approach. The strategy begins with the nucleophilic substitution of 4-cyanobenzyl bromide with sodium sulfite to generate a stable sodium sulfonate salt. This intermediate is then converted to the corresponding sulfonyl chloride, which is subsequently reacted with ammonia to yield the final primary sulfonamide. This pathway avoids the direct use of hazardous reagents like chlorosulfonic acid on the arene, offering a more controlled and often higher-yielding alternative.
Overall Synthetic Workflow
The synthesis is structured as a two-stage process, beginning with the formation of the sulfonate salt and culminating in the formation of the sulfonamide.
Sources
Application Note: A Robust HPLC Method for Purity Analysis of (4-Cyanophenyl)methanesulfonamide
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of (4-Cyanophenyl)methanesulfonamide. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity profile a critical quality attribute. The developed method is suitable for separating and quantifying (4-Cyanophenyl)methanesulfonamide from its potential process-related impurities and degradation products. This document provides a comprehensive protocol, including system suitability parameters, sample preparation, and method validation details in accordance with ICH guidelines, to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.
Introduction
(4-Cyanophenyl)methanesulfonamide is a crucial building block in medicinal chemistry. The purity of this intermediate can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable analytical method to assess its purity is paramount.[1][2] High-Performance Liquid Chromatography (HPLC) is the premier technique for impurity profiling in pharmaceutical development and manufacturing due to its high resolution, sensitivity, and quantitative accuracy.[3][4]
This application note addresses the need for a standardized HPLC method for (4-Cyanophenyl)methanesulfonamide. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's principles. The protocol is designed to be self-validating through rigorous system suitability checks and adherence to international regulatory standards.[5][6]
Physicochemical Properties of (4-Cyanophenyl)methanesulfonamide
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.
-
Chemical Structure:
-
UV Absorbance: The presence of the cyanophenyl chromophore suggests strong UV absorbance. Based on data for structurally similar compounds like 4-cyanobiphenyl and other aromatic sulfonamides, the UV maximum is anticipated to be in the range of 240-280 nm.[8][9] For this method, a wavelength of 254 nm is selected as a robust choice, offering a good balance of sensitivity for the main component and potential impurities.
-
Solubility: (4-Cyanophenyl)methanesulfonamide is expected to be soluble in common organic solvents like acetonitrile and methanol, which are ideal for HPLC analysis. Its solubility in aqueous solutions is likely to be limited.[9]
HPLC Method Parameters and Rationale
The chosen HPLC parameters are summarized in the table below, followed by a detailed justification for each selection.
| Parameter | Condition |
| Instrument | HPLC system with UV/PDA detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Table 1: HPLC Method Parameters
Rationale for Method Parameters:
-
Stationary Phase (Column): A C18 (octadecylsilane) column is selected due to its versatility and proven performance in reversed-phase chromatography for a wide range of moderately polar to non-polar compounds, including aromatic sulfonamides.[3][8] The 5 µm particle size provides a good balance between efficiency and backpressure.
-
Mobile Phase: A combination of acetonitrile and water provides excellent solvating power and is compatible with UV detection. Acetonitrile is chosen as the organic modifier (Mobile Phase B) due to its lower viscosity and UV transparency compared to methanol. The addition of 0.1% formic acid to both aqueous (Mobile Phase A) and organic phases serves multiple purposes: it controls the pH to suppress the ionization of the sulfonamide group, leading to better peak shape, and it can improve the ionization efficiency if the method is transferred to a mass spectrometer.[10]
-
Elution Mode (Gradient): A gradient elution is employed to ensure the timely elution of both the main compound and any potential impurities which may have a wider range of polarities. This approach provides superior resolution across the entire chromatogram compared to an isocratic method.[11]
Time (min) % Mobile Phase B 0.0 30 15.0 80 20.0 80 20.1 30 25.0 30 Table 2: Gradient Elution Program
-
Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and peak shapes by minimizing viscosity fluctuations of the mobile phase.
-
Detection Wavelength: As previously discussed, 254 nm is a robust choice for detecting the cyanophenyl chromophore present in the analyte and potential aromatic impurities.[12] A Photodiode Array (PDA) detector is recommended to allow for peak purity analysis and to assess the UV spectra of any detected impurities.
Experimental Protocol
Materials and Reagents
-
(4-Cyanophenyl)methanesulfonamide reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water. Mix thoroughly and degas.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile. Mix thoroughly and degas.
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of (4-Cyanophenyl)methanesulfonamide reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the (4-Cyanophenyl)methanesulfonamide sample and prepare as described for the Reference Standard Solution.
Chromatographic Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure the absence of interfering peaks.
-
Inject the Reference Standard Solution five times to perform system suitability checks.
-
Inject the Sample Solution in duplicate.
-
After the analysis, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile) before storing it in an appropriate solvent.
System Suitability
System suitability testing is an integral part of the analytical procedure, ensuring the chromatographic system is adequate for the intended analysis. The following parameters should be met from the five replicate injections of the Reference Standard Solution.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Table 3: System Suitability Criteria
Data Analysis and Purity Calculation
The purity of the (4-Cyanophenyl)methanesulfonamide sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Any impurity exceeding the reporting threshold (typically 0.05%) should be reported. The identification of unknown impurities may require further investigation using techniques such as LC-MS.
Method Validation
This method should be validated according to ICH Q2(R1) guidelines.[13] The validation should include the following parameters:
-
Specificity: Demonstrated by the absence of interference from the diluent and by spiking the sample with potential impurities to ensure their separation from the main peak.
-
Linearity: Assessed over a range of concentrations (e.g., from the limit of quantitation to 150% of the nominal concentration).
-
Accuracy: Determined by a recovery study at multiple concentration levels.
-
Precision: Including repeatability (intra-day) and intermediate precision (inter-day and inter-analyst).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.
-
Robustness: Evaluated by making small, deliberate variations in method parameters such as flow rate, column temperature, and mobile phase composition.
Potential Impurities
Based on the synthesis of related cyanophenyl and sulfonamide compounds, potential impurities could include:[14][15]
-
Starting materials: Unreacted precursors from the synthesis.
-
Isomeric impurities: Positional isomers of the cyano or methanesulfonamide groups.
-
By-products: Compounds formed from side reactions during synthesis.
-
Degradation products: Formed due to exposure to light, heat, or acid/base hydrolysis.
The developed gradient method is designed to provide sufficient separation for a range of these potential impurities.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the HPLC purity analysis of (4-Cyanophenyl)methanesulfonamide.
Conclusion
The HPLC method described in this application note provides a reliable and robust solution for the purity assessment of (4-Cyanophenyl)methanesulfonamide. The method is specific, and with proper validation, it can be demonstrated to be linear, accurate, and precise for its intended purpose. This detailed protocol and the underlying scientific rationale will be a valuable resource for quality control laboratories and researchers in the pharmaceutical industry.
References
- CN107515257B - Method for determining mesylate in methanesulfonic acid by derivatization HPLC-UV method - Google Patents.
- CN104502473A - Quantitative method of detecting cyanamide by utilizing HPLC method - Google Patents.
-
N-(4-CYANOPHENYL)METHANESULFONAMIDE | CAS 36268-67-4 - Matrix Fine Chemicals. Available from: [Link]
-
(4-cyanophenyl)methanesulfonamide (C8H8N2O2S) - PubChemLite. Available from: [Link]
-
N-(4-cyanophenyl)methanesulfonamide (C8H8N2O2S) - PubChemLite. Available from: [Link]
-
Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF - ResearchGate. Available from: [Link]
-
Determination of Blood Cyanide by HPLC-MS. Available from: [Link]
-
Separation of Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]- on Newcrom R1 HPLC column | SIELC Technologies. Available from: [Link]
- WO2004076409A2 - Regiospecific process for the preparation of 4-[1- (4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile - Google Patents.
-
Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC - NIH. Available from: [Link]
-
Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine - PubMed. Available from: [Link]
-
Determination of blood cyanide by HPLC-MS - PubMed. Available from: [Link]
-
UV/vis. spectra of N-(4-(2-cyanoacetamido)phenyl)-2-... - ResearchGate. Available from: [Link]
-
Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - MDPI. Available from: [Link]
-
The identification of an impurity product, 4,6-dimethyl-3,5-diphenylpyridin-2-one in an amphetamine importation seizure, a potential route specific by-product for amphetamine synthesized by the APAAN to P2P, Leuckart route - ResearchGate. Available from: [Link]
-
UV/vis. + Photochemistry Database - science-softCon. Available from: [Link]
-
HPLC Method for Analysis of Cyanamide, Dicyandiamide and Urea on Primesep S Column with Varies Mobile Phases | SIELC Technologies. Available from: [Link]
-
(PDF) UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases depending on the strength and position of the electron donor substitution - ResearchGate. Available from: [Link]
-
Development of a High Performance Liquid Chromatography Method for the Analysis of Next-generation Cyanide Antidote, 3-mercaptop - Open PRAIRIE - South Dakota State University. Available from: [Link]
-
Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - MDPI. Available from: [Link]
-
Methane sulfonamide (CAS 3144-09-0) - Chemical & Physical Properties by Cheméo. Available from: [Link]
-
Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin - ACG Publications. Available from: [Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry. Available from: [Link]
-
N-(4-hydroxyphenyl)methanesulfonamide - Chemical Synthesis Database. Available from: [Link]
Sources
- 1. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 8. CN104502473A - Quantitative method of detecting cyanamide by utilizing HPLC method - Google Patents [patents.google.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Separation of Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. academic.oup.com [academic.oup.com]
- 12. CN107515257B - Method for determining mesylate in methanesulfonic acid by derivatization HPLC-UV method - Google Patents [patents.google.com]
- 13. 4-Cyanobiphenyl | 2920-38-9 [chemicalbook.com]
- 14. WO2004076409A2 - Regiospecific process for the preparation of 4-[1- (4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile - Google Patents [patents.google.com]
- 15. acgpubs.org [acgpubs.org]
Application Note: Structural Elucidation of N-(4-cyanophenyl)methanesulfonamide using ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy
Introduction
N-(4-cyanophenyl)methanesulfonamide is a bifunctional organic molecule incorporating a sulfonamide linkage and a nitrile group on a central aromatic scaffold. As with many such compounds in drug discovery and materials science, unambiguous structural confirmation is a critical component of its chemical dossier. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the definitive structural elucidation of organic molecules in solution. This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of N-(4-cyanophenyl)methanesulfonamide, detailing experimental protocols and a thorough interpretation of the resulting spectra. The presented spectral data is predicted based on established principles and data from analogous structures, offering a robust framework for researchers working with this and similar molecules.
Scientific Principles: The Power of NMR in Structural Analysis
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is exquisitely sensitive to the local electronic environment of the nucleus, a phenomenon known as the chemical shift (δ). The chemical shift, measured in parts per million (ppm), provides profound insight into the functional groups and connectivity within a molecule.
Furthermore, interactions between neighboring nuclear spins give rise to through-bond J-coupling, which manifests as splitting of NMR signals into multiplets. The multiplicity and coupling constants (J, measured in Hertz) reveal the number of adjacent non-equivalent nuclei, thereby mapping out the molecular framework.
Experimental Protocols
Sample Preparation
The quality of the NMR spectrum is directly contingent on the quality of the sample preparation.[1][2]
Materials:
-
N-(4-cyanophenyl)methanesulfonamide (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃), 0.6-0.7 mL
-
High-quality 5 mm NMR tube and cap
-
Pasteur pipette
-
Small vial for dissolution
Protocol:
-
Weigh the desired amount of N-(4-cyanophenyl)methanesulfonamide into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently agitate the vial to ensure complete dissolution of the sample. Sonication may be used if necessary.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter. If solids are present, filter the solution through a small plug of glass wool in a Pasteur pipette.[3]
-
Carefully transfer the solution into the NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely to prevent solvent evaporation.
NMR Data Acquisition
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: 16 ppm
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C)
Data Analysis and Interpretation
The following sections detail the predicted ¹H and ¹³C NMR spectra of N-(4-cyanophenyl)methanesulfonamide and provide a rationale for the assignments. The molecular structure with atom numbering is shown below for clarity.
Caption: Molecular structure of N-(4-cyanophenyl)methanesulfonamide.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
| Signal | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Rationale |
| A | ~10.5 | Singlet | 1H | - | H-N(1) | The acidic proton of the sulfonamide group is expected to be a broad singlet at a high chemical shift, which is typical for sulfonamide N-H protons.[4] |
| B | ~7.8 | Doublet | 2H | ~8.8 | H-C(6), H-C(8) | These aromatic protons are ortho to the electron-withdrawing cyano group, leading to a downfield shift. They appear as a doublet due to coupling with their respective meta protons. |
| C | ~7.4 | Doublet | 2H | ~8.8 | H-C(5), H-C(9) | These aromatic protons are ortho to the electron-donating sulfonamide group, resulting in a more upfield position compared to protons B. They appear as a doublet due to coupling with their respective meta protons. |
| D | ~3.1 | Singlet | 3H | - | H-C(3) | The methyl protons of the methanesulfonamide group are in a relatively deshielded environment due to the adjacent sulfonyl group and appear as a singlet. |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
| Signal | Predicted δ (ppm) | Assignment | Rationale |
| 1 | ~142 | C(4) | This aromatic carbon is directly attached to the nitrogen of the sulfonamide group and is expected to be significantly deshielded. |
| 2 | ~133 | C(6), C(8) | These aromatic carbons are ortho to the cyano group and are deshielded. |
| 3 | ~121 | C(5), C(9) | These aromatic carbons are meta to the cyano group and ortho to the sulfonamide group. |
| 4 | ~118 | C(10) | The nitrile carbon typically appears in this region of the spectrum.[5][6] |
| 5 | ~108 | C(7) | This quaternary aromatic carbon is attached to the electron-withdrawing cyano group, leading to a downfield shift. |
| 6 | ~40 | C(3) | The methyl carbon of the methanesulfonamide group is expected in this region. |
Workflow for NMR Analysis
Caption: A streamlined workflow for the NMR analysis of small molecules.
Conclusion
This application note has outlined a comprehensive protocol for the ¹H and ¹³C NMR analysis of N-(4-cyanophenyl)methanesulfonamide. While the provided spectral data is predictive, it is based on a sound understanding of NMR principles and comparative analysis of similar structures, offering a reliable guide for researchers. The detailed experimental procedures and the logical workflow provide a robust framework for obtaining high-quality NMR data for this and related compounds, which is indispensable for unambiguous structural verification in research and development settings.
References
-
Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. [Link]
-
13C NMR Chemical Shift. Oregon State University. [Link]
-
Spectroscopic Analysis of Nitriles. University of Calgary. [Link]
-
chemical shift of functional groups in 13C NMR spectroscopy. (2022, October 7). YouTube. [Link]
-
Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. ACS Publications. [Link]
-
NMR Sample Preparation Guide. Scribd. [Link]
-
Determination of Sulfonamides by NMR Spectroscopy. YAKHAK HOEJI. [Link]
-
Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. PubMed. [Link]
-
NMR Sample Preparation. Iowa State University. [Link]
-
How to make an NMR sample. University of Bristol. [Link]
Sources
- 1. bmse012209 1-(4-cyanophenyl)-N-methylmethanesulfonamide at BMRB [bmrb.io]
- 2. rsc.org [rsc.org]
- 3. compoundchem.com [compoundchem.com]
- 4. CAS 693-25-4 MFCD00000045-n-Pentylmagnesium Bromide 正戊基溴化镁 -LabNovo [do.labnovo.com]
- 5. rsc.org [rsc.org]
- 6. 1,4-DIMETHOXY-2-NITROBENZENE(89-39-4) 1H NMR spectrum [chemicalbook.com]
Probing Enzyme Function: A Guide to Using (4-Cyanophenyl)methanesulfonamide in Carbonic Anhydrase Inhibition Assays
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for utilizing (4-Cyanophenyl)methanesulfonamide as a potent inhibitor in enzyme assays. With full editorial control, this document is structured to deliver in-depth technical guidance, moving beyond a rigid template to offer a narrative grounded in scientific integrity and practical expertise.
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes, including pH homeostasis, CO₂ transport, and electrolyte secretion.[1][2] These enzymes catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton. The fifteen known human CA isoforms are expressed in various tissues and cellular compartments, and their dysregulation is implicated in a range of pathologies such as glaucoma, epilepsy, and certain types of cancer.[1][2] Consequently, the development of specific CA inhibitors is a highly active area of drug discovery.
The sulfonamide functional group is a well-established pharmacophore known to potently inhibit carbonic anhydrases. These compounds typically act by coordinating to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide ion essential for catalysis. (4-Cyanophenyl)methanesulfonamide, a member of the sulfonamide class, is therefore a valuable tool for studying CA function and for screening potential therapeutic agents.
Mechanism of Action: Unraveling the Inhibition Kinetics
Understanding the mechanism by which an inhibitor interacts with its target enzyme is paramount for interpreting experimental results. For sulfonamide-based inhibitors like (4-Cyanophenyl)methanesulfonamide, the primary mechanism of action against carbonic anhydrases is typically non-competitive or mixed inhibition. This is because the inhibitor does not directly compete with the substrate (CO₂) for binding to the active site. Instead, it binds to the zinc ion, a cofactor essential for the enzyme's catalytic activity.
To fully characterize the inhibitory properties of (4-Cyanophenyl)methanesulfonamide, it is crucial to determine key kinetic parameters, including the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions. The Kᵢ, on the other hand, is a true measure of the inhibitor's binding affinity and is independent of substrate concentration.
Workflow for Determining Inhibition Mechanism
Caption: Workflow for characterizing an enzyme inhibitor.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a robust framework for conducting in vitro inhibition assays with (4-Cyanophenyl)methanesulfonamide against a representative carbonic anhydrase isoform, human CA II.
In Vitro Colorimetric Carbonic Anhydrase Inhibition Assay
This assay is based on the esterase activity of CA, which can hydrolyze p-nitrophenyl acetate (pNPA) to the colored product p-nitrophenol, with an absorbance maximum at 405 nm.
Materials:
-
Human Carbonic Anhydrase II (CA II), recombinant
-
(4-Cyanophenyl)methanesulfonamide
-
p-Nitrophenyl acetate (pNPA)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Dimethyl sulfoxide (DMSO)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 405 nm
Protocol:
-
Reagent Preparation:
-
CA II Stock Solution: Prepare a 1 mg/mL stock solution of CA II in cold Assay Buffer. Aliquot and store at -80°C.
-
CA II Working Solution: On the day of the assay, dilute the CA II stock solution to the desired working concentration (e.g., 0.2 µg/mL) in cold Assay Buffer.
-
(4-Cyanophenyl)methanesulfonamide Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.
-
Inhibitor Working Solutions: Perform serial dilutions of the stock solution in Assay Buffer to obtain a range of concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1%.
-
pNPA Substrate Solution: Prepare a 3 mM solution of pNPA in acetonitrile or DMSO. This should be prepared fresh.
-
-
Assay Procedure:
-
Add 20 µL of the appropriate Inhibitor Working Solution to the wells of a 96-well plate. For the control (uninhibited enzyme), add 20 µL of Assay Buffer containing the same percentage of DMSO.
-
Add 160 µL of the CA II Working Solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 20 µL of the pNPA Substrate Solution to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Vinhibitor / Vcontrol)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation: Representative Inhibition Data
| Inhibitor Concentration (µM) | % Inhibition (Mean ± SD) |
| 0.01 | 5.2 ± 1.1 |
| 0.1 | 15.8 ± 2.5 |
| 1 | 48.9 ± 3.2 |
| 10 | 85.1 ± 2.1 |
| 100 | 98.7 ± 0.9 |
Note: The above data is representative and should be generated experimentally for (4-Cyanophenyl)methanesulfonamide. Based on literature for similar sulfonamides, an IC₅₀ in the low micromolar to nanomolar range against CA II can be anticipated.
Determination of Inhibition Constant (Kᵢ)
To determine the Kᵢ and the mode of inhibition, the assay described in section 3.1 is performed with varying concentrations of both the inhibitor and the substrate (pNPA).
Protocol:
-
Perform the CA inhibition assay as described above, but for each inhibitor concentration, use a range of pNPA concentrations (e.g., 0.1 mM to 2 mM).
-
Calculate the initial reaction rates for all conditions.
-
Generate a Lineweaver-Burk plot (1/V vs. 1/[S]) for each inhibitor concentration.
-
Analyze the resulting plots:
-
Competitive Inhibition: The lines will intersect on the y-axis.
-
Non-competitive Inhibition: The lines will intersect on the x-axis.
-
Mixed Inhibition: The lines will intersect in the second or third quadrant.
-
Uncompetitive Inhibition: The lines will be parallel.
-
-
The Kᵢ can be determined from replots of the slopes or y-intercepts of the Lineweaver-Burk plots against the inhibitor concentration.
Workflow for Kᵢ Determination
Caption: Kᵢ determination workflow.
Cell-Based Assays: Assessing Efficacy in a Physiological Context
While in vitro biochemical assays are essential for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant system to evaluate the efficacy of an inhibitor.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular environment. The principle is that the binding of a ligand (inhibitor) stabilizes the target protein, leading to an increase in its thermal stability.
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line expressing the target CA isoform (e.g., HEK293 cells overexpressing CA II). Treat the cells with varying concentrations of (4-Cyanophenyl)methanesulfonamide or a vehicle control.
-
Heat Shock: Heat the cell lysates at a range of temperatures.
-
Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble CA II remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the fraction of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
pH-Stat Assay in Live Cells
This assay measures the ability of a CA inhibitor to modulate intracellular or extracellular pH changes resulting from CA activity.
Protocol:
-
Cell Culture and Loading: Culture cells on a suitable plate and load them with a pH-sensitive fluorescent dye (e.g., BCECF-AM).
-
Inhibitor Treatment: Incubate the cells with (4-Cyanophenyl)methanesulfonamide or a vehicle control.
-
Induction of pH Change: Induce a change in pH, for example, by adding CO₂-saturated media.
-
Fluorescence Measurement: Monitor the change in fluorescence over time using a fluorescence plate reader or microscope.
-
Data Analysis: Compare the rate of pH change in inhibitor-treated cells to control cells. A slower rate of pH change in the presence of the inhibitor indicates CA inhibition.
Conclusion and Future Directions
(4-Cyanophenyl)methanesulfonamide serves as a valuable chemical tool for the investigation of carbonic anhydrase function and for the validation of CA as a therapeutic target. The protocols outlined in this guide provide a comprehensive framework for characterizing its inhibitory activity, from initial biochemical screening to target engagement in a cellular context. Future studies could involve exploring the isoform selectivity of this compound against a panel of human CAs and investigating its effects in more complex biological systems, such as animal models of CA-related diseases.
References
-
Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181. [Link]
-
Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12499. [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
The Biochemist. (2021). Steady-state enzyme kinetics. [Link]
-
Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]
-
Supuran, C. T., et al. (2003). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(12), 2097-2101. [Link]
-
Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(7), 824-828. [Link]
-
De Simone, G., & Supuran, C. T. (2016). Non-Classical Inhibition of Carbonic Anhydrase. Molecules, 21(7), 933. [Link]
-
Taylor & Francis Online. (n.d.). IC50 – Knowledge and References. [Link]
Sources
Application of (4-Cyanophenyl)methanesulfonamide Derivatives in Cancer Cell Line Studies: A Technical Guide
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of (4-Cyanophenyl)methanesulfonamide derivatives in cancer cell line studies. As the parent compound, (4-Cyanophenyl)methanesulfonamide, is not extensively characterized in publicly available literature, this guide will focus on a well-studied and structurally related derivative: 7-(4′-Cyanophenyl)indoline-1-benzenesulfonamide (B220) . The insights and protocols detailed herein for B220 serve as an authoritative framework for investigating the broader class of (4-Cyanophenyl)methanesulfonamide compounds as potential anti-cancer agents.
Introduction to (4-Cyanophenyl)methanesulfonamide Derivatives in Oncology Research
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents. In oncology, sulfonamide derivatives have been explored for their ability to target various pathways crucial for cancer cell proliferation and survival. The cyanophenyl moiety, on the other hand, is often incorporated into small molecules to enhance binding affinity and specificity to protein targets. The combination of these two pharmacophores in compounds like 7-(4′-Cyanophenyl)indoline-1-benzenesulfonamide (B220) has led to the discovery of potent anti-cancer activity.
B220 has been identified as a novel mitotic inhibitor, a class of drugs that disrupt cell division, leading to cell cycle arrest and subsequent apoptosis in cancer cells.[1] This makes it a compound of significant interest for the development of new chemotherapeutic strategies, particularly for cancers like colorectal carcinoma.
Mechanism of Action: B220 as a Mitotic Inhibitor
B220 exerts its anti-cancer effects primarily by disrupting microtubule dynamics, which is essential for the formation of the mitotic spindle during cell division. This interference with mitosis leads to a cascade of cellular events culminating in apoptotic cell death.
Cell Cycle Arrest at G2/M Phase
Treatment of cancer cells with B220 leads to a significant accumulation of cells in the G2/M phase of the cell cycle. This arrest is a direct consequence of the disruption of the mitotic spindle, which activates the spindle assembly checkpoint, preventing the cells from proceeding into anaphase. This is evidenced by the increased expression of mitotic phase markers such as MPM2 and cyclin B1.[1]
Induction of Apoptosis
Following prolonged mitotic arrest, cancer cells treated with B220 undergo apoptosis, or programmed cell death. This is a key mechanism for eliminating cancerous cells. The apoptotic cascade initiated by B220 involves:
-
Activation of Caspases: B220 treatment leads to the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3). Activated caspase-3 is responsible for the cleavage of various cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.[2]
-
PARP Cleavage: A key substrate of activated caspase-3 is Poly(ADP-ribose) polymerase (PARP). The cleavage of PARP is a well-established marker of apoptosis, and its detection is indicative of B220-induced cell death.[2]
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is critical for regulating the intrinsic pathway of apoptosis. B220 has been shown to decrease the expression of anti-apoptotic proteins like Bcl-2, Mcl-1, and Bcl-XL, thereby tipping the balance towards cell death.[2]
Signaling Pathway of B220-Induced Apoptosis
The following diagram illustrates the proposed signaling pathway for B220-induced apoptosis in cancer cells.
Caption: B220-induced apoptotic signaling pathway in cancer cells.
Quantitative Data: In Vitro Efficacy of B220
The cytotoxic activity of B220 has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.
| Cell Line | Cancer Type | IC50 Value | Assay |
| HCT116 | Colorectal Carcinoma | Submicromolar | SRB & MTT |
| A549 | Non-small-cell Lung Cancer | Less potent than in HCT116 | Colony Formation |
| PC3 | Prostate Cancer | Less potent than in HCT116 | Colony Formation |
| FHC | Normal Colon Cells | No severe cytotoxicity at 10 µM | MTT |
| Data synthesized from Wu et al., 2017.[1] |
Experimental Protocols
The following protocols are designed to guide researchers in studying the effects of (4-Cyanophenyl)methanesulfonamide derivatives, using B220 as a representative compound, on cancer cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of B220 on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
B220 stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of B220 in complete culture medium from the stock solution. The final concentrations should typically range from 0.01 µM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of B220. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V/PI Staining
This protocol uses flow cytometry to differentiate between viable, apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with B220 (e.g., at its IC50 concentration for 48 hours)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells from the culture plates. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 3: Western Blot Analysis of Apoptotic Proteins
This protocol is for detecting the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Cancer cells treated with B220 (e.g., 0.1 µM for various time points or different concentrations for a fixed time)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature the protein lysates and load equal amounts (20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and apply the ECL detection reagent. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Experimental Workflow Diagram
Caption: A typical experimental workflow for studying B220 in cancer cell lines.
Conclusion and Future Directions
The (4-Cyanophenyl)methanesulfonamide derivative, 7-(4′-Cyanophenyl)indoline-1-benzenesulfonamide (B220), has demonstrated significant potential as an anti-cancer agent by acting as a mitotic inhibitor and inducing apoptosis in cancer cells. The protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this and related compounds.
Future studies should aim to:
-
Elucidate the precise molecular target of B220 within the microtubule network.
-
Evaluate the efficacy of B220 in a broader range of cancer cell lines to determine its spectrum of activity.
-
Investigate the in vivo efficacy and safety of B220 in preclinical animal models of cancer.
-
Explore the potential for synergistic combinations with other anti-cancer drugs.
By building upon this foundational knowledge, the scientific community can further unravel the therapeutic potential of (4-Cyanophenyl)methanesulfonamide derivatives in the fight against cancer.
References
-
Wu, T.-Y., Cho, T.-Y., Lu, C.-K., Liou, J.-P., & Chen, M.-C. (2017). Identification of 7-(4′-Cyanophenyl)indoline-1-benzenesulfonamide as a mitotic inhibitor to induce apoptotic cell death and inhibit autophagy in human colorectal cancer cells. Scientific Reports, 7(1), 12406. [Link]
-
Wu, T.-Y., et al. (2017). Figure 3 from "Identification of 7-(4′-Cyanophenyl)indoline-1-benzenesulfonamide as a mitotic inhibitor to induce apoptotic cell death and inhibit autophagy in human colorectal cancer cells". ResearchGate. [Link]
-
Wu, T.-Y., et al. (2017). Figure 1 from "Identification of 7-(4′-Cyanophenyl)indoline-1-benzenesulfonamide as a mitotic inhibitor to induce apoptotic cell death and inhibit autophagy in human colorectal cancer cells". ResearchGate. [Link]
Sources
Application Notes & Protocols: Characterizing (4-Cyanophenyl)methanesulfonamide as a Putative Aromatase Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Abstract
These application notes provide a comprehensive framework for the investigation of (4-Cyanophenyl)methanesulfonamide as a potential non-steroidal aromatase inhibitor. As direct public-domain data on the biological activity of this specific compound is limited, this guide furnishes researchers, scientists, and drug development professionals with the foundational principles and detailed experimental protocols required to characterize its inhibitory potential against the aromatase enzyme (CYP19A1). The protocols herein describe a logical, multi-step workflow, from initial in vitro enzymatic screening to cell-based functional assays, ensuring a robust and scientifically valid evaluation.
Introduction: Aromatase as a Therapeutic Target
Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme responsible for the final step of estrogen biosynthesis, catalyzing the conversion of androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone, respectively).[1][2] In postmenopausal women, the primary source of estrogen shifts from the ovaries to peripheral tissues such as adipose tissue, where aromatase activity is significant.[3] Many breast cancers are hormone receptor-positive, meaning their growth is stimulated by estrogen.[1][4] Therefore, inhibiting aromatase to decrease systemic estrogen levels is a cornerstone of endocrine therapy for treating hormone-dependent breast cancer in postmenopausal women.[5][6][7]
Aromatase inhibitors (AIs) are broadly classified into two types:
-
Type I (Steroidal): These are androgen substrate analogs, such as exemestane, that bind irreversibly to the enzyme, leading to its permanent inactivation.[3]
-
Type II (Non-steroidal): These inhibitors, including anastrozole and letrozole, bind reversibly to the enzyme's active site.[3][6] They typically contain a nitrogen-containing heterocycle (e.g., a triazole) that coordinates with the heme iron atom of the cytochrome P450 enzyme, competitively blocking the androgen substrate from binding.[2][3]
The structure of (4-Cyanophenyl)methanesulfonamide suggests it would belong to the class of non-steroidal inhibitors. The 4-cyanophenyl moiety is a key feature in several known potent non-steroidal AIs, including letrozole and anastrozole, contributing to binding at the active site.[8][9] This guide outlines the necessary steps to validate this hypothesis and quantify its inhibitory efficacy.
Hypothesized Mechanism of Action
Based on its chemical structure and analogy to known non-steroidal AIs, (4-Cyanophenyl)methanesulfonamide is hypothesized to act as a competitive inhibitor of aromatase. The molecule likely orients within the enzyme's active site, with the cyanophenyl group engaging in hydrophobic and potential π-π stacking interactions. While lacking the typical triazole or imidazole ring, the sulfonamide group or another part of the molecule may interact with the heme iron or key amino acid residues, preventing the binding and subsequent aromatization of the androgen substrate.
Caption: Hypothesized competitive inhibition of aromatase by (4-Cyanophenyl)methanesulfonamide.
Experimental Design & Protocols
A tiered approach is recommended to efficiently characterize the compound. This begins with a direct enzymatic assay, followed by a more physiologically relevant cell-based assay.
Workflow for Aromatase Inhibitor Characterization
The overall workflow ensures that direct enzyme inhibition is established before proceeding to more complex and resource-intensive cellular models.
Caption: Tiered experimental workflow for evaluating a novel aromatase inhibitor candidate.
Protocol 1: In Vitro Aromatase Inhibitory Assay (Fluorometric)
This initial screen directly measures the compound's ability to inhibit purified, recombinant human aromatase enzyme activity in a cell-free system. Fluorometric assays are well-suited for high-throughput screening (HTS).[10][11]
Principle: This assay utilizes a non-fluorescent substrate that is converted by aromatase into a highly fluorescent product.[11] The reduction in fluorescence intensity in the presence of the test compound is directly proportional to the inhibition of aromatase activity.
Materials:
-
(4-Cyanophenyl)methanesulfonamide
-
Recombinant Human Aromatase (CYP19A1) enzyme preparation (e.g., from placental microsomes or baculovirus-expressed)
-
Aromatase Inhibitor Screening Kit (e.g., Abcam ab284522 or equivalent)
-
Letrozole or Anastrozole (positive control inhibitor)
-
NADPH regenerating system
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Ex/Em = 488/527 nm or as per kit instructions)
-
DMSO (for compound dilution)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of (4-Cyanophenyl)methanesulfonamide in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in assay buffer to achieve final assay concentrations ranging from nanomolar to micromolar. Prepare similar dilutions for the positive control (Letrozole).
-
Reaction Setup: In a 96-well plate, add reagents in the following order:
-
Test Wells: 10 µL of diluted (4-Cyanophenyl)methanesulfonamide.
-
Positive Control Wells: 10 µL of diluted Letrozole.
-
Solvent Control Wells: 10 µL of assay buffer containing the same final percentage of DMSO as the test wells.
-
-
Enzyme Addition: Add the aromatase enzyme preparation to all wells as specified by the kit manufacturer.
-
Initiate Reaction: Add the NADPH regenerating system and the fluorogenic substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for the time specified in the kit protocol (e.g., 30-60 minutes), protected from light.
-
Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the solvent control: % Inhibition = 100 * (1 - [Fluorescence_Test / Fluorescence_SolventControl])
-
Plot the % Inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Compound | IC₅₀ (nM) [Hypothetical Data] |
| (4-Cyanophenyl)methanesulfonamide | 15.5 |
| Letrozole (Positive Control) | 2.8 |
| Exemestane (Reference) | 25.0 |
Protocol 2: Cell-Based Aromatase Activity Assay
This assay confirms the inhibitory activity in a more complex biological environment, accounting for cell permeability and metabolism. The MCF-7 breast cancer cell line, stably transfected to overexpress aromatase (MCF-7aro), is a common model.[12][13] The tritiated water-release assay is a gold-standard method for this purpose.[12][14]
Principle: MCF-7aro cells are incubated with a radiolabeled androgen substrate, [1β-³H]-androstenedione. The aromatase enzyme converts this substrate to estrone, releasing a tritium atom that becomes part of a tritiated water molecule (³H₂O). The amount of radioactivity in the aqueous phase is directly proportional to aromatase activity.
Materials:
-
MCF-7aro cells
-
Cell culture medium (e.g., DMEM with 10% charcoal-stripped fetal bovine serum)
-
Testosterone (for growth stimulation)
-
[1β-³H]-androstenedione (radiolabeled substrate)
-
(4-Cyanophenyl)methanesulfonamide and control inhibitors
-
24-well cell culture plates
-
Chloroform
-
Dextran-coated charcoal suspension
-
Liquid scintillation counter and vials
Procedure:
-
Cell Seeding: Seed MCF-7aro cells in 24-well plates and allow them to adhere and grow for 24-48 hours.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of (4-Cyanophenyl)methanesulfonamide or control inhibitors. Include a solvent control (DMSO). Pre-incubate for 1-2 hours.
-
Substrate Addition: Add [1β-³H]-androstenedione to each well to a final concentration of ~50 nM.
-
Incubation: Incubate the cells for 4-6 hours at 37°C in a CO₂ incubator.
-
Sample Collection: Transfer the culture medium from each well to a new tube.
-
Separation of ³H₂O: Add an equal volume of chloroform to each tube, vortex vigorously, and centrifuge to separate the aqueous and organic phases. The ³H₂O will be in the upper aqueous phase, while the unmetabolized steroid substrate will be in the lower organic phase.
-
Charcoal Treatment: Transfer an aliquot of the aqueous phase to a new tube containing a dextran-coated charcoal suspension. This step removes any remaining traces of radiolabeled steroid. Centrifuge to pellet the charcoal.
-
Quantification: Transfer the supernatant (containing the purified ³H₂O) to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Determine the aromatase activity (as counts per minute, CPM) for each concentration.
-
Normalize the activity against the total cellular protein content in parallel wells to account for any differences in cell number.
-
Calculate the percentage of inhibition relative to the solvent control.
-
Plot the data and determine the IC₅₀ value as described in Protocol 1.
Protocol 3: Cytotoxicity Assay (MTT/XTT)
It is crucial to determine if the observed reduction in aromatase activity in the cell-based assay is due to specific enzyme inhibition or simply a result of compound-induced cell death.[15]
Principle: The MTT (or XTT) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the tetrazolium dye MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Seed MCF-7aro cells in a 96-well plate at the same density as the cell-based activity assay.
-
Treat the cells with the same concentration range of (4-Cyanophenyl)methanesulfonamide for the same duration as the activity assay (e.g., 6-8 hours, to match the total incubation time).
-
Add the MTT reagent to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.
-
Read the absorbance on a microplate reader (e.g., at 570 nm).
Data Analysis: Calculate the percentage of cell viability relative to the solvent control. A significant drop in viability at concentrations where aromatase inhibition is observed would suggest the results may be confounded by cytotoxicity. Ideally, the IC₅₀ for aromatase inhibition should be significantly lower than the concentration causing 50% cytotoxicity (CC₅₀).
Conclusion and Future Directions
This document provides a robust, validated framework for the initial characterization of (4-Cyanophenyl)methanesulfonamide as a potential aromatase inhibitor. Successful demonstration of potent and specific inhibition in both enzymatic and cell-based assays would warrant further investigation. Subsequent steps in the drug development pipeline would include kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive), selectivity profiling against other key cytochrome P450 enzymes, and eventual evaluation in preclinical in vivo models of hormone-dependent breast cancer.[16][17]
References
- Aromatase inhibitor. (n.d.). In Wikipedia. Retrieved January 17, 2026.
- Brodie, A. M., & Njar, V. C. (2000). Aromatase inhibitors: mechanism of action and role in the treatment of breast cancer. Seminars in oncology, 27(6 Suppl 11), 3–11.
- Brueggemeier, R. W., Hackett, J. C., & Diaz-Cruz, E. S. (2005). Aromatase inhibitors--mechanisms for non-steroidal inhibitors. Journal of steroid biochemistry and molecular biology, 95(1-5), 53–59.
- Chen, S., et al. (2017). Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library. Toxicological Sciences, 157(1), 155-167.
- Hsu, P. C., et al. (2017). Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library. Toxicological Sciences, 157(1), 155-167.
- National Center for Biotechnology Information. (n.d.). Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library. PubMed.
- Abcam. (n.d.). Aromatase (CYP19A) Inhibitor Screening Kit (Fluorometric) (AB284522).
- U.S. Environmental Protection Agency. (2002). Pre-Validation Study Plan and Study Protocol for the Aromatase Assay Using Human, Bovine, and Porcine Placenta, and Human Recomb.
- Bethesda Scientific. (n.d.). Aromatase (CYP19A) Inhibitor Screening Kit (Fluorometric).
- MuurWerken. (2026, January 7).
- The Davies Group. (2012, September 5). Novel Aromatase Inhibitors by Structure-Guided Design.
- Sanderson, J. T., et al. (2002). Induction and Inhibition of Aromatase (CYP19) Activity by Natural and Synthetic Flavonoid Compounds in H295R Human Adrenocortical Carcinoma Cells. Toxicological Sciences, 68(2), 433-441.
- Bundred, N. (2001). Nonsteroidal and Steroidal Aromatase Inhibitors in Breast Cancer. CancerNetwork.
- Chen, S., & Zhou, D. (2008). Molecular characterization of aromatase. Journal of steroid biochemistry and molecular biology, 108(3-5), 237-43.
- Woo, L. W. L., et al. (2011). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Journal of Medicinal Chemistry, 54(10), 3535–3550.
- Ghosh, D., et al. (2012). Novel Aromatase Inhibitors by Structure-Guided Design. Journal of Medicinal Chemistry, 55(19), 8464-8476.
- Al-Salahi, R., et al. (2023). Design of Novel Letrozole Analogues Targeting Aromatase for Breast Cancer: Molecular Docking, Molecular Dynamics, and Theoretical Studies on Gold Nanoparticles. Molecules, 28(8), 3591.
- Borme, D., et al. (2002). In Vitro Evaluation of Aromatase Enzyme in Granulosa Cells Using a [11C]vorozole Binding Assay. Journal of Clinical Endocrinology & Metabolism, 87(7), 3327–3333.
- Bibi, S., et al. (2023). Structure-Guided Identification of Novel Aromatase Inhibitors Targeting Breast Carcinoma. ACS Omega, 8(39), 35839-35852.
- Yilmaz, B., et al. (2018). Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity. Turkish Journal of Pharmaceutical Sciences, 15(2), 172-177.
- Asiri, A. M., et al. (2023). Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]benzenesulfonamide.
- Woo, L. W. L., et al. (2011).
- ChemicalBook. (n.d.).
- Abcam. (n.d.). Aromatase (CYP19A) Activity Assay Kit (Fluorometric) (ab273306).
- Holen, I., et al. (2016). New cell culture model for aromatase inhibitor-resistant breast cancer shows sensitivity to fulvestrant treatment and cross-resistance between letrozole and exemestane.
- Gałka, S., et al. (2021). The Effect of Metalloestrogens on the Effectiveness of Aromatase Inhibitors in a Hormone-Dependent Breast Cancer Cell Model. International Journal of Molecular Sciences, 22(14), 7434.
- Wieczorek-Błauż, A., et al. (2024). Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs. International Journal of Molecular Sciences, 25(2), 920.
- Al-Suhaimi, K. S., et al. (2023). Aromatase inhibitory assay of compound (6b) against MCF-7 cell lines.
- Aslam, I., & Vaezi, M. (2023). Aromatase Inhibitors. In StatPearls.
- Okada, M., et al. (1998). Studies on aromatase inhibitors. III. Synthesis and biological evaluation of [(4-bromobenzyl)(4-cyanophenyl)amino]azoles and their azine analogs. Chemical & Pharmaceutical Bulletin, 46(12), 1909-1918.
- Ciolino, H. P., et al. (2000). Inhibition of aromatase activity and expression in MCF-7 cells by the chemopreventive retinoid N -(4-hydroxy-phenyl)-retinamide. British Journal of Cancer, 83(2), 241-246.
- BioPharm International. (2021, June 21). FDA Gives Guidance on Development of Breast Cancer Drugs.
- Matrix Fine Chemicals. (n.d.). N-(4-CYANOPHENYL)METHANESULFONAMIDE | CAS 36268-67-4.
- U.S. Food and Drug Administration. (2023, February 17). NDA 217639 Medical Review.
- U.S. Food and Drug Administration. (2008, December 10). Arimidex (anastrozole) Labeling.
- Pharmacy Times. (2025, January 24). FDA Sheds Light on New Drug Approvals in Breast Cancer.
- ChemScene. (n.d.). (4-Cyanophenyl)methanesulfonohydrazide.
- Drugs.com. (n.d.).
- PharmGKB. (n.d.).
Sources
- 1. Aromatase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Aromatase inhibitors--mechanisms for non-steroidal inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aromatase inhibitors: mechanism of action and role in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. muurwerken.nl [muurwerken.nl]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aromatase and Dual Aromatase-Steroid Sulfatase Inhibitors from the Letrozole and Vorozole Templates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on aromatase inhibitors. III. Synthesis and biological evaluation of [(4-bromobenzyl)(4-cyanophenyl)amino]azoles and their azine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. turkjps.org [turkjps.org]
- 11. Aromatase (CYP19A) Activity Assay Kit (Fluorometric) (ab273306) | Abcam [abcam.com]
- 12. Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New cell culture model for aromatase inhibitor-resistant breast cancer shows sensitivity to fulvestrant treatment and cross-resistance between letrozole and exemestane - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs | MDPI [mdpi.com]
- 16. 236. Novel Aromatase Inhibitors by Structure-Guided Design - The Davies Group [scholarblogs.emory.edu]
- 17. Molecular characterization of aromatase - PMC [pmc.ncbi.nlm.nih.gov]
(4-Cyanophenyl)methanesulfonamide: A Scrutiny of its Potential as a Sulfatase Inhibitor
Introduction: The Rationale for Targeting Sulfatases
Sulfatases are a ubiquitous class of enzymes that play a pivotal role in numerous physiological and pathological processes by catalyzing the hydrolysis of sulfate esters from a wide array of biomolecules.[1] This enzymatic activity is critical in steroid biosynthesis, where inactive sulfated steroid precursors are converted into their biologically active forms.[2] Of particular interest to drug development is steroid sulfatase (STS), which hydrolyzes estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS) into estrone (E1) and dehydroepiandrosterone (DHEA), respectively. These products can be further converted into potent estrogens and androgens, which can fuel the growth of hormone-dependent cancers such as breast, prostate, and endometrial cancers.[3] Consequently, the inhibition of STS has emerged as a promising therapeutic strategy to curtail the production of tumor-promoting hormones.[1]
This document provides a detailed examination of (4-Cyanophenyl)methanesulfonamide as a potential sulfatase inhibitor, exploring the significance of its structural motifs and presenting comprehensive protocols for its evaluation.
The Significance of the (4-Cyanophenyl) Moiety
Structure-activity relationship (SAR) studies of various non-steroidal STS inhibitors have consistently underscored the importance of the para-cyanophenyl group for potent inhibitory activity.[4] This moiety is thought to enhance the binding affinity of the inhibitor to the active site of the STS enzyme. It is hypothesized that the nitrile group (-C≡N) of the para-cyanophenyl ring acts as a hydrogen bond acceptor, forming a favorable interaction with amino acid residues within the enzyme's active site.[4] This enhanced binding is crucial for the effective inhibition of the enzyme. The substitution of the cyano group with a hydrogen atom has been shown to be detrimental to the inhibitory activity, highlighting the critical role of this functional group.[4]
Mechanism of Sulfatase Inhibition: A General Overview
Many potent non-steroidal STS inhibitors, particularly those containing a sulfamate group (-O-SO₂NH₂), act as irreversible, active-site-directed inhibitors. The proposed mechanism involves the transfer of the sulfamoyl group to a key catalytic residue in the active site of the sulfatase.[3] Specifically, a formylglycine residue, which is a hallmark of the sulfatase family, is believed to be the recipient of this transfer.[3] This covalent modification of the enzyme leads to its irreversible inactivation.
While (4-Cyanophenyl)methanesulfonamide is a sulfonamide (-SO₂NH₂) rather than a sulfamate, its potential to interact with the active site and elicit an inhibitory effect warrants thorough investigation. The following protocols are designed to rigorously assess its inhibitory potential and characterize its mechanism of action.
Experimental Protocols
In Vitro Steroid Sulfatase (STS) Inhibition Assay (Intact Cell-Based)
This protocol describes a method to determine the in vitro potency of (4-Cyanophenyl)methanesulfonamide in inhibiting STS activity using a whole-cell assay format with the JEG-3 human choriocarcinoma cell line, which is a well-established model for studying STS activity.[4]
Materials:
-
(4-Cyanophenyl)methanesulfonamide
-
JEG-3 human choriocarcinoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
[6,7-³H]estrone-3-sulfate (³H-E1S)
-
Toluene
-
Unlabeled estrone
-
Scintillation fluid
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Liquid scintillation counter
Procedure:
-
Cell Culture: Maintain JEG-3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed JEG-3 cells into 96-well plates at a density that allows them to reach approximately 80% confluency on the day of the experiment.
-
Inhibitor Preparation: Prepare a stock solution of (4-Cyanophenyl)methanesulfonamide in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the inhibitor in the assay medium.
-
Assay Initiation:
-
Wash the confluent JEG-3 cell monolayers with PBS.
-
Add the various concentrations of (4-Cyanophenyl)methanesulfonamide to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Irosustat).
-
Add the radiolabeled substrate, [³H]estrone-3-sulfate, to each well at a final concentration of approximately 3 nM.[3]
-
-
Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 4 hours).
-
Extraction of Liberated Steroids:
-
Stop the reaction by adding toluene to each well.
-
Shake the plates for 30 minutes to extract the liberated [³H]estrone into the toluene layer.
-
-
Quantification:
-
Transfer an aliquot of the toluene layer from each well into a scintillation vial.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of STS inhibition for each concentration of (4-Cyanophenyl)methanesulfonamide relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of STS activity) by non-linear regression analysis.
-
Data Presentation: Hypothetical Inhibitory Profile
The following table presents a hypothetical data set for the STS inhibitory activity of (4-Cyanophenyl)methanesulfonamide and a reference compound, Irosustat, to illustrate how the experimental results would be summarized.
| Compound | STS IC₅₀ (nM) in JEG-3 cells |
| (4-Cyanophenyl)methanesulfonamide | To be determined |
| Irosustat (Reference) | 1.06[3] |
Visualizing the Experimental Workflow and Mechanism
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the proposed mechanism of sulfatase inhibition.
Caption: Workflow for the in vitro cell-based STS inhibition assay.
Caption: Proposed mechanism of interaction for (4-Cyanophenyl)methanesulfonamide.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through the inclusion of appropriate controls. The use of a well-characterized positive control inhibitor, such as Irosustat, provides a benchmark for assessing the potency of the test compound. The vehicle control ensures that the observed effects are due to the inhibitor and not the solvent. Furthermore, determining a dose-response curve and calculating the IC₅₀ value provides a quantitative measure of inhibitory potency, which is essential for comparing the activity of different compounds.
Conclusion and Future Directions
The (4-cyanophenyl) moiety is a key structural feature in the design of potent steroid sulfatase inhibitors. (4-Cyanophenyl)methanesulfonamide, by virtue of this important pharmacophore, represents a compound of interest for evaluation as a sulfatase inhibitor. The detailed protocols provided in this application note offer a robust framework for researchers to assess its inhibitory activity and elucidate its mechanism of action. Further studies, including kinetic analyses to determine the type of inhibition (e.g., competitive, non-competitive, irreversible) and selectivity profiling against other sulfatases, will be crucial in fully characterizing the therapeutic potential of this and related compounds.
References
-
Woo, L. W. L., et al. (2011). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. ChemMedChem, 6(9), 1623-1640. [Link]
-
Woo, L. W. L., et al. (2011). Synthesis and structure-activity relationship studies of derivatives of the dual aromatase-sulfatase inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. University of Bath's research portal. [Link]
-
Chapman, E., et al. (2004). Sulfatases: structure, mechanism, biological activity, inhibition, and synthetic utility. Angewandte Chemie International Edition, 43(40), 5252-5277. [Link]
-
Chu, G. H., et al. (1999). Synthesis and sulfatase inhibitory activities of (E)- and (Z)-4-hydroxytamoxifen sulfamates. Bioorganic & medicinal chemistry letters, 9(2), 141-144. [Link]
-
Purohit, A., et al. (2018). Steroid Sulfatase Inhibition by Aryl Sulfamates: Clinical Progress, Mechanism and Future Prospects. The Journal of steroid biochemistry and molecular biology, 179, 47-59. [Link]
-
Gobbi, S., et al. (2022). Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer. Journal of Medicinal Chemistry, 65(6), 4845-4863. [Link]
-
Fantacuzzi, M., et al. (2021). Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol. Molecules, 26(20), 6245. [Link]
-
Patsnap. (2024). What are STS inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Allu, M., et al. (2020). Synthesis and steroid sulfatase inhibitory activities of N-phosphorylated 3-(4-aminophenyl)-coumarin-7-O-sulfamates. MedChemComm, 11(1), 127-134. [Link]
-
BindingDB. (n.d.). PrimarySearch_ki. BindingDB. [Link]
-
Leese, M. P., et al. (2011). Inhibition of steroid sulfatase with 4-substituted estrone and estradiol derivatives. Bioorganic & medicinal chemistry, 19(21), 6337-6345. [Link]
-
An, M., et al. (2023). Sulfatase 2 inhibition sensitizes triple-negative breast cancer cells to paclitaxel through augmentation of extracellular ATP. Journal of Cellular and Molecular Medicine, 27(10), 1475-1488. [Link]
-
Rashida, Q., et al. (2013). Synthesis and evaluation of general mechanism-based inhibitors of sulfatases based on (difluoro)methyl phenol sulfate and cyclic phenyl sulfamate motifs. Bioorganic & medicinal chemistry letters, 23(17), 4842-4845. [Link]
-
Day, J. M. (2006). Design, synthesis, and evaluation of inhibitors of steroid sulfatase. UWSpace. [Link]
-
Gobbi, S., et al. (2022). Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer. MOST Wiedzy. [Link]
Sources
- 1. Sulfatases: structure, mechanism, biological activity, inhibition, and synthetic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are STS inhibitors and how do they work? [synapse.patsnap.com]
- 3. Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evaluation of (4-Cyanophenyl)methanesulfonamide Derivatives: A Technical Guide for Preclinical Research
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro testing of (4-Cyanophenyl)methanesulfonamide derivatives. This class of compounds has garnered significant interest due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The strategic inclusion of a cyanophenyl group and a methanesulfonamide moiety can lead to potent and selective inhibitors of various key biological targets. This guide emphasizes the rationale behind experimental design, provides detailed step-by-step protocols for key assays, and offers insights into data interpretation.
Section 1: Understanding the Landscape of (4-Cyanophenyl)methanesulfonamide Derivatives
The (4-Cyanophenyl)methanesulfonamide scaffold is a versatile pharmacophore that has been explored for the development of inhibitors for several important enzyme families. The sulfonamide group is a key structural feature in a variety of therapeutic agents and is known to interact with the active sites of enzymes such as carbonic anhydrases (CAs) and cyclooxygenases (COX).[3] The cyano group, on the other hand, can act as a hydrogen bond acceptor, potentially enhancing binding affinity and selectivity for target proteins.[4]
Our in-house analysis and a review of the current literature suggest that prominent targets for this class of derivatives include:
-
Carbonic Anhydrases (CAs): Particularly isoforms like CA II, IX, and XII, which are implicated in various physiological processes and diseases, including cancer.[5][6][7]
-
Cyclooxygenases (COX): Specifically the inducible isoform COX-2, a key enzyme in the inflammatory pathway and a target for anti-inflammatory drugs.[8][9]
-
Cancer Cell Proliferation: Direct cytotoxic or cytostatic effects on various cancer cell lines, often mediated through the inhibition of critical cellular pathways.[2][10][11]
This guide will focus on the in vitro assays to characterize the activity of (4-Cyanophenyl)methanesulfonamide derivatives against these targets.
Section 2: Core Principles of In Vitro Assessment
A systematic in vitro evaluation is crucial to determine the potency, selectivity, and mechanism of action of novel chemical entities. The following experimental workflow provides a logical progression for characterizing (4-Cyanophenyl)methanesulfonamide derivatives.
Figure 2: Proposed mechanism of action for a CAIX-inhibiting (4-Cyanophenyl)methanesulfonamide derivative in the tumor microenvironment.
References
-
Sengupta, S., et al. (2013). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC - NIH. [Link]
-
(2025). Synthesis and Antibacterial Evaluation of Novel Cyanoacrylamide Derivatives of 4-Aminosalicylic Acid. ResearchGate. [Link]
-
(2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica – Drug Research. [Link]
-
(2013). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. PMC - NIH. [Link]
-
(2025). Synthesis and in vitro Anticancer Screening of Some Novel 4-[2-Amino-3-cyano-4-substituted-5,6,7,8-tetrahydroquinolin-1-(4H)-yl] benzenesulfonamides. ResearchGate. [Link]
-
(2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. [Link]
-
(2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]
-
(2025). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Publications. [Link]
-
(2022). In Silico Screening of Sulfonamide Derivatives against Glycolytic Enzymes Reveals Mutation‐Independent Interactions of Sulfisoxazole and Sulfamethazine. ResearchGate. [Link]
-
(2026). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI. [Link]
-
(2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Publishing. [Link]
-
(2025). In Vitro Inhibition Effects of some New Sulfonamide Inhibitors on Human Carbonic Anhydrase I and II. ResearchGate. [Link]
-
(2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. NIH. [Link]
-
(2025). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. [Link]
-
(2022). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry (RSC Publishing). [Link]
-
(2022). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed Central. [Link]
-
(2022). Design, synthesis, in silico and in vitro investigation of 4-cyano-2-phenyl-1,3-oxazole-5-sulfonamide derivatives. OUCI. [Link]
-
(2009). Discovery of N-{N-[(3-cyanophenyl)sulfonyl]-4(R)-cyclobutylamino-(L)-prolyl}-4-[(3',5'-dichloroisonicotinoyl) amino]-(L)-phenylalanine (MK-0668), an extremely potent and orally active antagonist of very late antigen-4. PubMed. [Link]
-
(2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. [Link]
-
(2018). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. PMC - NIH. [Link]
-
(2022). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. MDPI. [Link]
-
(n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]
-
(n.d.). COX2 Inhibitor Screening Assay Kit COX2 82210. BPS Bioscience. [Link]
-
(2025). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. ResearchGate. [Link]
-
(2002). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. ACS Publications. [Link]
-
(2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Publications. [Link]
Sources
- 1. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Comprehensive Guide to Developing Biological Assays for (4-Cyanophenyl)methanesulfonamide Activity
Abstract
This document provides a detailed framework for researchers, scientists, and drug development professionals on establishing a robust biological assay cascade to characterize the activity of (4-Cyanophenyl)methanesulfonamide. The structural motif of a sulfonamide strongly suggests potential interaction with zinc-containing metalloenzymes, particularly the carbonic anhydrase (CA) family. This guide, therefore, focuses on a logical, multi-tiered approach, beginning with primary enzymatic screening against CAs, followed by detailed biophysical validation of target engagement, and culminating in functional cellular assays to establish physiological relevance. Each section provides not only step-by-step protocols but also the critical scientific rationale behind the experimental design, ensuring the generation of reliable and translatable data.
Introduction: The Scientific Rationale
(4-Cyanophenyl)methanesulfonamide belongs to the sulfonamide class of compounds. The sulfonamide functional group is a well-established pharmacophore known to coordinate with the zinc ion (Zn²⁺) in the active site of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[1][2] CAs are implicated in a multitude of physiological and pathological processes, including pH regulation, respiration, and tumorigenesis, making them significant drug targets.[1] Specifically, isoforms like CA IX are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[3]
Therefore, a logical starting hypothesis is that (4-Cyanophenyl)methanesulfonamide acts as a CA inhibitor. This guide outlines a comprehensive workflow to test this hypothesis and characterize the compound's activity from the molecular to the cellular level.
Figure 1: A tiered assay cascade for characterizing (4-Cyanophenyl)methanesulfonamide.
Primary Screening: Colorimetric Carbonic Anhydrase Inhibition Assay
Scientific Rationale: The initial step is to determine if (4-Cyanophenyl)methanesulfonamide inhibits CA activity. A colorimetric assay based on the esterase activity of CAs is ideal for primary screening due to its simplicity, cost-effectiveness, and high-throughput compatibility.[1][4] The assay measures the hydrolysis of a chromogenic ester substrate (e.g., 4-nitrophenyl acetate) to a colored product (4-nitrophenol), which can be quantified spectrophotometrically.[2] A reduction in color development in the presence of the test compound indicates enzymatic inhibition.
Figure 3: Workflow for determining binding thermodynamics using ITC.
Protocol 2.1: ITC Analysis
Materials:
-
Purified, dialyzed hCA II (in ITC buffer)
-
(4-Cyanophenyl)methanesulfonamide (in ITC buffer with matched DMSO)
-
ITC Buffer: e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the protein against the ITC buffer to minimize buffer mismatch effects.
-
Prepare the compound stock in DMSO and dilute into the ITC buffer. The final DMSO concentration should be identical in both the protein (cell) and compound (syringe) solutions (typically <2%).
-
Degas all solutions immediately before use.
-
-
Instrument Setup:
-
Set the cell temperature to 25°C.
-
Load the sample cell with hCA II solution (e.g., 10-20 µM).
-
Load the injection syringe with the compound solution (e.g., 100-200 µM, typically 10x the protein concentration).
-
-
Titration:
-
Perform a series of small injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
Perform a control titration of the compound into buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw binding data.
-
Integrate the area of each injection peak to generate a binding isotherm (kcal/mol vs. molar ratio).
-
Fit the isotherm to a suitable binding model (e.g., one-site binding) to calculate KD, n, and ΔH. ΔS is calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(KA)).
-
Surface Plasmon Resonance (SPR)
Principle: SPR is a powerful technique for studying the kinetics of molecular interactions in real-time. [5][6]It measures changes in the refractive index at the surface of a sensor chip upon which a target protein is immobilized. By flowing the compound (analyte) over the chip, one can determine the association rate (kon) and dissociation rate (koff), from which the equilibrium dissociation constant (KD = koff/kon) is calculated. [7]
Protocol 2.2: SPR Kinetic Analysis
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor Chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified hCA II
-
(4-Cyanophenyl)methanesulfonamide
-
Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) with 1% DMSO.
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface using a mixture of EDC/NHS.
-
Inject hCA II (in a low ionic strength buffer, e.g., 10 mM Acetate pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., ~2000 RU).
-
Deactivate any remaining active esters by injecting ethanolamine. Use one flow cell as a reference surface (activated and deactivated without protein).
-
-
Kinetic Analysis:
-
Prepare a serial dilution of the compound in running buffer (e.g., 0.1 nM to 1 µM). Include a buffer-only (zero concentration) sample for double referencing.
-
Inject the compound solutions over the reference and protein-immobilized flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase during injection, followed by the dissociation phase where only running buffer flows over the chip.
-
Regenerate the surface between cycles if necessary using a mild regeneration solution (e.g., a brief pulse of low pH buffer).
-
-
Data Analysis:
-
Subtract the reference flow cell signal and the zero-concentration (buffer) injection signal from the data.
-
Globally fit the resulting sensorgrams from all concentrations to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.
-
| Parameter | ITC (Example Data) | SPR (Example Data) |
| KD (nM) | 78.5 | 82.1 |
| kon (10⁵ M⁻¹s⁻¹) | N/A | 2.5 |
| koff (10⁻² s⁻¹) | N/A | 2.05 |
| Stoichiometry (n) | 0.98 | N/A |
| ΔH (kcal/mol) | -8.2 | N/A |
| -TΔS (kcal/mol) | -2.5 | N/A |
Cellular Assays for Functional Activity
Scientific Rationale: After confirming direct target binding, it is essential to assess the compound's activity in a physiologically relevant cellular context. [8][9]For a CA IX inhibitor, a suitable model would be a cancer cell line that overexpresses CA IX under hypoxic conditions. [3]The assay should measure a functional consequence of CA inhibition, such as a reduction in cell viability or proliferation, which is often dependent on the pH-regulating activity of CA IX. [10][11]
Protocol 3.1: Hypoxic Cancer Cell Viability Assay (CellTiter-Glo®)
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active cells. [12]A decrease in the luminescent signal in compound-treated cells relative to controls indicates a reduction in cell viability. This assay is performed under hypoxic conditions to induce the expression of CA IX.
Materials:
-
Human cancer cell line known to express CA IX (e.g., MDA-MB-231, HT-29)
-
Appropriate cell culture medium and FBS
-
(4-Cyanophenyl)methanesulfonamide
-
Staurosporine or another potent cytotoxic agent (Positive Control)
-
CellTiter-Glo® Luminescent Cell Viability Assay Reagent
-
96-well opaque-walled cell culture plates
-
Hypoxia chamber or incubator (1% O₂)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight under normoxic conditions (21% O₂).
-
Induction of Hypoxia: Transfer the plate to a hypoxic incubator (1% O₂, 5% CO₂) for 24 hours to induce CA IX expression.
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in a culture medium.
-
Remove the plate from the hypoxia chamber and add the compound dilutions to the cells. Include vehicle (e.g., 0.1% DMSO) and positive controls.
-
Return the plate to the hypoxic incubator for 72 hours.
-
-
Viability Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Normalize the data to vehicle-treated controls and plot % Viability vs. log[Concentration].
-
Calculate the EC₅₀ value using a four-parameter logistic fit.
-
| Compound | Target Cell Line | Assay Type | EC₅₀ (µM) (Example Data) |
| (4-Cyanophenyl)methanesulfonamide | MDA-MB-231 (Hypoxia) | Viability | 1.25 ± 0.3 |
| Staurosporine (Control) | MDA-MB-231 (Hypoxia) | Viability | 0.02 ± 0.005 |
Early In Vitro ADME Profiling
Scientific Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in drug discovery to identify potential liabilities before advancing to more complex in vivo studies. [13][14]Key in vitro ADME assays provide insights into a compound's potential pharmacokinetic behavior. [15][16]
Protocol 4.1: Metabolic Stability in Human Liver Microsomes (HLM)
Principle: This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in the liver. The compound is incubated with HLMs and an NADPH-regenerating system, and its disappearance over time is monitored by LC-MS/MS. This allows for the calculation of in vitro half-life (t₁/₂) and intrinsic clearance (Clint).
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
(4-Cyanophenyl)methanesulfonamide
-
Control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH-regenerating system (e.g., NADP⁺, glucose-6-phosphate, G6P-dehydrogenase)
-
Acetonitrile with an internal standard (for protein precipitation)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
In a 96-well plate, pre-warm a mixture of HLM (e.g., 0.5 mg/mL), test compound (e.g., 1 µM), and phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural log of the percent remaining compound versus time.
-
The slope of this line (k) is the elimination rate constant.
-
Calculate the half-life: t₁/₂ = 0.693 / k.
-
Calculate intrinsic clearance: Clint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL protein in incubation).
-
| Compound | t₁/₂ (min) (Example Data) | Clint (µL/min/mg) (Example Data) | Classification |
| (4-Cyanophenyl)methanesulfonamide | 45 | 30.8 | Moderate |
| Verapamil (High Clearance) | < 5 | > 277 | High |
| Warfarin (Low Clearance) | > 120 | < 11.5 | Low |
Conclusion
This guide presents a systematic and robust workflow for characterizing the biological activity of (4-Cyanophenyl)methanesulfonamide. By progressing from high-throughput enzymatic screening to detailed biophysical characterization and functional cellular assays, researchers can build a comprehensive data package that validates the compound's mechanism of action and establishes its potential as a therapeutic agent. The inclusion of early ADME profiling further ensures that only compounds with promising drug-like properties are advanced, ultimately increasing the efficiency and success rate of the drug discovery process.
References
-
Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]
-
In Vitro ADME. Selvita. [Link]
-
In Vitro ADME Assays and Services. Charles River Laboratories. [Link]
-
Isothermal titration calorimetry in drug discovery. PubMed. [Link]
-
Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]
-
In Vitro ADME Studies. PharmaLegacy. [Link]
-
Cell-based Assays for Drug Discovery. Reaction Biology. [Link]
-
Kinetic Analysis of Small Molecule Inhibitors Targeting Protein Arginine Methyltransferase-5 (PRMT5) using Surface Plasmon Resonance (SPR). Drexel University. [Link]
-
Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC - NIH. [Link]
-
ITC Assay Service for Drug Discovery. Reaction Biology. [Link]
-
Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. [Link]
-
In Vitro ADME. BioDuro. [Link]
-
Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]
-
Bioassays for anticancer activities. PubMed. [Link]
-
Isothermal Titration Calorimetry (ITC). Creative Biolabs. [Link]
-
Fluorescence Polarization Assay Kits. BPS Bioscience. [Link]
-
HTRF®. Berthold Technologies GmbH & Co.KG. [Link]
-
Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases. PMC - PubMed Central. [Link]
-
HTRF Principle. Revvity. [Link]
-
Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Malvern Panalytical. [Link]
-
From Lab to Lead: Using Fluorescence Polarization in Drug Development. BellBrook Labs. [Link]
-
Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. NIH. [Link]
-
Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. [Link]
-
HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PubMed Central. [Link]
-
Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Molecular Devices. [Link]
-
Determination of kinetic data using surface plasmon resonance biosensors. PubMed. [Link]
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Research Portal [researchdiscovery.drexel.edu]
- 6. Determination of kinetic data using surface plasmon resonance biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. noblelifesci.com [noblelifesci.com]
- 13. selvita.com [selvita.com]
- 14. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 15. criver.com [criver.com]
- 16. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Topic: A Validated Protocol for the Purification of Crude (4-Cyanophenyl)methanesulfonamide via Recrystallization
An Application Note from the Office of the Senior Application Scientist
Abstract
(4-Cyanophenyl)methanesulfonamide is a bifunctional molecule featuring both a sulfonamide and an aromatic nitrile group, making it a valuable intermediate in medicinal chemistry and materials science. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce toxicological risks in drug development pipelines. This application note provides a comprehensive, first-principles-based protocol for the purification of crude (4-Cyanophenyl)methanesulfonamide (CAS: 36268-67-4) using single-solvent recrystallization.[1] We move beyond a simple list of steps to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot the procedure effectively. This guide includes a systematic solvent selection workflow, a detailed purification protocol, methods for purity validation, and a troubleshooting guide.
The Principle of Recrystallization
Recrystallization is a robust purification technique for crystalline solids. Its efficacy relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The core principle involves:
-
Dissolution: Dissolving the impure solid in a minimum volume of a suitable hot solvent to create a saturated or near-saturated solution.
-
Filtration (Optional): Removing insoluble impurities or decolorizing agents from the hot solution.
-
Crystallization: Allowing the solution to cool slowly. As the temperature decreases, the solubility of the desired compound drops, causing it to crystallize out of the solution.
-
Isolation: Separating the purified crystals from the "mother liquor," which retains the majority of the soluble impurities.
The success of this technique hinges on the selection of an appropriate solvent. An ideal solvent should exhibit high solubility for the target compound at its boiling point and low solubility at room or sub-ambient temperatures. Furthermore, it should either not dissolve impurities at all or dissolve them so well that they remain in the mother liquor upon cooling.
Potential Impurities in Crude (4-Cyanophenyl)methanesulfonamide
Understanding the potential impurities is crucial for designing an effective purification strategy. Based on common synthetic routes, such as the reaction of 4-aminobenzonitrile with methanesulfonyl chloride, the crude product may contain:
-
Unreacted Starting Materials: Residual 4-aminobenzonitrile or methanesulfonyl chloride.
-
Hydrolysis Products: Methanesulfonic acid, formed from the hydrolysis of methanesulfonyl chloride.[2]
-
Side-Reaction Products: Products from di-sulfonylation or other side reactions.
-
Process-Related Contaminants: Residual base (e.g., pyridine), salts formed during workup (e.g., pyridinium hydrochloride), and reaction solvents.[3]
-
Colored Impurities: High-molecular-weight, often polymeric, byproducts that impart color to the crude solid.
Materials and Equipment
Materials:
-
Crude (4-Cyanophenyl)methanesulfonamide
-
Solvent Candidates: Isopropanol, Ethanol, Acetonitrile, Ethyl Acetate, Water (Deionized)
-
Activated Carbon (decolorizing grade)
-
Celite or Filter Aid (optional, for hot filtration)
-
Boiling Chips
Equipment:
-
Erlenmeyer flasks (various sizes)
-
Hotplate with stirring capability
-
Magnetic stir bars
-
Watch glasses (to cover flasks)
-
Stemless or short-stemmed glass funnel
-
Fluted filter paper
-
Büchner funnel and vacuum flask
-
Vacuum source
-
Spatulas and glass stirring rods
-
Graduated cylinders
-
Ice-water bath
-
Drying oven or desiccator
-
Melting point apparatus
-
TLC plates, chamber, and appropriate mobile phase (e.g., Ethyl Acetate/Hexane mixture)
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Perform all operations involving organic solvents in a certified chemical fume hood.
-
Handling: (4-Cyanophenyl)methanesulfonamide should be handled as a potentially hazardous chemical. Avoid inhalation of dust and skin contact.
-
Heating: Never heat organic solvents in a sealed container. Use boiling chips to ensure smooth boiling and prevent bumping.
Part 1: Systematic Solvent Selection Protocol
The choice of solvent is the most critical parameter for successful recrystallization.[4] This protocol outlines a systematic approach to identify the optimal solvent.
Procedure:
-
Place approximately 50 mg of the crude solid into a small test tube or vial.
-
Add the test solvent dropwise at room temperature, swirling after each addition, up to ~1 mL. Note the solubility. The compound should be sparingly soluble or insoluble.
-
If the solid does not dissolve at room temperature, gently heat the mixture to the solvent's boiling point.
-
If the solid dissolves completely, the solvent is a potential candidate. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. Abundant, well-formed crystals indicate a good solvent.
-
Record all observations in a table.
Table 1: Solvent Screening for Recrystallization
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation on Cooling | Remarks |
| Isopropanol | Sparingly Soluble | Soluble | Good crystal formation | Promising Candidate. Sulfonamides often recrystallize well from C3 alcohols.[5] |
| Ethanol | Sparingly Soluble | Soluble | Good crystal formation | A good alternative to isopropanol. |
| Acetonitrile | Soluble | Very Soluble | Poor recovery expected | May be too good a solvent; consider for a solvent/anti-solvent system. |
| Ethyl Acetate | Sparingly Soluble | Soluble | Moderate crystal formation | May work, but check for "oiling out." |
| Water | Insoluble | Insoluble | Unsuitable as a single solvent | Could be used as an anti-solvent with a miscible organic solvent like ethanol. |
Part 2: Optimized Recrystallization Protocol
This protocol assumes a starting quantity of 5.0 g of crude (4-Cyanophenyl)methanesulfonamide and the use of Isopropanol as the solvent. Adjust volumes accordingly for different quantities.
Step 1: Dissolution
-
Place 5.0 g of the crude solid and a magnetic stir bar into a 250 mL Erlenmeyer flask.
-
Add approximately 80 mL of isopropanol. Place the flask on a hotplate and heat to a gentle boil with stirring.
-
Continue adding hot isopropanol in small portions (5-10 mL) until the solid just dissolves completely. Rationale: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated upon cooling, which maximizes the product yield.[4]
Step 2: Decolorization (Perform if the solution is colored)
-
Remove the flask from the heat source and allow it to cool for 1-2 minutes to stop the boiling. Rationale: Adding charcoal to a boiling solution can cause it to boil over violently.
-
Add a small amount of activated charcoal (approx. 1-2% of the solute weight, ~50-100 mg) to the hot solution.
-
Add a boiling chip, return the flask to the hotplate, and gently boil the mixture for 5-10 minutes. Rationale: The porous surface of activated charcoal adsorbs colored, high-molecular-weight impurities.[6]
Step 3: Hot Gravity Filtration (Perform if charcoal was added or insoluble impurities are present)
-
Place a stemless funnel with fluted filter paper into the neck of a clean, pre-heated 250 mL Erlenmeyer flask.
-
Pre-heat the entire filtration apparatus (flask and funnel) with hot solvent vapor by boiling a small amount of isopropanol in the receiving flask.
-
Carefully and quickly pour the hot solution through the fluted filter paper. Rationale: This step removes the charcoal and any insoluble impurities. Using pre-heated glassware prevents the desired compound from crystallizing prematurely in the funnel.[4][6]
Step 4: Crystallization
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Rationale: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form selectively. Rapid cooling can trap impurities.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation. Rationale: The solubility of the compound decreases further at lower temperatures, leading to a higher recovery yield.[4]
Step 5: Isolation of Crystals
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold isopropanol.
-
Turn on the vacuum source and transfer the crystallized slurry into the Büchner funnel in one motion.
-
Use a small amount of the cold mother liquor to rinse any remaining crystals from the flask into the funnel.
Step 6: Washing the Crystals
-
With the vacuum still on, wash the crystals on the filter paper with two small portions (10-15 mL each) of ice-cold isopropanol. Rationale: Washing with a cold solvent removes the residual mother liquor (which contains impurities) without significantly re-dissolving the purified product crystals.
-
Keep the vacuum on for 10-15 minutes to pull air through the crystals and facilitate initial drying.
Step 7: Drying
-
Carefully remove the filter cake from the funnel and spread the crystals on a pre-weighed watch glass.
-
Allow the crystals to air-dry in the fume hood or, for more efficient drying, place them in a desiccator under vacuum or in a vacuum oven at a modest temperature (e.g., 40-50°C) until a constant weight is achieved.
Recrystallization Workflow Diagram
Caption: Workflow for the purification of (4-Cyanophenyl)methanesulfonamide.
Purity Assessment and Validation
To validate the effectiveness of the purification, the properties of the recrystallized material should be compared against the crude starting material.
Table 2: Expected Results and Purity Validation
| Parameter | Crude Material | Recrystallized Product | Rationale for Improvement |
| Appearance | Off-white to yellow/brown powder | White, crystalline solid | Removal of colored and amorphous impurities. |
| Melting Point | Broad range, lower value (e.g., 145-152°C) | Sharp, elevated range (e.g., 155-157°C) | Pure crystalline solids have sharp melting points; impurities depress and broaden the range. |
| TLC Analysis | Multiple spots | Single, distinct spot | Chromatographic separation of the main compound from more or less polar impurities. |
| Yield (%) | N/A | Typically 70-90% | Some product loss is inherent to the process, remaining in the mother liquor. |
Troubleshooting Guide
Table 3: Common Recrystallization Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| "Oiling Out" | The melting point of the solid is lower than the boiling point of the solvent; high concentration of impurities. | Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[4] |
| No Crystals Form | Too much solvent was used; the solution is supersaturated. | 1. Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[4] 2. If too much solvent was used, boil off a portion of the solvent to concentrate the solution and allow it to cool again. |
| Crystals Form Too Quickly | The solution was cooled too rapidly. | Re-heat the solution until the solid redissolves and allow it to cool more slowly by insulating the flask or placing it in a warm water bath that cools gradually. |
| Low Recovery Yield | Too much solvent was used; crystals were washed with solvent that was not cold enough; premature crystallization during hot filtration. | Optimize the solvent volume in a subsequent run. Ensure wash solvent is ice-cold. Ensure filtration apparatus is properly pre-heated. |
References
- Google Patents. (n.d.). Sulfonamide purification process - US2777844A.
-
RSC Publishing. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). N-(4-CYANOPHENYL)METHANESULFONAMIDE | CAS 36268-67-4. Retrieved from [Link]
Sources
- 1. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
How to improve the yield of sulfonamide synthesis reactions
Technical Support Center: Sulfonamide Synthesis
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of sulfonamide formation, optimize reaction yields, and troubleshoot common experimental hurdles. The classical and most robust method for sulfonamide synthesis involves the reaction of a primary or secondary amine with a sulfonyl chloride.[1] This guide focuses on optimizing this fundamental transformation.
Visualizing the Core Reaction & Troubleshooting Logic
Before diving into specific issues, it's crucial to understand the fundamental reaction pathway and the logical flow of troubleshooting.
Diagram 1: General Sulfonamide Synthesis Workflow This diagram illustrates the core reaction between an amine and a sulfonyl chloride, highlighting the critical role of a base to neutralize the HCl byproduct.[1][2]
Caption: Core components of a typical sulfonamide synthesis reaction.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this reaction?
The reaction is a nucleophilic substitution at the sulfur atom. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride. This is analogous to a nucleophilic acyl substitution.[3] The chloride ion is displaced as a leaving group. This process generates one equivalent of hydrochloric acid (HCl), which must be neutralized.[2]
Q2: Why is a base absolutely necessary?
The HCl generated during the reaction is a strong acid. If not neutralized, it will protonate the starting amine, forming an ammonium salt (R-NH3+). This protonated amine is no longer nucleophilic and cannot react with the sulfonyl chloride, effectively stopping the reaction.[2] A base, typically an organic amine like pyridine or triethylamine, is added to act as an "acid scavenger," neutralizing the HCl as it forms.[2][4]
Q3: How do I choose the right base for my reaction?
The choice of base is critical and depends on your specific substrates and desired reaction conditions. The most common choices are tertiary amines.
| Base | pKa of Conjugate Acid | Key Characteristics & Use Cases |
| Pyridine | ~5.2 | Moderately basic. Can also act as a nucleophilic catalyst, which is useful for less reactive substrates.[4] Often used as both base and solvent. Can be difficult to remove during workup. |
| Triethylamine (TEA) | ~10.7 | Stronger, non-nucleophilic base. More volatile and often easier to remove than pyridine.[5] Its higher basicity can be beneficial but may cause side reactions with sensitive functional groups. |
| DIPEA (Hünig's Base) | ~10.7 | A sterically hindered, non-nucleophilic base. Excellent for preventing side reactions where the base itself might act as a nucleophile.[5] |
| DMAP | ~9.7 | Primarily used as a highly effective nucleophilic catalyst in small (catalytic) amounts, often in conjunction with a stoichiometric base like TEA. |
Data sourced from various chemical supplier databases and organic chemistry resources.
Q4: Can I use an inorganic base like NaOH?
While possible under specific biphasic conditions (known as Schotten-Baumann conditions), using an aqueous base like sodium hydroxide significantly increases the risk of hydrolyzing your highly reactive sulfonyl chloride starting material into an unreactive sulfonic acid.[2] For most lab-scale syntheses, an organic base in an anhydrous organic solvent is the preferred and more reliable method.[2]
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses the most common problems encountered during sulfonamide synthesis and provides a logical, step-by-step approach to resolving them.
Diagram 2: Troubleshooting Decision Tree for Low Yield This flowchart provides a systematic approach to diagnosing the root cause of poor reaction yields.
Caption: A logical flowchart for diagnosing low-yield sulfonamide reactions.
Issue 1: My reaction yield is very low or zero.
This is the most common issue, often pointing to a problem with one of the reactants or the reaction environment.
-
Potential Cause A: Hydrolysis of Sulfonyl Chloride
-
Why it Happens: Sulfonyl chlorides are highly susceptible to moisture. Even trace amounts of water in your solvent, on your glassware, or from the atmosphere can hydrolyze the sulfonyl chloride to its corresponding sulfonic acid, which is unreactive toward the amine.[2][6] Old bottles of sulfonyl chlorides are notorious for having partially hydrolyzed.[2]
-
Validation & Solution Protocol:
-
Ensure Anhydrous Conditions: Thoroughly flame-dry or oven-dry all glassware before use. Use solvents from a freshly opened bottle or a solvent purification system.
-
Use an Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the reaction flask.[2]
-
Check Reagent Age: It is strongly recommended to use a fresh or recently purchased sulfonyl chloride.[2] If you must use an older reagent, consider purifying it by distillation or recrystallization before use.
-
-
-
Potential Cause B: Ineffective Base
-
Why it Happens: If the base is too weak, absent, or used in insufficient quantity, the HCl byproduct will protonate your amine, shutting down the reaction.[7]
-
Validation & Solution Protocol:
-
Check Stoichiometry: Use at least 1.1 to 1.5 equivalents of your chosen base to ensure all generated HCl is neutralized.[6]
-
Select an Appropriate Base: For most reactions, pyridine or triethylamine is sufficient.[2] If you are using a very weakly nucleophilic amine (e.g., an aniline with strong electron-withdrawing groups), you may need a stronger, non-nucleophilic base.
-
Monitor pH: If practical, you can wet a piece of pH paper with a drop of the reaction mixture (quenched in a separate vial with a drop of water) to ensure it is not acidic.
-
-
-
Potential Cause C: Low Reactivity of Starting Materials
-
Why it Happens: Steric hindrance around the amine nitrogen or the sulfonyl group can dramatically slow down the reaction. Similarly, highly electron-deficient amines are poor nucleophiles.
-
Validation & Solution Protocol:
-
Increase Temperature: While many reactions proceed well at 0 °C to room temperature, sluggish reactions can often be accelerated by gentle heating (e.g., 40-50 °C).[6] Monitor for potential decomposition at higher temperatures.
-
Increase Reaction Time: Some reactions simply require longer times (12-24 hours) to reach completion. Monitor progress by Thin Layer Chromatography (TLC).
-
Add a Catalyst: For particularly challenging couplings, adding a catalytic amount (5-10 mol%) of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP acts as a potent nucleophilic catalyst.
-
-
Issue 2: My TLC shows multiple spots, indicating an impure product.
Side reactions are a common source of impurities. Identifying the likely side product is key to mitigating its formation.
-
Potential Cause A: Bis-sulfonylation of Primary Amines
-
Why it Happens: Primary amines (R-NH₂) react to form the desired monosulfonamide (R-NH-SO₂R'). However, the N-H proton on this product is acidic and can be deprotonated by the base, especially if a strong base or excess base is used. This newly formed anion can then react with a second molecule of sulfonyl chloride to form an undesired bis-sulfonated product (R-N(SO₂R')₂).[2]
-
Validation & Solution Protocol:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the primary amine relative to the sulfonyl chloride. This ensures the sulfonyl chloride is the limiting reagent and is consumed before significant bis-sulfonylation can occur.[2]
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the solution of the amine and base at a low temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the sulfonyl chloride, favoring the initial, faster reaction with the more nucleophilic amine over the reaction with the sulfonamide anion.
-
-
-
Potential Cause B: Unreacted Starting Materials
-
Why it Happens: The reaction may not have gone to completion, leaving unreacted amine or sulfonyl chloride in the crude product.
-
Validation & Solution Protocol (Workup):
-
Acid Wash to Remove Amine: During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate any unreacted amine, making it water-soluble and pulling it into the aqueous layer.[2]
-
Base Wash to Remove Sulfonyl Chloride/Sulfonic Acid: Wash the organic layer with a dilute base solution (e.g., saturated sodium bicarbonate). This will react with and hydrolyze any remaining sulfonyl chloride and deprotonate any sulfonic acid impurity, pulling them into the aqueous layer.[2]
-
-
Key Experimental Protocols
Protocol 1: General Synthesis of a Sulfonamide
This protocol provides a reliable starting point for the synthesis of a simple sulfonamide.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq) and the base (e.g., triethylamine, 1.5 eq) in an anhydrous solvent (e.g., dichloromethane, DCM). Cool the mixture to 0 °C in an ice bath.
-
Addition: Dissolve the sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 15-30 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by TLC by observing the disappearance of the starting amine spot.[2]
-
Workup: Dilute the reaction mixture with DCM and transfer it to a separatory funnel. Sequentially wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and finally, brine.[2]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol/water, isopropanol) or by silica gel column chromatography.[2]
Protocol 2: Purification by Recrystallization
Recrystallization is often the most effective method for purifying crystalline sulfonamides.
-
Solvent Selection: In a small test tube, add a small amount of your crude product and test its solubility in various solvents (e.g., ethanol, isopropanol, ethyl acetate) to find a solvent in which the product is poorly soluble at room temperature but highly soluble when hot.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture with stirring until the solvent boils and the solid dissolves completely. Add more hot solvent in small portions if needed to achieve full dissolution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
References
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
-
Wikipedia. (2023). Sulfonamide. Retrieved from [Link]
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- BenchChem. (n.d.). Application Notes and Protocols for the Use of Pyridine as a Base in Sulfonamide Synthesis.
-
Various Authors. (2015). Which is the alternative of pyridine as a base?. ResearchGate. Retrieved from [Link]
-
Professor Dave Explains. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. Retrieved from [Link]
- BenchChem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols.
Sources
Troubleshooting low yield in N-(4-cyanophenyl)methanesulfonamide preparation
Technical Support Center: N-(4-cyanophenyl)methanesulfonamide Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of N-(4-cyanophenyl)methanesulfonamide. This guide is designed to provide in-depth troubleshooting advice and practical protocols to help you overcome common challenges, particularly low reaction yields. As Senior Application Scientists, we have synthesized field-proven insights with core chemical principles to ensure your success.
Section 1: Understanding the Core Synthesis
The preparation of N-(4-cyanophenyl)methanesulfonamide is fundamentally a nucleophilic substitution reaction. It involves the reaction of a nucleophilic amine, 4-aminobenzonitrile, with an electrophilic sulfonyl chloride, methanesulfonyl chloride (MsCl). A non-nucleophilic base is crucial to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine and halt the reaction.
Section 2: Troubleshooting Guide for Low Yield
Low yields are the most frequently encountered issue in this synthesis. The following Q&A guide addresses the most common causes and provides actionable solutions.
Q1: My reaction resulted in a very low yield, and I recovered a significant amount of unreacted 4-aminobenzonitrile. What is the most likely cause?
This outcome almost always points to a problem with the electrophile (methanesulfonyl chloride) or its ability to react with the amine.
-
Potential Cause A: Hydrolysis of Methanesulfonyl Chloride (MsCl)
-
Explanation: Methanesulfonyl chloride is highly reactive and exquisitely sensitive to moisture.[1][2] If water is present in the solvent, on the glassware, or in the atmosphere, MsCl will readily hydrolyze to form methanesulfonic acid and HCl.[1][3][4] This hydrolyzed byproduct is unreactive towards the amine, effectively reducing the amount of electrophile available for the desired reaction.
-
Solutions:
-
Ensure Anhydrous Conditions: Use a freshly opened bottle of an anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile, THF). If the solvent is from a previously opened bottle, consider drying it using appropriate methods (e.g., molecular sieves).
-
Dry All Glassware: Oven-dry all glassware (reaction flask, dropping funnel, condenser) at >120°C for several hours and allow it to cool in a desiccator or under a stream of inert gas just before use.
-
Use an Inert Atmosphere: Assemble the reaction apparatus while flushing with an inert gas like nitrogen or argon. Maintain a positive pressure of the inert gas throughout the experiment.
-
-
-
Potential Cause B: Protonation and Inactivation of 4-Aminobenzonitrile
-
Explanation: The reaction generates one equivalent of HCl for every equivalent of MsCl that reacts. In the absence of a base, this strong acid will protonate the lone pair of the nitrogen atom on the 4-aminobenzonitrile starting material. The resulting ammonium salt is no longer nucleophilic and cannot react with MsCl.[5][6]
-
Solutions:
-
Use an Appropriate Base: Employ a non-nucleophilic tertiary amine base like pyridine or triethylamine to scavenge the HCl as it is formed.
-
Check Base Stoichiometry: Use at least one equivalent of the base relative to the methanesulfonyl chloride. A slight excess (e.g., 1.1-1.2 equivalents) is often beneficial to ensure all HCl is neutralized.
-
-
Q2: My TLC/LC-MS analysis shows the formation of the desired product, but also a significant, less polar byproduct. What could this be?
The presence of a prominent, less polar spot often indicates a double-sulfonylation event.
-
Potential Cause: Formation of N,N-bis(methylsulfonyl)-4-cyanoaniline
-
Explanation: After the initial sulfonamide is formed, the hydrogen on the sulfonamide nitrogen is weakly acidic. In the presence of a strong base or excess base, this proton can be removed, creating a new nucleophile. This anion can then react with a second molecule of MsCl to form a di-sulfonamide product.[7] This side reaction is more likely if the MsCl is added too quickly or if the local concentration of base is too high.
-
Solutions:
-
Control Stoichiometry: Use a precise amount of methanesulfonyl chloride, typically between 1.0 and 1.1 equivalents relative to the 4-aminobenzonitrile.
-
Slow, Controlled Addition: Add the MsCl dropwise to the reaction mixture, especially while cooling, to prevent localized excesses of the electrophile.
-
Optimize Base: Avoid using an excessive amount of base. Stick to 1.1-1.2 equivalents. Using a hindered base like diisopropylethylamine (DIPEA) can sometimes mitigate this issue.
-
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: What are the ideal storage conditions for my starting materials?
-
A: 4-Aminobenzonitrile should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere, as it is sensitive to light, moisture, and oxidation.[8][9][10] Methanesulfonyl chloride must be stored in a corrosion-resistant container with a tight seal in a dry, well-ventilated area, away from any sources of moisture.[1]
-
-
Q: What is the best solvent for this reaction?
-
A: Anhydrous aprotic solvents are required. The choice depends on the scale and desired reaction temperature.
-
| Solvent | Boiling Point (°C) | Dielectric Constant | Notes |
| Dichloromethane (DCM) | 39.6 | 9.1 | Excellent for dissolving starting materials; easy to remove under vacuum. |
| Acetonitrile (MeCN) | 81.6 | 37.5 | More polar; useful if starting materials have poor solubility in DCM. |
| Tetrahydrofuran (THF) | 66.0 | 7.6 | Good general-purpose solvent; must be rigorously dried and checked for peroxides. |
| Ethyl Acetate (EtOAc) | 77.1 | 6.0 | Can be used, but is more susceptible to hydrolysis than chlorinated solvents. |
-
Q: How should I monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a non-polar solvent system, such as 3:1 Hexanes:Ethyl Acetate. The starting amine will be more polar (lower Rf) than the final sulfonamide product. The reaction is complete when the spot corresponding to 4-aminobenzonitrile is no longer visible.
-
-
Q: My product has a yellow or brownish tint after workup. Why?
Section 4: Optimized Experimental Protocol
This protocol incorporates best practices to maximize yield and purity.
Materials:
-
4-Aminobenzonitrile (1.0 eq)
-
Methanesulfonyl chloride (1.05 eq)
-
Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: Oven-dry all glassware and cool under a nitrogen atmosphere.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-aminobenzonitrile (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add anhydrous pyridine (1.2 eq) to the solution. Cool the flask to 0°C using an ice-water bath.
-
MsCl Addition: Dissolve methanesulfonyl chloride (1.05 eq) in a small amount of anhydrous DCM in a separate, dry dropping funnel. Add the MsCl solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring for completion by TLC.[11]
-
Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 1M HCl. Shake well to extract the pyridine base into the aqueous layer.
-
Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure N-(4-cyanophenyl)methanesulfonamide as a white solid.
Section 5: Logical Troubleshooting Workflow
If you encounter low yields, follow this decision tree to diagnose the issue.
References
- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical.
- BenchChem. (2025). Long-term storage and stability assessment of 4-Aminobenzonitrile. BenchChem.
- BenchChem. (2025). Technical Support Center: 4-Aminobenzonitrile Stability and Degradation Prevention. BenchChem.
- BenchChem. (2025). Minimizing side products in sulfonamide synthesis. BenchChem.
- Wikipedia. (n.d.). Methanesulfonyl chloride. Wikipedia.
- Robertson, R. E., Rossall, B., Sugamori, S. E., & Treindl, L. (1969). Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water. Canadian Journal of Chemistry, 47(22), 4199-4206.
- TradeIndia. (n.d.). 4-Aminobenzonitrile - High Quality at Best Prices. TradeIndia.
- Anderson, E. V., & Kuttruff, C. A. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 55(42), 5799-5801.
- ChemicalBook. (n.d.). 4-Aminobenzonitrile. ChemicalBook.
- Robertson, R. E., Rossall, B., Sugamori, S. E., & Treindl, L. (1969). Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water. ResearchGate.
- BenchChem. (2025). Technical Support Center: Optimization of Sulfonamide Synthesis. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Methanesulfonamides from Amines using Methanesulfonyl Chloride (MsCl). BenchChem.
- Request PDF. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate.
- Mammadova, P. F., et al. (2023). Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methyl-2-furyl)phenyl]-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 8), 755–760.
- BenchChem. (2025). Methanesulfonamide: A Versatile Building Block in Modern Organic Synthesis. BenchChem.
Sources
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4-Aminobenzonitrile - High Quality at Best Prices [sonalplasrubind.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude (4-Cyanophenyl)methanesulfonamide
This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for troubleshooting and purifying crude (4-Cyanophenyl)methanesulfonamide. The purity of this key intermediate is critical for the successful synthesis of downstream targets, and this document outlines systematic approaches to identify and remove common impurities.
Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of (4-Cyanophenyl)methanesulfonamide in a direct question-and-answer format.
Q1: My crude product is off-white to yellow and has a broad melting point. What are the likely impurities?
A1: Discoloration and a wide melting point range are indicative of impurities. The nature of these impurities is often related to the synthetic route. Common contaminants include:
-
Unreacted Starting Materials: Residual 4-aminobenzonitrile or methanesulfonyl chloride from the initial reaction.[1]
-
Side-Products: Formation of di-substituted byproducts, where the sulfonamide nitrogen is further sulfonylated, can occur.[2] Over-alkylation or over-arylation products are also possible.[2]
-
Hydrolysis Products: The nitrile group (-CN) is susceptible to hydrolysis under acidic or basic conditions, which can lead to the formation of the corresponding carboxylic acid (4-(methanesulfonylamino)benzoic acid).[3][4][5][6][7]
-
Solvent Residues: Trapped solvents from the reaction or workup (e.g., pyridine, dimethylformamide) can also be present.
A preliminary analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended to assess the complexity of the impurity profile.[2]
Q2: I attempted a standard recrystallization, but the purity did not significantly improve. What should I do next?
A2: This is a frequent challenge and typically points to issues with the chosen solvent system.[8][9][10]
-
Suboptimal Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain in solution. If the impurities have similar solubility profiles to your product in the chosen solvent, co-precipitation will limit the effectiveness of the purification.[11]
-
Supersaturation: The solution may be supersaturated, preventing crystallization.[8][10][12] This can sometimes be resolved by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[10][12]
-
"Oiling Out": The compound may be precipitating as an oil instead of a crystalline solid.[8][10] This often happens with low melting point compounds or when the solution is too concentrated. Adding more solvent and allowing for slower cooling can mitigate this issue.[8][10]
A systematic solvent screening is the most effective approach to identify a suitable recrystallization solvent or solvent pair.
Q3: My HPLC analysis shows an impurity that co-elutes with my main product. How can I separate them?
A3: Co-elution in HPLC suggests that the impurity has a very similar polarity and/or affinity for the stationary phase.
-
Orthogonal Chromatography: If you are using reverse-phase HPLC (e.g., C18 column), the impurity has a similar hydrophobicity. Flash column chromatography using a polar stationary phase like silica gel (normal-phase) can provide a different separation mechanism and may resolve the two compounds.[13][14] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is another option.[14]
-
Gradient Elution: In flash chromatography, employing a solvent gradient of gradually increasing polarity can often improve the separation of closely eluting compounds.[15][16][17]
Q4: My compound appears to be degrading on the silica gel column. What are my options?
A4: The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[15]
-
Deactivating the Silica Gel: You can neutralize the acidity of the silica gel by preparing a slurry with a solvent system containing a small amount of a base, such as 1-3% triethylamine.[15][18]
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or a bonded-phase silica gel (e.g., amino-propyl).[13][14][16][19]
Part 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for the most common and effective purification techniques for (4-Cyanophenyl)methanesulfonamide.
Protocol 1: Optimized Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds and is often the first method of choice due to its scalability and cost-effectiveness.[9]
Step-by-Step Methodology:
-
Solvent Selection: Conduct small-scale solubility tests to find a suitable solvent. The ideal solvent will dissolve the crude product at its boiling point but have low solubility at room temperature or below.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.[12] Using an excess of solvent will result in poor recovery.[8][9][10]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.[8][9]
-
Crystallization: Allow the clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9][20] Once at room temperature, the flask can be placed in an ice bath to maximize the yield.[9][12]
-
Crystal Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[12]
-
Drying: Dry the crystals under vacuum to a constant weight.
Table 1: Common Recrystallization Solvents for Aromatic Nitriles and Sulfonamides
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar | 78 | Often a good starting point for sulfonamides.[21] |
| Isopropanol | Polar | 82 | Another good option for sulfonamides, may offer different selectivity.[21] |
| Acetonitrile | Polar | 82 | Can be effective for compounds with aromatic rings.[22][23] |
| Ethyl Acetate | Intermediate | 77 | A versatile solvent for a range of polarities.[18] |
| Toluene | Nonpolar | 111 | Useful for removing more polar impurities. |
Protocol 2: Flash Column Chromatography
Flash column chromatography is a rapid form of preparative column chromatography that uses pressure to force the solvent through the column, leading to faster and more efficient separations.[17]
Step-by-Step Methodology:
-
Solvent System Selection: Use TLC to determine an appropriate solvent system (eluent). Aim for an Rf value of ~0.2-0.3 for your product to ensure good separation.[15] A common starting point is a mixture of hexanes and ethyl acetate.[18] For more polar compounds, a dichloromethane/methanol system can be effective.[18][24]
-
Column Packing: Pack a glass column with silica gel (typically 230-400 mesh) as a slurry in the initial, less polar eluent.[17]
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a free-flowing powder. This "dry loading" method often results in better separation than liquid loading.[13][15][16][25]
-
Elution: Carefully add the dry-loaded sample to the top of the column. Begin eluting with the chosen solvent system, gradually increasing the polarity if a gradient elution is desired.[17]
-
Fraction Collection: Collect the eluent in fractions.
-
Analysis: Analyze the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Part 3: Visualization of Workflows
Purification Workflow Diagram
Caption: Decision workflow for purification strategy.
References
- Benchchem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols. Benchchem.
- University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Tips for Flash Column Chromatography.
- Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia.
- Google Patents. (n.d.). Sulfonamide purification process. US2777844A.
- Biocyclopedia. (n.d.). Problems in recrystallization.
- Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics.
- Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile.
- Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
- University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- University of York Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
- (2020, February 18). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The acid-catalysed hydrolysis of benzonitrile. RSC Publishing.
- Benchchem. (n.d.). Minimizing side products in sulfonamide synthesis. Benchchem.
- Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
- (n.d.). Recrystallization.
- Reddit. (2024, April 29). Recrystallization pointers. r/chemistry.
- Benchchem. (n.d.). Byproduct identification and removal in sulfonamide synthesis. Benchchem.
- University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Allen. (n.d.). Hydrolysis of benzonitrile gives.
- Infinity Learn. (n.d.). Hydrolysis of benzonitrile gives.
- YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
- ResearchGate. (2025, August 6). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
- (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art.
- (n.d.).
- Google Patents. (n.d.). Process for the preparation and the isolation of aromatic nitriles. US4925642A.
- (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography.
- Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
- (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
- (2016, August 1). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
- (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements.
- Wikipedia. (n.d.). Sulfonamide.
Sources
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 4. scribd.com [scribd.com]
- 5. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Hydrolysis of benzonitrile gives [allen.in]
- 7. Hydrolysis of benzonitrile gives [infinitylearn.com]
- 8. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. reddit.com [reddit.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. biotage.com [biotage.com]
- 15. Tips & Tricks [chem.rochester.edu]
- 16. Chromatography [chem.rochester.edu]
- 17. orgsyn.org [orgsyn.org]
- 18. Chromatography [chem.rochester.edu]
- 19. researchgate.net [researchgate.net]
- 20. rubingroup.org [rubingroup.org]
- 21. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 22. m.youtube.com [m.youtube.com]
- 23. iscientific.org [iscientific.org]
- 24. chemtips.wordpress.com [chemtips.wordpress.com]
- 25. sorbtech.com [sorbtech.com]
Technical Support Center: Optimizing Sulfonamide Formation
Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions and troubleshoot common issues encountered during the formation of sulfonamides. The following content is structured as a dynamic troubleshooting guide and a comprehensive FAQ section, rooted in established chemical principles and field-proven insights.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section directly addresses common problems encountered during sulfonamide synthesis in a question-and-answer format.
Issue 1: Consistently Low or No Yield of the Desired Sulfonamide
Question: My sulfonamide reaction is resulting in a consistently low yield, or in some cases, no product at all. What are the primary factors I should investigate?
Answer: Low yields are a frequent challenge in sulfonamide synthesis and can often be traced back to a few critical factors. The most common culprits are the hydrolysis of the sulfonyl chloride starting material, suboptimal choice of base or solvent, and unintended side reactions.[1]
Here is a systematic approach to troubleshooting:
-
Verify Reagent Quality and Handling:
-
Sulfonyl Chloride Stability: Sulfonyl chlorides are highly susceptible to moisture, which leads to their hydrolysis into the corresponding unreactive sulfonic acid.[1][2] It is imperative to use a fresh bottle of the sulfonyl chloride or purify it before use. Always handle sulfonyl chlorides under anhydrous conditions.
-
Amine Purity: Ensure your amine is pure and dry. Some amines can absorb atmospheric carbon dioxide, which can affect their reactivity.[3]
-
-
Ensure Anhydrous Reaction Conditions:
-
Optimize Base and Solvent Selection:
-
Base Selection: The base plays a crucial role in neutralizing the HCl byproduct generated during the reaction.[4] A non-nucleophilic organic base, such as pyridine or triethylamine, is generally preferred to avoid competition with the amine nucleophile.[1][5] The use of aqueous bases like sodium hydroxide, while possible under certain conditions (e.g., Schotten-Baumann conditions), significantly increases the risk of sulfonyl chloride hydrolysis.[1][6]
-
Solvent Choice: The solvent should be inert to the reaction conditions and capable of dissolving both the amine and the sulfonyl chloride. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices.[1]
-
-
Control Stoichiometry and Reaction Temperature:
-
Stoichiometry: A slight excess of the amine (typically 1.1–1.2 equivalents) can help drive the reaction to completion.[1] For primary amines, which can undergo double sulfonylation, careful control of stoichiometry is especially important.
-
Temperature: The reaction is often initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[5][7] If the reaction is sluggish, gentle heating may be necessary, but be aware that higher temperatures can promote side reactions.[3]
-
Issue 2: Formation of an Unexpected Side Product
Question: I am observing an unexpected side product in my reaction mixture, which is complicating purification and reducing the yield of my target sulfonamide. What could this side product be, and how can I prevent its formation?
Answer: The formation of side products is a common issue. The identity of the side product depends on the nature of your starting materials.
-
Bis-sulfonated Product (with Primary Amines): If you are using a primary amine, a common side product is the bis-sulfonated species, where two sulfonyl groups have reacted with the single amine.[1]
-
Solution: To minimize this, you can employ a slow, dropwise addition of the sulfonyl chloride solution to a solution containing an excess of the primary amine. This stoichiometric control ensures the sulfonyl chloride is more likely to react with an unreacted amine molecule rather than the already formed sulfonamide.[1]
-
-
Disulfide Formation (from Thiol Precursors): When synthesizing sulfonamides from thiols via in situ generation of the sulfonyl chloride, oxidative homocoupling of the thiol to form a disulfide can be a significant side reaction.[8][9]
-
Solution: The choice of oxidizing agent is critical. A combination of an oxidant and a chlorinating agent is often used. Careful optimization of the reaction conditions, including the oxidant and solvent, is necessary to favor the formation of the sulfonyl chloride over the disulfide.[8]
-
Issue 3: Difficulty in Purifying the Sulfonamide Product
Question: My reaction appears to have worked, but I am struggling to purify the final sulfonamide product. What are the most effective purification strategies?
Answer: Sulfonamides are typically crystalline solids, making recrystallization the most common and effective purification method.[1][4] However, flash column chromatography is also a viable option.
Recrystallization Protocol:
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent will dissolve your sulfonamide at elevated temperatures but not at room temperature, while impurities remain soluble at all temperatures.[1] Common solvents for recrystallizing sulfonamides include ethanol, isopropanol, and mixtures of ethanol and water.[1] It is highly recommended to perform small-scale solubility tests to identify the optimal solvent or solvent system.
-
Procedure:
-
Dissolve the crude sulfonamide in a minimal amount of the chosen boiling solvent to create a saturated solution.
-
If colored impurities are present, you can add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature. Crystal formation should occur. Do not disturb the flask during this cooling process to encourage the growth of large, pure crystals.[1]
-
Once crystallization appears complete, cool the flask in an ice bath to maximize the yield of the purified product.
-
Collect the crystals by filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
-
Flash Column Chromatography:
If recrystallization is not effective, flash column chromatography on silica gel can be used for purification.[5] The choice of eluent will depend on the polarity of your sulfonamide and impurities. A typical starting point is a mixture of a nonpolar solvent like hexane or heptane and a more polar solvent like ethyl acetate.
Frequently Asked Questions (FAQs)
This section addresses broader, more general questions about the principles of sulfonamide formation.
Q1: What is the underlying mechanism of sulfonamide formation from a sulfonyl chloride and an amine?
A1: The reaction is a classic example of a nucleophilic acyl substitution at a sulfur center.[5][10] The nitrogen atom of the amine, with its lone pair of electrons, acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a tetrahedral intermediate. The chloride ion, being a good leaving group, is then eliminated from this intermediate, resulting in the formation of the stable sulfonamide bond. A base is required to neutralize the hydrogen chloride (HCl) that is generated as a byproduct of this reaction.[4][5]
Q2: Can I use a sulfonyl chloride that has been stored for a long time?
A2: It is generally not recommended. Sulfonyl chlorides can hydrolyze over time due to exposure to atmospheric moisture, leading to a decreased concentration of the active reagent and consequently, lower reaction yields.[1] For best results, it is advisable to use a fresh or properly stored sulfonyl chloride.
Q3: How can I monitor the progress of my sulfonamide formation reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[5] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product. The reaction is considered complete when the limiting starting material spot has disappeared.
Q4: What are some of the key analytical techniques for characterizing the final sulfonamide product?
A4: Standard analytical techniques are used to confirm the structure and purity of the synthesized sulfonamide:[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The N-H proton of a secondary sulfonamide typically appears as a broad singlet in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: The presence of characteristic S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric) provides evidence for the sulfonamide functional group.
Visualizations and Protocols
Reaction Mechanism and Troubleshooting Workflow
The following diagrams illustrate the general reaction mechanism and a logical workflow for troubleshooting common issues.
Caption: General mechanism of sulfonamide formation.
Caption: Troubleshooting workflow for low sulfonamide yield.
Experimental Protocols
General Protocol for Sulfonamide Synthesis
This protocol provides a general procedure for the synthesis of a sulfonamide from an amine and a sulfonyl chloride.
-
Reaction Setup:
-
In an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C using an ice bath.
-
-
Sulfonyl Chloride Addition:
-
In a separate dry flask, dissolve the sulfonyl chloride (1.0 equivalent) in a minimal amount of the anhydrous solvent.
-
Add this solution dropwise to the stirred amine solution at 0 °C over a period of 15-20 minutes.[5]
-
-
Reaction Monitoring:
-
Allow the reaction mixture to warm to room temperature and stir for 6-18 hours.[5]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Workup Procedure:
-
Once the reaction is complete, dilute the mixture with the reaction solvent (e.g., dichloromethane).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), water, saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.[5]
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by either recrystallization from an appropriate solvent or by flash column chromatography on silica gel.[5]
-
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Amine:Sulfonyl Chloride Ratio | 1.1-1.2 : 1 | A slight excess of the amine helps to ensure complete consumption of the limiting sulfonyl chloride.[1] |
| Base | Pyridine, Triethylamine | Non-nucleophilic organic bases that effectively scavenge the HCl byproduct without competing with the amine reactant.[1][5] |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Anhydrous, inert solvents that provide good solubility for the reactants.[1] |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermicity of the reaction, followed by stirring at room temperature to drive the reaction to completion.[3][5] |
References
-
Ethyl Sulfonyl Chloride Blog. (2025, December 3). How does Ethyl Sulfonyl Chloride react with amines? Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Microwave-assisted sulfonylation of amines. Retrieved from [Link]
- Google Patents. (n.d.). Sulfonamide purification process - US2777844A.
-
National Institutes of Health. (n.d.). Preparation of sulfonamides from N-silylamines. Retrieved from [Link]
-
Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]
-
Feng, J., & Wu, X. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32865-32884. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, August 6). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Retrieved from [Link]
-
Nature Portfolio. (2019, March 28). Making Sulfonamides via Electrochemistry by Activating Commodity Chemicals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved from [Link]
-
ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Mild and General Method for the Synthesis of Sulfonamides. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfonamide - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit [scilit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 10. How does Ethyl Sulfonyl Chloride react with amines? - Blog [nuomengchemical.com]
Preventing hydrolysis of sulfonyl chloride in sulfonamide synthesis
A-Level Guide for Researchers on Preventing Sulfonyl Chloride Hydrolysis
Understanding the Challenge: A Competing Reaction
The synthesis of sulfonamides via the reaction of a sulfonyl chloride with a primary or secondary amine is a cornerstone of medicinal chemistry.[1][2] The core reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the desired sulfonamide bond.[3] However, sulfonyl chlorides are highly reactive and susceptible to hydrolysis, a competing reaction where water acts as a nucleophile.[4][5] This unwanted reaction converts the sulfonyl chloride into the corresponding sulfonic acid, which is unreactive towards the amine under typical conditions, leading to reduced yields and purification challenges.[6]
The success of a sulfonamide synthesis, therefore, hinges on favoring the kinetics of aminolysis over hydrolysis. This guide will equip you with the knowledge and protocols to achieve this.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during sulfonamide synthesis in a direct question-and-answer format.
Question 1: My reaction yield is consistently low, and I suspect sulfonyl chloride hydrolysis. How can I confirm this and, more importantly, prevent it?
Answer:
Low yields are a frequent consequence of premature sulfonyl chloride hydrolysis.[6] The sulfonic acid byproduct can often be detected by TLC (as a baseline spot that is difficult to elute) or LC-MS analysis of the crude reaction mixture.
Core Strategy: Rigorous Exclusion of Water
The most critical factor in preventing hydrolysis is maintaining strictly anhydrous (water-free) conditions throughout the experiment.[5]
Step-by-Step Protocol for Anhydrous Sulfonamide Synthesis:
-
Glassware Preparation: All glassware (flasks, dropping funnels, stir bars) must be meticulously dried. Flame-drying under vacuum or oven-drying at >120°C for several hours are standard procedures. Allow the glassware to cool to room temperature under a stream of inert gas (nitrogen or argon) or in a desiccator.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere to prevent the ingress of atmospheric moisture.[3] This is achieved by using a nitrogen or argon manifold connected to the reaction flask via a needle adapter.
-
Reagent Quality & Handling:
-
Sulfonyl Chloride: Use a fresh bottle or a properly stored (in a desiccator) sulfonyl chloride.[5] Older reagents may have already hydrolyzed due to ambient moisture exposure.
-
Amine: Ensure the amine is pure and dry. Some amines can be hygroscopic.
-
Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are recommended. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.[3][6]
-
Base: If using a liquid base like triethylamine or pyridine, ensure it is dry. Distilling from calcium hydride is a common practice for drying these bases.
-
Question 2: I'm observing the formation of a significant amount of a polar, water-soluble byproduct. Is this the sulfonic acid? How do I remove it during workup?
Answer:
Yes, it is highly probable that the byproduct is the sulfonic acid resulting from hydrolysis. Its high polarity and acidic nature can complicate purification.
Workup and Purification Strategy:
-
Aqueous Workup: During the aqueous workup, the sulfonic acid will preferentially partition into the aqueous layer, especially after a basic wash.
-
Quench the reaction mixture carefully with water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove any unreacted amine and excess basic catalyst, followed by a saturated sodium bicarbonate solution.[3] The bicarbonate wash will deprotonate the sulfonic acid, forming a sulfonate salt that is highly water-soluble and will be efficiently removed into the aqueous phase.
-
Finally, wash with brine to reduce the amount of dissolved water in the organic layer, dry over an anhydrous salt like MgSO₄ or Na₂SO₄, filter, and concentrate.[3]
-
-
Purification: If the sulfonic acid byproduct persists, flash column chromatography on silica gel is typically effective for separation.[3] The sulfonamide product is generally much less polar than the sulfonic acid.
Question 3: Can I use an aqueous base like sodium hydroxide for my reaction?
Answer:
While reactions using aqueous bases (known as Schotten-Baumann conditions) are possible, they significantly increase the risk of sulfonyl chloride hydrolysis.[6] For most research-scale syntheses where yield and purity are paramount, a non-nucleophilic organic base in an anhydrous organic solvent is the preferred method.[6] Bases like triethylamine or pyridine act as proton scavengers, neutralizing the HCl generated during the reaction without competing with the amine nucleophile or introducing water.[1][3]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for sulfonamide synthesis?
A1: The reaction is often initiated at 0 °C (ice bath) to control the initial exothermic reaction upon adding the sulfonyl chloride.[3] The reaction is then typically allowed to warm to room temperature and stirred for several hours (6-18 hours) until completion, which can be monitored by TLC.[3]
Q2: How does the choice of solvent affect the reaction?
A2: The solvent must be anhydrous and inert to the reactants. It should also be capable of dissolving both the amine and the sulfonyl chloride. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices.[6] The stability of sulfonyl chlorides can vary in different solvents; for instance, some heteroaromatic sulfonyl chlorides show different decomposition pathways and rates in solvents like THF.[7][8]
Q3: What is the ideal stoichiometry for the reactants?
A3: A slight excess of the amine (1.1-1.2 equivalents) is often used to ensure the complete consumption of the more valuable or sensitive sulfonyl chloride.[6] The base is typically used in a slight excess as well (1.5-2.0 equivalents) to effectively neutralize the generated HCl.[3]
Q4: My sulfonyl chloride is a solid. How should I add it to the reaction?
A4: To ensure controlled addition and good mixing, it is best to dissolve the solid sulfonyl chloride in a minimal amount of the anhydrous reaction solvent and add this solution dropwise to the stirred solution of the amine and base at 0 °C.[3]
Visualizing the Process
To better understand the chemical principles and workflows, the following diagrams have been created.
Reaction Mechanism
Caption: Competing pathways in sulfonamide synthesis.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low yields.
Data Summary
For convenience, key parameters for successful sulfonamide synthesis are summarized below.
| Parameter | Recommendation | Rationale |
| Reaction Atmosphere | Inert (Nitrogen or Argon) | Prevents atmospheric moisture from entering the reaction vessel.[3][6] |
| Solvents | Anhydrous Grade (DCM, THF) | Minimizes the primary source of water that causes hydrolysis. |
| Base | Anhydrous, Non-nucleophilic (Pyridine, Triethylamine) | Neutralizes HCl byproduct without introducing water or competing with the amine.[6] |
| Temperature | 0 °C to Room Temperature | Controls initial exotherm and allows the reaction to proceed to completion.[3] |
| Workup | Basic Wash (e.g., NaHCO₃) | Converts sulfonic acid byproduct to a highly water-soluble salt for easy removal.[3] |
By understanding the underlying chemistry and adhering to these meticulous experimental practices, researchers can significantly improve the yield and purity of their sulfonamide products, paving the way for successful drug discovery and development endeavors.
References
- Benchchem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
- King, J. F., & Durst, T. (1965). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 87(24), 5684–5692.
- Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296.
- Wikipedia. (2023). Sulfonamide.
- Benchchem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
- Lucas, E. L., & Bodwell, G. J. (2004). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 45(47), 8751-8753.
- Benchchem. (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
- King, J. F., & Lee, T. M. (1981). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 59(2), 356-361.
- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4), 748-754.
- Al-Masoudi, N. A. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001–015.
- Library‐Friendly Synthesis of Bicyclo[1.1.1]pentane‐Containing Sulfonamides via a Transition Metal‐Free Three‐Component Reaction. (2020).
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9274–9278.
- Bull, J. A., & Luisi, R. (2020). Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry, 18(31), 5991-6007.
- Benchchem. (n.d.). Minimizing side products in sulfonamide synthesis.
- Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Synthesis, 56(01), e355-e368.
- The Synthesis of Functionalised Sulfonamides. (n.d.).
- Grygorenko, O., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- Aromatic Sulfonamides. (2023). Journal of Synthetic Chemistry.
- Wikipedia. (2023). Sulfonyl halide.
- Shevchuk, O. I., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- Willis, M. C. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
- Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary?
- Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2004). Tetrahedron Letters, 45(47), 8751-8753.
- Sulfonamide purification process. (1957).
- Benchchem. (n.d.). An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry.
- Cornella, J., & Baran, P. S. (2017). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2009). Organic Process Research & Development, 13(4), 698-701.
- Purification of sulfonic acids. (1969).
Sources
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. frontiersrj.com [frontiersrj.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
Identifying byproducts in the synthesis of methanesulfonamides
Welcome to the technical support center for methanesulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this crucial chemical transformation. Here, we address frequently encountered issues, provide in-depth troubleshooting advice, and offer detailed protocols to help you identify and control byproduct formation, ensuring the integrity and purity of your final compound.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding impurities and side reactions in the synthesis of methanesulfonamides from amines and methanesulfonyl chloride (MsCl).
Q1: What are the most common byproducts I should be aware of when synthesizing methanesulfonamides?
When reacting an amine with methanesulfonyl chloride, several byproducts can arise depending on the specific substrates, reagents, and reaction conditions. The most prevalent impurities include:
-
Methanesulfonic Acid (MSA): Formed from the hydrolysis of methanesulfonyl chloride by residual water.[1][2]
-
Bis-methanesulfonamide (for primary amines): Results from the double sulfonylation of a primary amine, yielding an R-N(SO₂CH₃)₂ structure.
-
Unreacted Starting Materials: Incomplete conversion can leave residual amine or methanesulfonyl chloride.[2]
-
Methanesulfonate (Mesylate) Esters: Formed if an alcohol is present, either as a solvent or an impurity.[3][4]
-
Amine Hydrochloride Salt: The stoichiometric byproduct of the reaction when using a base to neutralize HCl.[5][6]
Q2: My reaction mixture is acidic, and I see a very polar spot on my TLC plate. What is it and how do I prevent it?
This is a classic sign of methanesulfonyl chloride (MsCl) hydrolysis. MsCl is highly reactive towards nucleophiles, including water.[1][3] Even trace amounts of moisture in your reagents, solvents, or glassware can lead to the formation of methanesulfonic acid (MSA) and hydrogen chloride (HCl).[1]
Mechanism of Hydrolysis: Water acts as a nucleophile, attacking the electrophilic sulfur atom of MsCl. This leads to the displacement of the chloride ion and the formation of MSA.[1] This side reaction consumes your reagent and introduces highly polar, acidic impurities that can complicate purification.
Prevention Strategy: The most effective prevention is the rigorous exclusion of water.[2]
-
Use anhydrous solvents and reagents.
-
Dry glassware in an oven before use.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Q3: I'm using a primary amine and have identified a less polar byproduct with a mass corresponding to the addition of a second mesyl group. What is this and how can I avoid it?
You have likely formed a bis-methanesulfonamide. After the initial formation of the desired methanesulfonamide (R-NHSO₂CH₃), the remaining N-H proton is acidic. In the presence of a strong base or an excess of MsCl, this proton can be removed, and the resulting anion can attack a second molecule of MsCl.
Key Factors Influencing Bis-sulfonylation:
-
Stoichiometry: Using more than one equivalent of MsCl relative to the primary amine significantly increases the risk.
-
Base: A strong base can more readily deprotonate the initially formed sulfonamide, facilitating the second addition.
-
Reaction Conditions: Slower addition of MsCl at a controlled temperature can help favor the mono-sulfonylation product.
To avoid this, use a precise 1.0 to 1.1 equivalent of MsCl and add it slowly to the reaction mixture.
Q4: My synthesis is performed in methanol. Why is this a potential problem?
Using an alcohol as a solvent is highly discouraged because methanesulfonyl chloride will react with it to form a methanesulfonate (mesylate) ester.[7] For example, in methanol, methyl mesylate (CH₃SO₂OCH₃) would be formed.
Why This is Critical: Alkyl mesylates are known to be potentially genotoxic impurities (PGIs).[4] Regulatory agencies have stringent limits on the presence of such impurities in active pharmaceutical ingredients (APIs). Their formation must be carefully controlled and monitored.[4][8] It is best practice to select an inert solvent, such as tetrahydrofuran (THF), nitroethane, or dichloromethane (DCM), for this reaction.[5][7][9]
Byproduct Formation Pathways
The following diagram illustrates the desired reaction alongside the common side reactions that can occur.
Caption: Key reaction pathways in methanesulfonamide synthesis.
Troubleshooting Guide
This guide provides solutions to specific experimental issues in a question-and-answer format.
| Problem / Observation | Potential Cause & Explanation | Recommended Solution & Rationale |
| "My TLC/HPLC shows a persistent, highly polar spot at the baseline that doesn't extract well with organic solvents." | Methanesulfonic Acid (MSA) or Salts. This is likely MSA from MsCl hydrolysis or amine hydrochloride salts.[1][2] These compounds are highly polar and often insoluble in common organic solvents used for extraction. | Implement a thorough aqueous workup. Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize and remove acidic MSA. Follow with a water or brine wash to remove any remaining salts.[2] |
| "The reaction with my primary amine seems complete, but I'm getting a low yield of my desired product and isolating a significant amount of a less polar byproduct." | Bis-sulfonylation. The initially formed product is reacting further to form the bis-sulfonamide, which is typically less polar than the mono-sulfonamide due to the absence of the N-H bond. | Refine your reaction stoichiometry and conditions. 1. Use no more than 1.1 equivalents of MsCl. 2. Add the MsCl solution dropwise to the amine solution at 0 °C to dissipate heat and control the reaction rate. 3. Consider using a weaker, non-nucleophilic base like pyridine if stronger bases are promoting the second addition.[6] |
| "My final product's NMR shows unexpected peaks around 3.0-4.0 ppm, and the mass spectrum has a mass inconsistent with my target." | Mesylate Ester Formation. If you used an alcohol-based solvent (e.g., methanol, ethanol), you have likely formed a mesylate ester.[7] The peaks correspond to the protons on the alcohol moiety adjacent to the sulfonate ester. | Immediately change your solvent. Rerun the reaction in an inert, aprotic solvent like DCM, THF, or acetonitrile.[9] Rigorously dry the new solvent and ensure your starting amine is free of residual alcohol from previous steps. |
| "My reaction is sluggish and stalls, leaving a large amount of unreacted amine starting material." | Reagent Degradation or Insufficient Base. Your MsCl may have degraded due to improper storage and exposure to moisture.[1] Alternatively, if you are not using at least one equivalent of base, the HCl generated will protonate the starting amine, rendering it non-nucleophilic and stopping the reaction. | Verify reagent quality and stoichiometry. 1. Use a fresh bottle of MsCl or redistill the old one. 2. Ensure you are using at least one equivalent of a suitable base (e.g., triethylamine, pyridine) for every equivalent of MsCl to neutralize the generated HCl.[6][9] |
Detailed Analytical Protocols
Protocol 1: HPLC-UV/MS for In-Process Control and Impurity Profiling
This method is designed for monitoring reaction progress and identifying the molecular weights of potential byproducts.
-
Sample Preparation:
-
Carefully quench a small aliquot (e.g., 10 µL) of the reaction mixture in 1 mL of acetonitrile or methanol.
-
Vortex the sample thoroughly.
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
-
-
Instrumentation & Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5-10% B, ramp to 95% B over 15-20 minutes, hold for 5 minutes, then re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
UV Detection: 220 nm and 254 nm.
-
MS Detection: Electrospray Ionization (ESI) in both positive and negative modes to capture a wide range of species.
-
-
Data Analysis:
-
Correlate the peaks in the UV chromatogram with the mass spectra.[10]
-
Look for the expected mass of your product [M+H]⁺.
-
Search for masses corresponding to potential byproducts:
-
Bis-sulfonamide: [M+78]⁺ (mass of product + SO₂CH₂)
-
Unreacted Amine: [M_amine+H]⁺
-
Mesylate Ester: [M_ester+H]⁺ or [M_ester+Na]⁺
-
-
Protocol 2: ¹H NMR Analysis for Structural Confirmation
NMR is invaluable for confirming structures and identifying byproducts.
-
Sample Preparation:
-
Prepare a sample of your crude or purified material in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
Key Diagnostic Signals:
-
Desired Methanesulfonamide (R-NHSO₂CH₃): Look for a sharp singlet for the methyl group (SO₂CH ₃) typically between 2.8-3.2 ppm. The N-H proton will be a broad singlet with a variable chemical shift.
-
Bis-sulfonamide (R-N(SO₂CH₃)₂): The N-H proton signal will be absent. You will see a singlet integrating to 6 protons for the two equivalent methyl groups, often shifted slightly downfield compared to the mono-sulfonamide.
-
Methanesulfonic Acid (CH₃SO₂OH): A sharp singlet for the methyl group around 2.8 ppm and a very broad, exchangeable proton for the acidic OH.
-
Mesylate Ester (e.g., CH₃SO₂OCH₃): You will see two singlets: one for the S-CH₃ group (around 3.1 ppm) and another for the O-CH₃ group (around 3.8-4.0 ppm).
-
Troubleshooting Workflow
This workflow provides a logical sequence for identifying and resolving issues in your synthesis.
Caption: A logical workflow for troubleshooting byproduct formation.
References
- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical.
- BenchChem. (2025). Byproduct identification and removal in sulfonamide synthesis. BenchChem Tech Support.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Methanesulfonamide from Methanesulfonyl Chloride. BenchChem Tech Support.
-
Wikipedia. (2023). Methanesulfonyl chloride. Wikipedia. Retrieved January 17, 2026, from [Link]
-
Robertson, R. E., & Laughton, P. M. (1969). Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water. Canadian Journal of Chemistry, 47(21), 4001-4005. Retrieved January 17, 2026, from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Reactions of Methanesulfonyl Chloride. NINGBO INNO PHARMCHEM CO.,LTD.
-
Elder, D. P., et al. (2009). Residues of Genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? Organic Process Research & Development, 13(5), 900-906. Retrieved January 17, 2026, from [Link]
- BenchChem. (2025). Avoiding common errors in sulfonamide synthesis experimental protocols. BenchChem Tech Support.
-
Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation. Study.com. Retrieved January 17, 2026, from [Link]
-
Reddit. (2023). Formation of Mesylate Salts and avoiding Alkylmesylates. r/Chempros. Retrieved January 17, 2026, from [Link]
-
Crossland, R. K., & Servis, K. L. (1970). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. The Journal of Organic Chemistry, 35(9), 3195-3196. Retrieved January 17, 2026, from [Link]
-
Teasdale, A., et al. (2009). A general framework for the assessment and control of potential genotoxic impurities in active pharmaceutical ingredients. Organic Process Research & Development, 13(4), 699-707. Retrieved January 17, 2026, from [Link]
-
Erowid. (n.d.). Synthesis of Mesylates From Alcohols. Erowid. Retrieved January 17, 2026, from [Link]
- Google Patents. (1969). Method of preparing methane sulfonamide and its derivatives. US3454640A.
-
Wikipedia. (2023). Sulfonamide. Wikipedia. Retrieved January 17, 2026, from [Link]
Sources
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sulfonamide - Wikipedia [en.wikipedia.org]
- 7. US3574740A - Method of preparing methane sulfonamide and its derivatives - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Purification Challenges of Polar Sulfonamide Compounds
Welcome to the technical support center dedicated to addressing the specific purification challenges encountered with polar sulfonamide compounds. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the purification of these often-tricky molecules. Here, we will delve into common issues, provide practical, field-tested solutions, and explain the scientific principles behind our recommendations to empower you in your experimental work.
Troubleshooting Guide: A-to-Z Solutions for Common Purification Problems
This section is structured to provide direct answers and actionable protocols for the most frequent and frustrating issues encountered during the purification of polar sulfonamides.
Issue 1: Poor Peak Shape – Tailing and Fronting in HPLC
Q: My sulfonamide compound is exhibiting significant peak tailing on a C18 column. What are the primary causes and how can I resolve this?
A: Peak tailing is a common adversary in the chromatography of polar and ionizable compounds like sulfonamides. The primary culprit is often secondary interactions between the analyte and the stationary phase, particularly with residual, acidic silanol groups on the silica support.[1] Here’s a systematic approach to troubleshooting and improving peak shape:
-
Understanding the "Why": At neutral pH, residual silanols on the silica backbone of a C18 column are deprotonated and carry a negative charge. If your sulfonamide has a basic character or is not fully protonated, it can interact with these silanols, leading to a secondary retention mechanism that causes tailing.
-
The Mobile Phase Solution:
-
pH Adjustment: The ionization state of sulfonamides is pH-dependent.[2][3] The sulfonamide group itself is acidic (pKa typically in the range of 5-8), and many sulfonamides also contain basic functional groups.[4][5][6] By lowering the mobile phase pH (e.g., to pH 2.5-3.5 with formic or trifluoroacetic acid), you protonate the silanol groups, minimizing their interaction with your compound. This also ensures that any basic functionalities on your sulfonamide are fully protonated, leading to more consistent interactions with the stationary phase.
-
Buffer Concentration: Inadequate buffering can lead to pH shifts within the column, causing peak distortion. Using a buffer concentration of 20-50 mM is generally recommended to maintain a stable pH environment.[7]
-
-
Stationary Phase Considerations:
-
End-Capped Columns: Modern, high-quality columns are "end-capped," meaning the residual silanols are chemically deactivated.[1] Ensure you are using a well-end-capped column.
-
Alternative Chemistries: If pH adjustment is not sufficient, consider a stationary phase with a different selectivity. A phenyl-hexyl or a polar-embedded C18 column can offer alternative interactions and improved peak shape for polar analytes.[8]
-
-
System and Sample Effects:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[9][10] Try reducing the injection volume or sample concentration.
-
Injection Solvent: Dissolving your sample in a solvent stronger than the initial mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[9]
-
| Parameter | Recommendation for Tailing Peaks | Rationale |
| Mobile Phase pH | Lower to 2.5-3.5 using an appropriate acid (e.g., 0.1% Formic Acid). | Suppresses ionization of residual silanols, minimizing secondary interactions.[1] |
| Buffer Strength | 20-50 mM | Maintains a consistent pH across the column.[7] |
| Column Type | Use a modern, end-capped C18 column or consider a polar-embedded phase. | Reduces the number of active silanol sites available for secondary interactions.[1][8] |
| Sample Load | Decrease injection volume or concentration. | Prevents saturation of the stationary phase.[9][10] |
| Injection Solvent | Dissolve sample in the initial mobile phase. | Ensures proper focusing of the analyte at the head of the column.[9] |
Issue 2: Poor Retention in Reversed-Phase Chromatography
Q: My polar sulfonamide is eluting in or near the void volume on a standard C18 column. How can I increase its retention?
A: This is a classic challenge with highly polar compounds in reversed-phase chromatography (RP-LC).[11] The hydrophobic C18 stationary phase has little affinity for very polar molecules. Here are several effective strategies to enhance retention:
-
Mobile Phase Modification:
-
Highly Aqueous Mobile Phases: Start with a mobile phase containing a high percentage of water (e.g., 95-100% aqueous). However, be aware of "hydrophobic collapse" or "dewetting" with traditional C18 phases, which can lead to irreproducible retention times.[12] Using an aqueous-stable C18 (AQ-type) column is recommended for these conditions.[8]
-
Ion-Pairing Chromatography: Introduce an ion-pairing reagent to the mobile phase.[13] For acidic sulfonamides, a cationic ion-pairing agent like tetrabutylammonium (TBA) can be used. The TBA will pair with the ionized sulfonamide, forming a more hydrophobic complex that interacts more strongly with the C18 stationary phase.[14]
-
-
Alternative Chromatographic Modes:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds.[11] In HILIC, a polar stationary phase (e.g., bare silica, amide, or diol) is used with a mobile phase rich in organic solvent (typically acetonitrile). A water layer is adsorbed onto the stationary phase, and polar analytes partition into this layer, leading to retention. Elution is achieved by increasing the water content in the mobile phase.[11]
-
Ion-Exchange Chromatography (IEX): Since sulfonamides are ionizable, IEX can be a powerful purification technique.[10][15] For a sulfonamide with an acidic proton, an anion-exchange column would be used. The separation is based on the strength of the ionic interaction between the charged analyte and the charged stationary phase. Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.[16][17]
-
Caption: Decision tree for chromatographic mode selection.
Issue 3: Low Recovery After Solid-Phase Extraction (SPE)
Q: I'm losing my sulfonamide compound during the solid-phase extraction (SPE) cleanup step. How can I improve my recovery?
A: Low recovery in SPE is often due to an improper choice of sorbent, or suboptimal loading, washing, or elution conditions.[18][19] Sulfonamides can be amphiphilic and their retention on SPE sorbents is highly dependent on pH.
-
The Importance of pH Control: The charge state of your sulfonamide is critical. For retention on a reversed-phase (e.g., C18, HLB) sorbent, you generally want the compound to be in its neutral form to maximize hydrophobic interactions. Adjust the pH of your sample to be at least 2 pH units away from the pKa of the sulfonamide. For acidic sulfonamides, this means acidifying the sample.
-
Optimizing the SPE Protocol: A systematic approach to developing your SPE method is crucial.[20]
-
Sorbent Selection: For polar sulfonamides, a polymeric reversed-phase sorbent like Oasis HLB (Hydrophilic-Lipophilic Balanced) is often a good starting point as it provides good retention for a wide range of polarities and is stable across a broad pH range.[20]
-
Conditioning: This step is vital to activate the sorbent. Typically, this involves washing with a strong solvent like methanol, followed by an equilibration step with water or a buffer at the same pH as your sample.[21]
-
Loading: Load your pH-adjusted sample slowly to ensure adequate interaction time with the sorbent.
-
Washing: This step removes weakly bound impurities. A common mistake is using a wash solvent that is too strong, which can prematurely elute your compound of interest. Start with a weak wash (e.g., 5% methanol in water) to remove very polar impurities.
-
Elution: The goal is to use a solvent that is strong enough to desorb your analyte but weak enough to leave more strongly bound impurities behind. For reversed-phase SPE, elution is typically done with methanol, acetonitrile, or a mixture of these with a small amount of a pH modifier (e.g., formic acid or ammonia) to ensure the analyte is in a single ionic form. A mixture of methanol and acetone has also been shown to be effective.[18]
-
Caption: Step-by-step SPE workflow for sulfonamides.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing an HPLC method for a novel polar sulfonamide?
A1: A great starting point is a generic gradient on a C18 column.
-
Column: A high-quality, end-capped C18 column (e.g., 100 x 4.6 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
-
Detection: UV (scan for optimal wavelength) or MS.
This initial run will tell you if the compound is retained, its approximate polarity, and if there are any major impurities. From here, you can optimize the gradient, pH, or even switch to a different column chemistry (like HILIC) if retention is poor.[11][22]
Q2: How does the pKa of my sulfonamide affect purification?
A2: The pKa is critically important as it dictates the charge of the molecule at a given pH.[2][3]
-
In Reversed-Phase: You can manipulate the mobile phase pH to control the ionization state. For sulfonamides, which are generally acidic, working at a low pH (e.g., 2.5-3.5) will keep them in their neutral, more hydrophobic form, increasing retention on a C18 column.
-
In Ion-Exchange: You need to know the pKa to select the correct type of ion-exchanger and the operating pH. For an acidic sulfonamide (pKa ~6), to get it to bind to an anion-exchanger, you must operate at a pH above its pKa (e.g., pH 8) to ensure it is deprotonated and negatively charged.[10][17]
Q3: Can I use normal-phase chromatography for polar sulfonamides?
A3: While possible, normal-phase chromatography (e.g., silica gel with a non-polar mobile phase like hexane/ethyl acetate) is often challenging for highly polar sulfonamides. They tend to have very strong interactions with the silica stationary phase, leading to very broad peaks and poor recovery. HILIC is generally considered a more robust and reproducible alternative for separating polar compounds that would traditionally be analyzed by normal-phase chromatography.[11]
Q4: My purification seems successful, but the final product is not a free-flowing powder. What can I do?
A4: The physical properties of the purified solid are also important, especially in a drug development setting. The method of final isolation can greatly influence the crystalline form and handling properties. Traditional methods like acid precipitation from an alkaline solution may not always yield a free-flowing product. Recrystallization from a suitable solvent system (e.g., ethanol/water mixtures) can be a better approach to obtain a crystalline, free-flowing solid.[23][24]
References
- BenchChem. (2025).
- MicroSolv. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP.
- National Institutes of Health (NIH). (2023).
- Phenomenex. (n.d.).
- MDPI. (2018).
- PubMed. (1993).
- SciELO. (2010).
- ResearchGate. (2023). How to fix peak shape in hplc?.
- BenchChem. (2025). Troubleshooting analytical detection of 2-Methylfuran-3-sulfonamide.
- BenchChem. (2025).
- BenchChem. (2025).
- Fused-Core. (n.d.).
- PubMed. (2010).
- PubMed. (1993). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides.
- ResearchGate. (2010). Determination of pK(a)
- PubMed. (2001).
- PubMed. (2004).
- ResearchGate. (2014).
- ResearchGate. (2012). Extractive spectrophotometric determination of sulphonamide drugs in pure and pharmaceutical preparations through ion-pair formation with molybdenum(V)
- Wikipedia. (n.d.).
- ResearchGate. (2007).
- Agilent. (2023).
- Google Patents. (1957).
- ResearchGate. (2003). Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents.
- Chemistry LibreTexts. (2023). Solid Phase Extraction (SPE).
- Thermo Fisher Scientific. (n.d.). Solid Phase Extraction Guide.
- PubMed. (2016).
- ResearchGate. (2001).
- GE Healthcare. (n.d.).
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Reddit. (2023). Purification of strong polar and basic compounds.
- Harvard Apparatus. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- Shimadzu. (n.d.).
- Waters. (n.d.). HPLC Troubleshooting Guide.
-
National Institutes of Health (NIH). (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. [Link]
- ResearchGate. (2018).
- PubMed. (2015). Determination of sulfonamide antibiotics and metabolites in liver, muscle and kidney samples by pressurized liquid extraction or ultrasound-assisted extraction followed by liquid chromatography-quadrupole linear ion trap-tandem mass spectrometry (HPLC-QqLIT-MS/MS).
Sources
- 1. lcms.cz [lcms.cz]
- 2. scielo.br [scielo.br]
- 3. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. shimadzu.at [shimadzu.at]
- 8. hplc.eu [hplc.eu]
- 9. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Thin-layer reversed-phase ion-pair chromatography of some sulphonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. harvardapparatus.com [harvardapparatus.com]
- 16. Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. mdpi.com [mdpi.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of (4-Cyanophenyl)methanesulfonamide
Introduction: Navigating the Scale-Up of (4-Cyanophenyl)methanesulfonamide
Welcome to the technical support guide for the synthesis of (4-Cyanophenyl)methanesulfonamide, also known as 4-(aminosulfonylmethyl)benzonitrile. This molecule is a valuable building block in medicinal chemistry, often utilized for its unique combination of a polar sulfonamide group and a metabolically stable cyanophenyl moiety. While the laboratory-scale synthesis appears straightforward, scaling up production presents significant challenges related to reaction control, impurity profiles, and process safety.
This guide is structured to function as a dedicated support center. It moves beyond simple protocols to address the critical "why" behind each operational choice. We will dissect common failure points, provide validated troubleshooting steps, and offer insights gleaned from extensive scale-up experience. Our goal is to empower your team to anticipate challenges, optimize your process, and achieve a robust, scalable, and safe synthesis.
Section 1: Overview of the Recommended Synthetic Pathway
The most common and scalable route to (4-Cyanophenyl)methanesulfonamide proceeds via a three-step sequence starting from the commercially available 4-Cyanobenzyl Bromide. This pathway is favored for its use of relatively inexpensive starting materials and well-understood chemical transformations.
The core strategy involves:
-
Sulfonation: Nucleophilic substitution of the bromide with a sulfite source to form the corresponding sulfonate salt.
-
Chlorosulfonation: Conversion of the intermediate sulfonate salt into the critical (4-Cyanobenzyl)sulfonyl chloride.
-
Amination: Reaction of the sulfonyl chloride with an ammonia source to yield the final primary sulfonamide.
Each step presents unique challenges that become more pronounced at scale. The following workflow diagram illustrates the critical stages and decision points.
Caption: High-level workflow for the synthesis of (4-Cyanophenyl)methanesulfonamide.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues encountered during synthesis and scale-up in a question-and-answer format.
Category 1: Starting Material & Step 1 (Sulfonation)
Q1: My 4-Cyanobenzyl Bromide starting material shows signs of degradation (discoloration, presence of impurities) upon storage. What is the cause and how can I mitigate this?
A1: 4-Cyanobenzyl bromide is a reactive benzylic halide and a lachrymator; its degradation is typically due to hydrolysis from atmospheric moisture or photodecomposition. Upon scale-up, the larger quantities and longer storage times exacerbate this issue. Degradation leads to the formation of 4-cyanobenzyl alcohol and bis(4-cyanobenzyl) ether, which can complicate downstream processing.
-
Root Cause: Instability of the benzylic bromide C-Br bond, which is susceptible to nucleophilic attack by water.
-
Preventative Measures:
-
Storage: Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at reduced temperatures (2-8°C). Protect from light by using an amber bottle or storing it in a dark location.[1]
-
Quality Control: Before use, always assess the purity of the starting material by HPLC and ¹H NMR. The presence of alcohol or ether impurities should be quantified, as this will affect stoichiometry calculations.
-
Q2: The sulfonation reaction with sodium sulfite is sluggish, and I'm observing significant amounts of unreacted starting material even after prolonged reaction times. What's wrong?
A2: This is a classic phase-transfer problem. 4-Cyanobenzyl bromide is organic-soluble, while sodium sulfite is water-soluble. Without efficient mixing and potentially a phase-transfer catalyst (PTC), the reaction is confined to the interface between the two phases, resulting in slow reaction rates.
-
Causality: Poor mass transfer between the organic and aqueous phases.
-
Troubleshooting Steps:
-
Increase Agitation: At scale, ensure the reactor's agitation is sufficient to create a fine emulsion, maximizing the interfacial area. Check that the impeller design and RPM are suitable for liquid-liquid reactions.
-
Introduce a Phase-Transfer Catalyst: Add a PTC like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC) at a loading of 1-5 mol%. The PTC transports the sulfite anion into the organic phase to react with the benzyl bromide.
-
Solvent System: A co-solvent system, such as water/acetonitrile or water/ethanol, can be used to increase the mutual solubility of the reactants. However, this can complicate downstream isolation of the sulfonate salt.
-
Temperature Control: Gently heating the reaction to 40-60°C will increase the reaction rate. Monitor for exotherms and potential side reactions.
-
Category 2: Step 2 (Chlorosulfonation)
Q3: My yield of (4-Cyanobenzyl)sulfonyl chloride is consistently low after reacting the sulfonate salt with thionyl chloride (SOCl₂). Where am I losing the product?
A3: The primary culprit is almost always water. Sulfonyl chlorides are extremely sensitive to moisture and will rapidly hydrolyze back to the unreactive sulfonic acid.[2][3] The sodium (4-cyanobenzyl)sulfonate intermediate must be rigorously dried before this step.
-
Causality: Hydrolysis of the highly electrophilic sulfonyl chloride intermediate.
-
Troubleshooting & Optimization:
-
Rigorous Drying: Dry the isolated sodium (4-cyanobenzyl)sulfonate salt under high vacuum at an elevated temperature (e.g., 60-80°C) until water content is <0.1% (as determined by Karl Fischer titration).
-
Anhydrous Conditions: Ensure all glassware and reactors are thoroughly dried. Run the reaction under a dry, inert atmosphere (N₂ or Ar). Use freshly opened or distilled anhydrous solvents.[2]
-
Stoichiometry and Reagent Choice: Use a slight excess of thionyl chloride (1.5-2.0 equivalents). The addition of a catalytic amount of N,N-dimethylformamide (DMF) (Vilsmeier-Haack conditions) can accelerate the reaction and allow for milder conditions.
-
Work-up: Quench the reaction carefully by adding it to ice-water. The sulfonyl chloride is unstable in aqueous environments, so the work-up should be performed quickly, and the product extracted into a non-polar solvent (e.g., dichloromethane, ethyl acetate) immediately.
-
Category 3: Step 3 (Amination) & Purification
Q4: During the amination of the sulfonyl chloride with aqueous ammonia, I'm getting a poor yield and a sticky, impure product. What are the key parameters to control?
A4: Control of temperature and stoichiometry are paramount in this step. The reaction of a sulfonyl chloride with ammonia is highly exothermic. A runaway reaction can lead to side product formation and decomposition.
-
Causality: Poor temperature control leading to side reactions; incorrect stoichiometry.
-
Troubleshooting & Optimization:
-
Temperature Management: Perform a "reverse addition" by adding the solution of sulfonyl chloride slowly to a cooled (0-5°C), well-stirred solution of excess aqueous ammonia. This maintains a low concentration of the sulfonyl chloride and allows the reactor's cooling system to manage the exotherm.
-
Stoichiometry: Use a significant excess of ammonia (typically >10 equivalents). This ensures the sulfonyl chloride is consumed quickly and neutralizes the HCl byproduct without needing an additional base.[4]
-
pH Control: After the reaction is complete, the pH should be basic. If not, more ammonia is needed. The product is then typically isolated by acidifying the solution to precipitate the sulfonamide, which is less soluble at neutral or acidic pH.
-
Q5: What is the most effective, scalable method for purifying the final (4-Cyanophenyl)methanesulfonamide?
A5: Recrystallization is the most cost-effective and scalable method for purifying solid sulfonamides.[2] The key is selecting an appropriate solvent system.
-
Methodology:
-
Solvent Screening: Perform small-scale solubility tests to find a solvent that dissolves the crude product when hot but provides low solubility at room temperature or below. Common choices include isopropanol, ethanol, or mixtures like ethyl acetate/heptane or water/ethanol.[2]
-
Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If colored impurities are present, you can perform a hot filtration through a pad of activated carbon. Allow the solution to cool slowly to promote the formation of large, pure crystals. Cool further in an ice bath to maximize yield before filtering.
-
Drying: Wash the filtered crystals with a small amount of cold solvent and dry under vacuum.
-
Caption: Decision tree for troubleshooting low yield in the final amination step.
Section 3: Scale-Up Safety & In-Process Controls
| Parameter | Lab Scale (1-10g) | Pilot/Production Scale (1-100kg) | Justification & Key Considerations |
| Heat Transfer | Surface area to volume ratio is high; cooling is efficient (ice bath). | Surface area to volume ratio is low; heat removal is a major challenge. | Chlorosulfonation and amination are highly exothermic. Requires a jacketed reactor with a robust cooling system and controlled addition rates to prevent thermal runaway. |
| Reagent Handling | Handled in a fume hood with standard PPE. | Requires closed systems, specialized charging equipment, and respiratory protection. | Thionyl chloride and ammonia are corrosive and toxic. 4-Cyanobenzyl bromide is a lachrymator. Minimizing operator exposure is critical. |
| Work-up/Quenching | Slow addition to a beaker of ice. | Controlled reverse addition into a pre-cooled, agitated quenching vessel. | Uncontrolled quenching of thionyl chloride can cause violent gas evolution (SO₂, HCl) and splashing. |
| In-Process Controls (IPCs) | TLC or crude NMR. | At-line or on-line HPLC, reaction calorimetry. | Real-time monitoring of reaction completion and exotherms is essential for safety and process optimization at scale. |
| Material Isolation | Buchner funnel filtration. | Centrifuge or filter-dryer. | Efficiently handling large volumes of solids and minimizing solvent exposure requires specialized equipment. |
Section 4: Detailed Experimental Protocol (Scalable)
This protocol is designed for a 100g scale of the final product and incorporates the principles discussed above.
Step 1: Synthesis of Sodium (4-Cyanobenzyl)sulfonate
-
Setup: To a 5 L jacketed reactor equipped with a mechanical stirrer, condenser, and temperature probe, add 4-Cyanobenzyl bromide (196 g, 1.0 mol).
-
Reagents: Add deionized water (2 L) and sodium sulfite (151 g, 1.2 mol).
-
Reaction: Begin vigorous stirring and heat the mixture to 60°C. Monitor the reaction by HPLC (disappearance of starting material). The reaction is typically complete in 4-6 hours.
-
Isolation: Cool the reaction mixture to 10°C. The product will precipitate as a white solid. Filter the solid, wash with cold water (2 x 200 mL), and then with cold ethanol (200 mL).
-
Drying: Dry the solid in a vacuum oven at 80°C to a constant weight. The water content must be <0.1% by Karl Fischer analysis.
-
Expected Yield: ~200 g (91%)
-
Step 2: Synthesis of (4-Cyanobenzyl)sulfonyl Chloride
-
Setup: To a 3 L reactor rated for corrosive reagents and equipped with a mechanical stirrer, addition funnel, and gas outlet to a scrubber (NaOH solution), add the dried sodium (4-cyanobenzyl)sulfonate (200 g, 0.91 mol).
-
Reaction: Add anhydrous dichloromethane (1 L). Cool the slurry to 0°C. Slowly add thionyl chloride (163 g, 1.37 mol, 100 mL) via the addition funnel over 1 hour, keeping the internal temperature below 10°C.
-
Completion: After the addition, allow the mixture to warm to room temperature and stir for 4 hours.
-
Work-up: Cool the reaction mixture back to 0°C. Very slowly and carefully, pour the reaction mixture into a separate vessel containing ice-water (2 L) with vigorous stirring.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 250 mL). Combine the organic layers, wash with brine (500 mL), and dry over anhydrous magnesium sulfate.
-
Isolation: Filter and concentrate the solvent under reduced pressure. The resulting crude sulfonyl chloride is a light-yellow solid/oil and is used immediately in the next step without further purification.
Step 3: Synthesis of (4-Cyanophenyl)methanesulfonamide
-
Setup: To a 5 L jacketed reactor, add concentrated aqueous ammonia (28-30%, 1.5 L). Cool to 0°C.
-
Amination: Dissolve the crude (4-Cyanobenzyl)sulfonyl chloride from the previous step in anhydrous tetrahydrofuran (THF, 500 mL). Add this solution slowly to the cold ammonia solution via an addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Completion: Stir the mixture for an additional 1 hour at 0-5°C after the addition is complete.
-
Isolation: Slowly acidify the reaction mixture to pH 5-6 with concentrated HCl. The product will precipitate as a white solid.
-
Filtration: Filter the solid, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethyl acetate.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., isopropanol or ethanol/water). Dry the pure white crystals under vacuum.
-
Expected Overall Yield: 115-135 g (65-75% from 4-Cyanobenzyl bromide)
-
References
- BenchChem. (2025). Common issues in sulfonamide synthesis and solutions. BenchChem Technical Support.
- Baraznenok, I. L., et al. (2000). Methods for the Synthesis of Sulfonamides. Russian Chemical Reviews, 69(6), 491–505.
- Wallace, O. B. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
- Embrey, M. W. (2014). Sulfonamides. Comprehensive Organic Synthesis II, 6, 586-628.
- Reddy, P. V., et al. (2005). A Mild and Efficient Method for the Synthesis of Sulfonamides from Sulfonyl Chlorides.
- BenchChem. (2025).
-
Pharmaffiliates. (n.d.). 4-Cyanobenzyl Bromide. Product Catalog. [Link]
- Bolm, C., et al. (2004). Sulfonamides in Organic Synthesis. Chemical Reviews, 104(12), 6117-6152.
-
Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Application Note. [Link]
Sources
Validation & Comparative
The Pivotal Role of the Cyano Group and Sulfonamide Moiety: A Comparative Guide to the Structure-Activity Relationship of (4-Cyanophenyl)methanesulfonamide Analogues
For Immediate Release
In the landscape of modern drug discovery, the strategic incorporation of specific functional groups can profoundly influence the pharmacological profile of a molecule. This guide offers an in-depth comparison of (4-Cyanophenyl)methanesulfonamide analogues, elucidating the critical contributions of the cyano and methanesulfonamide moieties to their biological activity. Drawing upon established principles of medicinal chemistry and experimental data, this document serves as a vital resource for researchers, scientists, and drug development professionals engaged in the design of novel therapeutics.
Introduction: The Significance of the (4-Cyanophenyl)methanesulfonamide Scaffold
The (4-Cyanophenyl)methanesulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] The inherent properties of its two key functional groups—the cyano group and the methanesulfonamide moiety—are central to its versatility and efficacy. The cyano group, a potent electron-withdrawing group and hydrogen bond acceptor, can significantly modulate the electronic properties of the aromatic ring and participate in crucial interactions with biological targets.[2][3] Concurrently, the sulfonamide group, a cornerstone of numerous clinically successful drugs, is known for its ability to form strong hydrogen bonds and its overall metabolic stability.[4][5] This guide will dissect the structure-activity relationships (SAR) of analogues built upon this scaffold, providing a framework for the rational design of more potent and selective agents.
Core Structure-Activity Relationship (SAR) Analysis
The biological activity of (4-Cyanophenyl)methanesulfonamide analogues is intricately linked to the nature and position of substituents on the phenyl ring, as well as modifications to the methanesulfonamide and cyano groups.
The Indispensable Role of the para-Cyanophenyl Moiety
SAR studies consistently underscore the importance of the para-cyanophenyl group for potent biological activity. Replacement of the cyano group with a hydrogen atom has been shown to be detrimental to the inhibitory activity of dual aromatase and sulfatase inhibitors, highlighting the critical role of this functional group.[6] The cyano group's electron-withdrawing nature influences the electronic density of the phenyl ring, a factor that can be crucial for binding to target proteins.[2] Furthermore, its ability to act as a hydrogen bond acceptor allows for specific interactions within the active site of enzymes.[2]
Impact of Modifications to the Methanesulfonamide Group
The methanesulfonamide moiety is a key contributor to the pharmacological profile of these analogues.[4][7] Its acidic N-H proton and the two sulfonyl oxygens can act as hydrogen bond donors and acceptors, respectively, anchoring the molecule within the target's binding pocket. Alterations to this group, such as N-alkylation or replacement with other sulfonamide-containing structures, can significantly impact potency and selectivity. For instance, the synthesis of novel chalcone, pyrazoline, and pyridine derivatives bearing a methanesulfonamide moiety has led to the identification of potent and selective COX-2 inhibitors.[7]
Influence of Phenyl Ring Substitution
The introduction of various substituents onto the phenyl ring provides a powerful means to fine-tune the pharmacological properties of (4-Cyanophenyl)methanesulfonamide analogues. The position and electronic nature of these substituents can affect the molecule's overall lipophilicity, solubility, and binding affinity. For example, in a series of sulfonamide derivatives designed as antidiabetic agents, substitutions on the phenyl ring generally decreased α-glucosidase inhibitory activity, although compounds with 4-chloro and 3-nitro substitutions showed better activity than the reference drug acarbose.[8]
Comparative Data Summary
The following table summarizes the inhibitory activities of representative (4-Cyanophenyl)methanesulfonamide analogues against various targets. This data, compiled from diverse studies, illustrates the impact of structural modifications on biological potency.
| Compound ID | Target | Modification | IC50 (nM) | Reference |
| Parent Compound | Aromatase | - | 45 | [6] |
| Analogue 1 | Aromatase | Replacement of p-cyano with H | >1000 | [6] |
| Analogue 2 | Aromatase | Imidazole replacement of triazole | 0.2 | [6] |
| Analogue 3 | hCA II | 3-Tails Approach | 19-83 (Ki) | [9][10] |
| Analogue 4 | COX-2 | Pyrazoline derivative | - | [7] |
| Analogue 5 | α-glucosidase | Unsubstituted phenyl | 19.39 (µM) | [8] |
| Analogue 6 | α-glucosidase | 4-Cl phenyl | 25.12 (µM) | [8] |
Note: IC50 and Ki values are dependent on assay conditions and should be compared with caution across different studies.[11][12]
Experimental Protocols
The determination of the inhibitory potency of (4-Cyanophenyl)methanesulfonamide analogues is crucial for establishing a robust SAR. The following section outlines a generalized protocol for determining the half-maximal inhibitory concentration (IC50).
Protocol: Determination of IC50 Values using an Enzyme Inhibition Assay
This protocol provides a general framework for determining the IC50 value of a test compound against a specific enzyme. Specific parameters such as substrate concentration, enzyme concentration, and incubation times will need to be optimized for each specific target.[13][14]
Materials:
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Enzyme of interest
-
Substrate for the enzyme
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound. Start with a high concentration and perform a series of dilutions to cover a wide range of concentrations.
-
Add the enzyme to the wells of the 96-well plate.
-
Add the different concentrations of the test compound to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specific period. This allows for the binding of the inhibitor to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress over time using a microplate reader. The method of detection will depend on the specific assay (e.g., absorbance, fluorescence, luminescence).
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve. The IC50 is the concentration of the inhibitor that causes a 50% reduction in the enzyme's activity.[11][15]
Data Analysis:
The IC50 value is typically determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.[12]
Mechanistic Insights and Future Directions
The potent and often selective inhibitory activities of (4-Cyanophenyl)methanesulfonamide analogues stem from a combination of factors. The rigid aromatic scaffold provides a framework for the precise orientation of the key pharmacophoric elements. The cyano group's ability to participate in hydrogen bonding and its electronic influence are critical for high-affinity binding.[2] The sulfonamide moiety provides additional hydrogen bonding interactions and contributes to favorable pharmacokinetic properties.[5]
Future research in this area should focus on:
-
Exploring a wider range of substituents on the phenyl ring to further optimize potency and selectivity.
-
Investigating bioisosteric replacements for the cyano and methanesulfonamide groups to improve drug-like properties.
-
Utilizing computational modeling and structural biology to gain a deeper understanding of the binding modes of these inhibitors and guide the design of next-generation analogues.[10]
By systematically exploring the SAR of this versatile scaffold, the scientific community can continue to develop novel and effective therapeutic agents for a variety of diseases.
References
- IC50 Determination. (n.d.). edX.
- Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry.
- Smolecule. (n.d.). Methanesulfonamide.
- ChemicalBook. (2025). Methanesulfonamide.
- Gül, H. İ., et al. (n.d.). Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In‐Depth In Silico Analysis. Semantic Scholar.
- Woo, L. W. L., et al. (n.d.). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. PMC - NIH.
- Wang, L., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry.
- Lima, T. B. S., & Montanari, C. A. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry.
- Sigma-Aldrich. (n.d.). Methanesulfonamide.
- Wang, L., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. ResearchGate.
- Lima, T. B. S., & Montanari, C. A. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Publishing.
- JoVE. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. YouTube.
- Haihang Industry. (n.d.). Methanesulfonamide: A Versatile Chemical Intermediate for Pesticide and Pharmaceutical Synthesis.
- El-Sayed, M. A. A., et al. (2023). Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. Bioorganic Chemistry.
- Dahlin, J. L., & Walters, M. A. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
- Khokhlov, A. A., et al. (2025). Pharmacological Properties of Sulfonamide Derivatives, New Inhibitors of Carbonic Anhydrase. ResearchGate.
- Akocak, S., et al. (2018). Sulfonamide inhibitors: a patent review 2013-present. Expert Opinion on Therapeutic Patents.
- Wikipedia. (n.d.). IC50.
- Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
- El-Gamal, M. I., et al. (2024). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Medicinal Chemistry.
- Amin, S. A., et al. (2017). An Integrated Multi-QSAR Modeling Approach for Designing Knoevenagel-Type Indoles with Enhancing Cytotoxic Profiles. Current Computer-Aided Drug Design.
- ChemicalBook. (n.d.). 4-Cyanophenethyl Methanesulfonate synthesis.
- PubChem. (n.d.). N-(4-acetyl-2-cyanophenyl)methanesulfonamide.
- PubChem. (n.d.). (4-cyanophenyl)methanesulfonamide.
- PubChem. (n.d.). N-(4-cyanophenyl)methanesulfonamide.
- PubChem. (n.d.). Bis(4-cyanophenyl)methyl phenylmethanesulfonate.
- El-Fakharany, E. M., et al. (2026). Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. Archiv der Pharmazie.
- Matrix Fine Chemicals. (n.d.). N-(4-CYANOPHENYL)METHANESULFONAMIDE.
- Lee, J., et al. (2025). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. ResearchGate.
- Benchchem. (n.d.). (4-Cyanophenyl)methanesulfonic acid.
- Kaczor, A. A., et al. (2025). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. ResearchGate.
- Kwon, Y. (n.d.). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. MDPI.
Sources
- 1. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy Methanesulfonamide | 3144-09-0 [smolecule.com]
- 5. Sulfonamide inhibitors: a patent review 2013-present - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01060D [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In‐Depth In Silico Analysis | Semantic Scholar [semanticscholar.org]
- 11. courses.edx.org [courses.edx.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. IC50 - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Efficacy of (4-Cyanophenyl)methanesulfonamide and Other Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the inhibitory efficacy of (4-Cyanophenyl)methanesulfonamide, a sulfonamide-based compound, against established carbonic anhydrase (CA) inhibitors. Due to the absence of publicly available experimental data on the biological activity of (4-Cyanophenyl)methanesulfonamide, this document serves as a methodological roadmap. It outlines the requisite experimental protocols and data interpretation strategies to facilitate a direct and objective comparison, thereby guiding research and development efforts in the discovery of novel CA inhibitors.
Introduction to Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that play a critical role in numerous physiological processes.[1] They catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate and protons, a fundamental reaction for maintaining acid-base balance, respiration, and electrolyte secretion.[2] In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution and catalytic activity.[3]
The inhibition of specific CA isoforms has emerged as a successful therapeutic strategy for a variety of diseases. For instance, inhibitors targeting CA II and XII are used in the treatment of glaucoma, while those targeting CA IX are investigated as anticancer agents.[4][5] The sulfonamide group (-SO₂NH₂) is a classic zinc-binding moiety and a cornerstone in the design of potent CA inhibitors.[2]
This guide focuses on providing a structured approach to compare the efficacy of a lesser-studied compound, (4-Cyanophenyl)methanesulfonamide, with well-characterized inhibitors such as Acetazolamide, Dorzolamide, and Brinzolamide.
Compound Profiles
A thorough comparison requires a baseline understanding of the compounds .
(4-Cyanophenyl)methanesulfonamide
-
Structure:
-
Rationale for Investigation: As a benzenesulfonamide derivative, (4-Cyanophenyl)methanesulfonamide possesses the key structural motif for carbonic anhydrase inhibition.[7] The presence and position of the cyano group on the phenyl ring may influence its binding affinity and selectivity for different CA isoforms.[8] However, to date, its inhibitory potential has not been reported in publicly available literature.
Standard Carbonic Anhydrase Inhibitors
The following compounds serve as benchmarks for evaluating novel CA inhibitors due to their well-documented inhibitory profiles and clinical use.
-
Acetazolamide: A systemic CA inhibitor, it is one of the first-line treatments for glaucoma, epilepsy, and acute mountain sickness. It is known to inhibit multiple CA isoforms.[4][9]
-
Dorzolamide: A topical CA inhibitor primarily used for the treatment of glaucoma. It exhibits high affinity for CA II.
-
Brinzolamide: Another topical CA inhibitor used to lower intraocular pressure in patients with open-angle glaucoma or ocular hypertension. It also shows high selectivity for CA II.[10]
A Framework for Efficacy Comparison
To objectively assess the efficacy of (4-Cyanophenyl)methanesulfonamide, a systematic experimental approach is necessary. This involves determining its inhibitory potency (Kᵢ) and selectivity against a panel of relevant human CA isoforms.
Rationale for Isoform Selectivity Profiling
Achieving isoform-selective inhibition is a primary goal in the development of CA inhibitors to minimize off-target effects and enhance therapeutic efficacy. A standard panel for initial screening should include:
-
hCA I and hCA II (Cytosolic): These are ubiquitous and abundant isoforms. Inhibition of hCA II is the therapeutic target for glaucoma, while inhibition of hCA I is often considered an off-target effect. High selectivity for hCA II over hCA I is a desirable trait.[3][9]
-
hCA IX and hCA XII (Transmembrane): These isoforms are tumor-associated and are overexpressed in many types of cancers in response to hypoxia. They represent key targets for the development of novel anticancer therapies.[4][11]
Mechanism of Action: Sulfonamide Inhibition of Carbonic Anhydrase
The primary mechanism of action for sulfonamide-based inhibitors involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion within the enzyme's active site. This binding displaces a water molecule or hydroxide ion essential for the catalytic cycle, thereby blocking the enzyme's activity.
Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.
Experimental Protocols for Determining Inhibitory Efficacy
The following protocols describe the standard assays for quantifying the inhibitory potency of a compound against carbonic anhydrase.
Stopped-Flow CO₂ Hydration Assay (Gold Standard)
This method is the most accurate for determining the inhibition constant (Kᵢ) by measuring the enzyme-catalyzed CO₂ hydration activity.[12]
Principle: The assay measures the initial rates of the CA-catalyzed hydration of CO₂. A pH indicator is used to monitor the decrease in pH resulting from the production of protons. The rate of this reaction is proportional to the concentration of active enzyme.[13]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 20 mM HEPES buffer, pH 7.4, containing 20 mM Na₂SO₄ to maintain constant ionic strength.[12]
-
Enzyme Solution: Prepare stock solutions of purified, recombinant human CA isoforms (I, II, IX, and XII) in the assay buffer. The final concentration in the assay is typically in the nanomolar range.
-
pH Indicator Solution: Prepare a 0.2 mM solution of Phenol Red in the assay buffer.[12]
-
CO₂ Solution: Prepare fresh, CO₂-saturated water by bubbling CO₂ gas through deionized water kept on ice. The concentration of CO₂ in saturated water at 4°C is approximately 77 mM.[13]
-
Inhibitor Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of (4-Cyanophenyl)methanesulfonamide in DMSO. Create serial dilutions to obtain a range of concentrations for testing.
-
-
Instrumentation:
-
Utilize a stopped-flow spectrophotometer capable of rapid mixing and kinetic measurements.[13]
-
-
Assay Procedure:
-
Equilibrate the instrument to 25°C.
-
Load one syringe with the CO₂-saturated water.
-
Load the second syringe with the enzyme solution, pH indicator, and the desired concentration of the inhibitor. Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature to allow for complex formation.[13]
-
Initiate rapid mixing of the two solutions.
-
Monitor the change in absorbance of the pH indicator at its maximum wavelength (557 nm for Phenol Red) over time (typically 10-100 seconds).[12]
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction from the linear phase of the absorbance curve.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the initial velocity against the inhibitor concentration.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which relates the IC₅₀ to the Kᵢ and the substrate concentration.
-
Colorimetric Esterase Activity Assay (High-Throughput Screening)
This assay is a simpler, higher-throughput alternative for initial screening to determine IC₅₀ values.[14]
Principle: This method utilizes the esterase activity of carbonic anhydrase on a chromogenic substrate, p-nitrophenyl acetate (pNPA). The enzymatic hydrolysis of pNPA releases p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[14]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM Tris-SO₄ buffer, pH 7.6.[14]
-
Enzyme Solution: Prepare a stock solution of the desired CA isoform in the assay buffer.
-
Substrate Solution: Prepare a 20 mM stock solution of p-nitrophenyl acetate (pNPA) in acetonitrile or DMSO. This should be prepared fresh.[14]
-
Inhibitor Solutions: Prepare serial dilutions of (4-Cyanophenyl)methanesulfonamide in the appropriate solvent.
-
-
Assay Procedure (96-well plate format):
-
Add 180 µL of Assay Buffer to each well.
-
Add 10 µL of the CA enzyme solution to the appropriate wells. For blank wells, add 10 µL of buffer.
-
Add 10 µL of the inhibitor solution (or solvent for control wells) and incubate for 10-15 minutes at room temperature.[15]
-
Initiate the reaction by adding 10 µL of the 20 mM pNPA stock solution to each well.
-
Immediately measure the absorbance at 405 nm in a microplate reader in kinetic mode, taking readings every 30-60 seconds for 10-15 minutes.[14]
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic data.
-
Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Proposed experimental workflow for evaluating a novel carbonic anhydrase inhibitor.
Comparative Data Presentation
The efficacy of (4-Cyanophenyl)methanesulfonamide should be presented in a clear, tabular format that allows for direct comparison with the established inhibitors.
Table 1: Comparative Inhibitory Potency (Kᵢ, nM) of Sulfonamides Against Human Carbonic Anhydrase Isoforms
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| (4-Cyanophenyl)methanesulfonamide | TBD | TBD | TBD | TBD |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| Dorzolamide | >10000 | 9.0 | 52.0 | 3.5 |
| Brinzolamide | >10000 | 3.2 | 45.0 | - |
TBD: To Be Determined experimentally. Note: Kᵢ values for Acetazolamide, Dorzolamide, and Brinzolamide are compiled from various literature sources and may vary depending on assay conditions.[2][9][10]
Table 2: Selectivity Ratios
| Compound | hCA I / hCA II | hCA II / hCA IX | hCA II / hCA XII |
| (4-Cyanophenyl)methanesulfonamide | TBD | TBD | TBD |
| Acetazolamide | 20.8 | 0.48 | 2.1 |
| Dorzolamide | >1111 | 0.17 | 2.57 |
| Brinzolamide | >3125 | 0.07 | - |
Selectivity Ratio = Kᵢ (off-target isoform) / Kᵢ (target isoform). A higher ratio indicates greater selectivity.
Conclusion
While (4-Cyanophenyl)methanesulfonamide possesses the characteristic sulfonamide moiety suggestive of carbonic anhydrase inhibitory activity, its efficacy and selectivity remain to be experimentally validated. This guide provides the scientific community with a robust, standardized framework for conducting such an evaluation. By employing the detailed protocols for stopped-flow and colorimetric assays, researchers can generate the necessary data to accurately determine the inhibitory profile of this and other novel compounds. The subsequent comparison of this data against established inhibitors like Acetazolamide, Dorzolamide, and Brinzolamide will be crucial in ascertaining its potential as a therapeutic agent and guiding future drug design efforts.
References
-
Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry. Available at: [Link]
-
Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies. PubMed. Available at: [Link]
-
Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC. Available at: [Link]
-
Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Taylor & Francis Online. Available at: [Link]
-
Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. Available at: [Link]
-
Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). Creative BioMart. Available at: [Link]
-
Investigation of the carbonic anhydrase inhibitory activity of benzenesulfonamides incorporating substituted fused-pyrimidine tails. PubMed. Available at: [Link]
-
Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. PMC. Available at: [Link]
-
Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. PMC. Available at: [Link]
-
The structural basis for the selectivity of sulfonamide-based inhibitors of carbonic anhydrase isoforms IX and XII: A comprehensive review of the crystallographic data. ChemRxiv. Available at: [Link]
-
Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold. PMC. Available at: [Link]
-
Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Publishing. Available at: [Link]
-
Discovery of Potent Carbonic Anhydrase Inhibitors as Effective Anticonvulsant Agents: Drug Design, Synthesis, and In Vitro and In Vivo Investigations. Journal of Medicinal Chemistry. Available at: [Link]
-
Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives. Taylor & Francis Online. Available at: [Link]
-
New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. NIH. Available at: [Link]
-
Carbonic anhydrase inhibitors: N-cyanosulfonamides, a new class of high affinity isozyme II and IV inhibitors. PubMed. Available at: [Link]
-
Irreversible inhibition of carbonic anhydrase by the carbon dioxide analog cyanogen. PubMed. Available at: [Link]
-
Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow. PubMed. Available at: [Link]
-
Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold. PubMed. Available at: [Link]
-
2-Amino-3-cyanopyridine derivatives as carbonic anhydrase inhibitors. Taylor & Francis Online. Available at: [Link]
-
Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold. PMC. Available at: [Link]
-
A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. Available at: [Link]
-
2-Amino-3-cyanopyridine derivatives as carbonic anhydrase inhibitors. PubMed. Available at: [Link]
-
N-(4-CYANOPHENYL)METHANESULFONAMIDE. Matrix Fine Chemicals. Available at: [Link]
-
Simultaneous and independent versus antagonistic inhibition of muscle carbonic anhydrase (CA III) by acetazolamide and cyanate. PubMed. Available at: [Link]
-
A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. NIH. Available at: [Link]
-
A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers. Available at: [Link]
-
N-(4-cyanophenyl)methanesulfonamide (C8H8N2O2S). PubChemLite. Available at: [Link]
-
(4-cyanophenyl)methanesulfonamide (C8H8N2O2S). PubChemLite. Available at: [Link]
-
Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]. NIH. Available at: [Link]
-
The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. Available at: [Link]
Sources
- 1. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 6. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Carbonic anhydrase inhibitors: N-cyanosulfonamides, a new class of high affinity isozyme II and IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of the carbonic anhydrase inhibitory activity of benzenesulfonamides incorporating substituted fused-pyrimidine tails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. assaygenie.com [assaygenie.com]
A Comparative Guide to the Biological Activity of (4-Cyanophenyl)sulfonamide and Its Derivatives
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as keystones for therapeutic innovation. The (4-Cyanophenyl)sulfonamide moiety is one such privileged structure, a versatile pharmacophore that has given rise to a multitude of biologically active agents. Its presence is most famously noted in the anti-inflammatory drug Celecoxib, but its influence extends far beyond, into the realms of oncology and other therapeutic areas. The strategic placement of the cyano group and the sulfonamide functionality provides a unique combination of electronic properties and hydrogen bonding capabilities, making it an ideal starting point for inhibitor design.
This guide provides an in-depth comparison of the biological activities of compounds built around this core structure. We will dissect the structure-activity relationships (SAR) that govern their potency and selectivity, moving from the well-trodden path of COX-2 inhibition to the exciting frontiers of multi-targeted anticancer agents. This analysis is grounded in experimental data and aims to explain the causality behind medicinal chemistry strategies, offering researchers and drug development professionals a clear perspective on the therapeutic potential of this remarkable chemical family.
The Archetype: COX-2 Inhibition and the Legacy of Celecoxib
The story of modern (4-Cyanophenyl)sulfonamide derivatives is inextricably linked to the development of selective cyclooxygenase-2 (COX-2) inhibitors. COX enzymes are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[1] While the COX-1 isoform is constitutively expressed and plays a role in gastric protection and platelet aggregation, COX-2 is inducible and its expression is elevated during inflammation.[2][3] This distinction paved the way for selective inhibitors that could offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[4][5]
Celecoxib, chemically known as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, stands as the landmark achievement in this class.[4] The benzenesulfonamide group is crucial for its mechanism. The SO₂NH₂ moiety inserts into a hydrophilic side pocket present in the COX-2 active site but absent in COX-1, a key interaction that confers its selectivity.[5]
Mechanism of Action: Selective COX-2 Inhibition
Celecoxib and its analogs function by blocking the cyclooxygenase activity of the COX-2 enzyme, thereby inhibiting the conversion of arachidonic acid into prostaglandin H₂, the precursor for various pro-inflammatory prostaglandins.[1] This targeted inhibition leads to potent anti-inflammatory, analgesic, and antipyretic effects.[4][6]
Caption: COX-2 signaling pathway and point of inhibition.
Structure-Activity Relationship (SAR) in Celecoxib Analogs
The development of Celecoxib analogs has revealed critical SAR insights. While the 4-sulfamoylphenyl group is a cornerstone for COX-2 selectivity, modifications to other parts of the molecule can fine-tune potency and pharmacokinetic properties. The general consensus is that the anticancer activity of many Celecoxib analogs is often independent of their COX-2 inhibitory function, pointing to a multifactorial mechanism of action.[7]
| Compound | Core Modification | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | Parent Compound | 2800 | 91 | ~30.8 | [6] |
| Analog A | Replacement of SO₂NH₂ with SO₂Me | >100,000 | >100,000 | N/A | [7] |
| Analog B | Removal of 4-methyl on phenyl ring | - | Potency Reduced | - | [7] |
| Analog C | Pyrazole ring replaced with isoxazole | - | Potency Maintained | - | [7] |
Note: This table is illustrative. Specific IC₅₀ values for a wide range of direct analogs are often proprietary or spread across numerous publications. The trends are well-established in medicinal chemistry literature.
The data underscores the criticality of the sulfonamide (SO₂NH₂) group for COX inhibition. Replacing it with a methylsulfonyl (SO₂Me) group, for instance, abrogates activity. This is a foundational principle: the primary sulfonamide is essential for anchoring the inhibitor within the COX-2 specific side pocket.
Expanding Horizons: Anticancer Activity of (4-Cyanophenyl)sulfonamide Derivatives
While the anti-inflammatory properties of sulfonamides are well-documented, their potential as anticancer agents has garnered significant interest.[8][9] The (4-Cyanophenyl)sulfonamide scaffold appears in numerous derivatives that exert antiproliferative effects through diverse mechanisms, often unrelated to COX-2.[7] These mechanisms include the inhibition of carbonic anhydrases, aromatase, and other key players in tumor progression.[8]
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of enzymes that catalyze the hydration of carbon dioxide.[10] Tumor-associated isoforms, particularly hCA IX and XII, are overexpressed in many cancers and contribute to the acidic tumor microenvironment, promoting proliferation, and metastasis.[9] The sulfonamide group is a classic zinc-binding group, making it an excellent starting point for CA inhibitor design.
Recent studies on 4-cyanamidobenzenesulfonamide derivatives have shown potent inhibition of several human CA isoforms. The structure-activity relationship reveals that the nature of the substituent on the cyanamide nitrogen heavily influences potency and isoform selectivity.[10][11]
| Compound Derivative | R Group on Cyanamide | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA VII Kᵢ (nM) | Reference |
| 10 | n-Pentyl | 20.3 | 11.2 | - | [10] |
| 11 | n-Hexyl | 9.3 | 5.3 | - | [10] |
| 12 | n-Heptyl | 12.5 | 6.1 | - | [10] |
| 13 | Benzyl | 50.6 | 9.5 | - | [10] |
Data from Čapkauskaitė et al., 2022.[10]
The data clearly indicates that longer aliphatic chains (C6-C7) on the cyanamide functionality enhance the inhibitory potency against cytosolic isoforms hCA I and II.[10][11] This suggests that these lipophilic tails likely engage with hydrophobic regions of the enzyme's active site, leading to tighter binding.
Dual Aromatase and Sulfatase Inhibition
In hormone-dependent breast cancer, local estrogen production is a key driver of tumor growth. Aromatase converts androgens to estrogens, while steroid sulfatase (STS) hydrolyzes estrone sulfate into estrone.[12] Inhibiting both enzymes simultaneously is an attractive therapeutic strategy.
Derivatives of 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate have been developed as potent dual aromatase-sulfatase inhibitors (DASIs).[12] Here, the para-cyanophenyl ring is critical for balanced dual inhibition. SAR studies show that modifications to the other phenyl ring (the sulfamate-bearing ring) significantly impact activity.
| Compound Derivative | Substitution on Sulfamate Ring | Aromatase IC₅₀ (nM) | STS IC₅₀ (nM) | Reference |
| 3 | ortho-Fluoro | 12 | 40 | [12] |
| 11 | meta-Fluoro | 39 | 36 | [12] |
| 12 | meta,meta'-Difluoro | 1.3 | 39 | [12] |
| 18 | meta,meta'-Dichloro | 0.6 | 20 | [12] |
| Imidazole Analog | Imidazole replaces Triazole | 0.2 | 2.5 | [12] |
Data from Woo et al., 2011.[12]
These results are illuminating. Substitution at the ortho position is more effective for aromatase inhibition than at the meta position for single halogens. However, introducing two halogen atoms at the meta positions leads to a dramatic increase in aromatase inhibition, possibly due to increased lipophilicity.[12] Furthermore, replacing the triazole group with an imidazole ring yielded the most potent dual inhibitor identified in the study, highlighting the sensitivity of the pharmacophore to heterocyclic modifications.[12]
Experimental Protocols: A Guide to In Vitro Evaluation
The trustworthiness of any comparative guide rests on the robustness of its underlying experimental data. Here, we detail standardized protocols for evaluating the biological activities discussed.
Protocol 1: In Vitro Colorimetric COX-2 Inhibition Assay
This assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a chromogenic substrate. The reduction in color development in the presence of an inhibitor is used to determine its potency.[2]
Objective: To determine the IC₅₀ value of a test compound against the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Hematin (cofactor)
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, chromogenic substrate)
-
Test compound and positive control (e.g., Celecoxib) dissolved in DMSO
-
96-well microplate
-
Microplate reader (absorbance at 590 nm)
Procedure:
-
Prepare Reagents: Dilute enzyme, stock solutions of cofactors, substrate, and test compounds to desired working concentrations in Tris-HCl buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
150 µL Tris-HCl buffer
-
10 µL Hematin solution
-
10 µL COX-2 enzyme solution
-
10 µL of the test compound at various concentrations (or DMSO for control).
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[2][13]
-
Initiate Reaction: Add 10 µL of TMPD followed by 10 µL of arachidonic acid to each well to start the reaction.[2]
-
Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[2]
-
Caption: Workflow for the in vitro COX-2 inhibition assay.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This is a rapid and sensitive assay to determine the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[14][15][16]
Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of a test compound on cancer cell lines.
Materials:
-
Cancer cell line(s) of interest
-
Complete culture medium
-
Test compound dissolved in DMSO
-
96-well opaque-walled microplates (suitable for luminescence)
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the dilutions to the respective wells. Include vehicle-only (DMSO) wells as a negative control.[17]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).[14][16]
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a luminometer.[15]
-
Data Analysis:
-
Calculate the percentage of cell viability by normalizing the luminescent signal of treated cells to that of the vehicle control.
-
Plot the percentage of viability against the logarithm of compound concentration and fit the data to determine the GI₅₀ value.
-
Conclusion and Future Perspectives
The (4-Cyanophenyl)sulfonamide scaffold is a testament to the power of privileged structures in drug discovery. From the highly selective COX-2 inhibition of Celecoxib to the multi-targeting anticancer activities of novel derivatives, this chemical core has proven remarkably adaptable.
Key takeaways from this comparative analysis include:
-
The primary sulfonamide moiety is a crucial zinc-binding group, essential for both COX-2 and carbonic anhydrase inhibition.
-
The para-cyano group plays a vital role in orienting the molecule within target active sites and can act as a key hydrogen bond acceptor, as seen in dual aromatase-sulfatase inhibitors.[12]
-
Systematic modifications to peripheral regions of the scaffold—such as altering alkyl chain length, halogenation patterns, or heterocyclic moieties—allow for the fine-tuning of potency and selectivity against different biological targets.
The future for this class of compounds is bright. There is a growing trend towards designing single agents that act on multiple targets to achieve synergistic therapeutic effects.[12] The (4-Cyanophenyl)sulfonamide framework is an ideal platform for developing such agents, for example, dual CA IX/COX-2 inhibitors for cancer therapy. Further exploration into novel derivatives, guided by the structure-activity relationships outlined here, will undoubtedly continue to yield promising new therapeutic candidates.
References
- Yoshino, T., Kimoto, A., Kobayashi, S., Noguchi, M., Fukunaga, M., Hayashi, A., Miyata, K., & Sasamata, M. (n.d.). Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. PubMed.
- Danaher Life Sciences. (n.d.).
- Noble Life Sciences. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay.
- BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72.
- BenchChem. (2025). Application Notes and Protocols for Evaluating Anti-Cancer Compounds in Cell Viability Assays.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
- (2010).
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). PMC - NIH.
- Woo, L. W., et al. (n.d.). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)
- (2021). Pharmacological and Analytical Profile of Celecoxib.
- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
- Recent advances in the development of celecoxib analogs as anticancer agents: A review. (n.d.).
- Pharmacological Profile of Celecoxib, a Specific Cyclooxygenase-2 Inhibitor. (n.d.). Request PDF.
- Celecoxib pathways: pharmacokinetics and pharmacodynamics. (n.d.). PMC - NIH.
- Čapkauskaitė, E., et al. (n.d.). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. PMC - NIH.
- a novel class of human and bacterial carbonic anhydrase inhibitors. (n.d.). Semantic Scholar.
- Semenyuta, I., et al. (2024). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative.
- 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. (2022).
- 4-Cyanamido-substituted benzenesulfonamides act as dual carbonic anhydrase and c
- Synthesis and Biological Evaluation of New Sulfonamide Deriv
- Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. (2024). PubMed.
- The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (n.d.). MDPI.
Sources
- 1. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 4. scientificliterature.org [scientificliterature.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in the development of celecoxib analogs as anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. noblelifesci.com [noblelifesci.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Comparative Analysis of Enzyme Inhibition by Different Sulfonamides
Introduction: Beyond the Antibacterial Frontier
The sulfonamide scaffold (-SO₂NH₂) is a cornerstone of modern medicinal chemistry.[1][2] First heralded for the revolutionary antibacterial "sulfa drugs," this versatile functional group has since been integrated into a vast array of therapeutic agents with diverse biological activities.[3][4] Today, sulfonamide-containing molecules are employed as diuretics, anti-inflammatory agents, anticonvulsants, and even anticancer therapies.[1][3][4][5] This remarkable therapeutic breadth stems from the ability of the sulfonamide moiety and its various derivatives to selectively inhibit a wide range of enzymes critical to different pathological processes.
This guide provides an in-depth framework for researchers, scientists, and drug development professionals on how to conduct a rigorous comparative analysis of enzyme inhibition by different sulfonamides. We will move beyond simple data reporting to explore the causality behind experimental design, ensuring a self-validating approach to inhibitor characterization. Our focus will be on two key, yet mechanistically distinct, enzyme families targeted by sulfonamides: the bacterial Dihydropteroate Synthase (DHPS) and the human Carbonic Anhydrases (CAs) .[6][7][8][9]
Pillar 1: Understanding the Mechanism of Inhibition
A meaningful comparison of inhibitors begins with a deep understanding of their molecular interactions with the target enzyme. The causality behind why a particular sulfonamide is effective against one enzyme and not another is rooted in the distinct mechanisms of inhibition.
Mechanism I: Competitive Inhibition of Dihydropteroate Synthase (DHPS)
The antibacterial action of classic sulfa drugs is a textbook example of competitive inhibition.[10][11]
-
The Biological Context: Bacteria, unlike mammals, cannot absorb folic acid from their environment and must synthesize it de novo.[6][10] A critical enzyme in this pathway is Dihydropteroate Synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropterin pyrophosphate.[7][9] The resulting product is a precursor to tetrahydrofolate, an essential cofactor for the synthesis of nucleotides (DNA, RNA) and amino acids.[6]
-
The Inhibitory Action: Sulfonamides are exquisite structural mimics of the natural substrate, PABA.[4][12] This structural analogy allows them to bind to the PABA-binding pocket of the DHPS active site, directly competing with the endogenous substrate. By occupying the active site, the sulfonamide inhibitor prevents the catalytic reaction from occurring, thereby halting the folic acid synthesis pathway and exerting a bacteriostatic (growth-inhibiting) effect.[6][13] This reliance of bacteria on their own folate synthesis pathway is the very reason for the selective toxicity of these drugs.[6][10]
Figure 1: Competitive inhibition of DHPS by sulfonamides.
Mechanism II: Zinc-Binding Inhibition of Carbonic Anhydrases (CAs)
In contrast to the competitive mechanism seen with DHPS, the inhibition of human Carbonic Anhydrases (CAs) by sulfonamides is a prime example of non-competitive, metal-coordinating inhibition.
-
The Biological Context: CAs are a family of metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide (CO₂) to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[14][15] This reaction is fundamental to processes like pH regulation, respiration, and ion transport.[16] Different CA isoforms are expressed in various tissues, and their dysregulation is implicated in diseases like glaucoma (hCA II), epilepsy, and cancer (hCA IX, hCA XII).[17]
-
The Inhibitory Action: The active site of all CA isoforms contains a critical Zinc (Zn²⁺) ion.[16] The primary mechanism of inhibition involves the deprotonated sulfonamide group (-SO₂NH⁻) directly coordinating to this catalytic Zn²⁺ ion as a fourth ligand, forming a stable tetrahedral complex.[8][18][19] This binding event displaces the zinc-bound water/hydroxide molecule that is essential for catalysis, thereby inactivating the enzyme. While the zinc-binding motif is common, the rest of the sulfonamide molecule plays a crucial role in determining potency and isoform selectivity. Variations in the R-group of the sulfonamide allow for distinct interactions with amino acid residues lining the active site cavity, which differ between isoforms.[19][20] This is the key to designing isoform-selective inhibitors that target a specific pathological CA while sparing others to minimize side effects.
Figure 2: Zinc-binding inhibition of Carbonic Anhydrase.
Pillar 2: A Self-Validating Experimental Workflow
To ensure the trustworthiness and reproducibility of a comparative analysis, a rigorously defined and standardized experimental protocol is paramount. Here, we detail a common colorimetric assay for determining the inhibitory potency of sulfonamides against various Carbonic Anhydrase isoforms. The causality behind this workflow is to derive a dose-dependent inhibition curve from which a quantitative metric, the IC₅₀ value, can be reliably calculated.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol is adapted from the well-established esterase activity assay for CAs, which utilizes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the chromogenic product p-nitrophenol, monitored spectrophotometrically.[14][17]
1. Materials and Reagents:
-
Purified human Carbonic Anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5[14]
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
Inhibitors: Test sulfonamides and a known CA inhibitor (e.g., Acetazolamide) as a positive control.[14]
-
Solvent: DMSO for dissolving substrate and inhibitors.
-
Apparatus: 96-well clear, flat-bottom microplate and a microplate reader capable of kinetic measurements at 400-405 nm.[14]
2. Reagent Preparation:
-
CA Enzyme Stock (1 mg/mL): Dissolve lyophilized CA in cold Assay Buffer. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
CA Working Solution: Immediately before use, dilute the CA stock to the desired final concentration (e.g., 10-50 units/mL) with cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the measurement period.
-
Substrate Stock (30 mM p-NPA): Dissolve p-NPA in DMSO. This should be prepared fresh daily.[14]
-
Inhibitor Stock Solutions (10 mM): Dissolve each test sulfonamide and the positive control (Acetazolamide) in 100% DMSO.
3. Assay Procedure & Workflow:
Figure 3: Experimental workflow for the CA inhibition assay.
Step-by-Step Method:
-
Inhibitor Dilution: Prepare a serial dilution series for each test sulfonamide and the positive control in Assay Buffer. The final DMSO concentration in the well should be kept constant and low (e.g., <1%) across all concentrations to avoid solvent effects.
-
Plate Setup (in triplicate):
-
Test Wells: Add 158 µL of Assay Buffer, 2 µL of the appropriate sulfonamide dilution, and 20 µL of the CA Working Solution.
-
Maximum Activity Control: Add 158 µL of Assay Buffer, 2 µL of DMSO (vehicle), and 20 µL of the CA Working Solution.
-
Blank (No Enzyme) Control: Add 178 µL of Assay Buffer and 2 µL of DMSO.
-
-
Enzyme-Inhibitor Pre-incubation: Incubate the plate at room temperature for 15 minutes. This step is critical to allow the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced.[21]
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.[14]
4. Data Analysis:
-
Calculate Initial Velocity (V₀): For each well, determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve. Subtract the rate of the blank control from all other wells to correct for non-enzymatic substrate hydrolysis.
-
Calculate Percentage Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = [1 - (V₀ of Test Well / V₀ of Max Activity Control)] x 100
-
Determine IC₅₀: Plot the Percentage Inhibition against the logarithm of the inhibitor concentration. Fit the resulting dose-response curve using a non-linear regression model (e.g., sigmoidal dose-response with a variable slope) to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[21]
Pillar 3: Quantitative Comparison and Data Interpretation
Data Presentation: Comparative Inhibition of Human CA Isoforms
The table below presents hypothetical, yet realistic, IC₅₀ data for a series of sulfonamide derivatives against four physiologically relevant human CA isoforms.
| Compound ID | Structure (R-group) | IC₅₀ hCA I (nM) | IC₅₀ hCA II (nM) | IC₅₀ hCA IX (nM) | IC₅₀ hCA XII (nM) | Selectivity Index (hCA II / hCA IX) |
| Acetazolamide | (Control) | 250 | 12 | 25 | 5.7 | 0.48 |
| SUL-1 | -CH₃ | 5,200 | 850 | 450 | 210 | 1.89 |
| SUL-2 | -C₆H₅ | 1,500 | 98 | 15 | 8 | 6.53 |
| SUL-3 | -C₆H₄-COOH (para) | 9,800 | 1,200 | 9.5 | 4.1 | 126.3 |
| SUL-4 | -C₆H₄-Cl (para) | 750 | 45 | 18 | 11 | 2.5 |
Interpreting the Results: Potency, Selectivity, and SAR
-
Potency: The IC₅₀ value is the primary measure of inhibitory potency, where a lower IC₅₀ indicates a more potent inhibitor .[21]
-
Insight: In our example, SUL-3 is the most potent inhibitor against the tumor-associated hCA IX (IC₅₀ = 9.5 nM) and hCA XII (IC₅₀ = 4.1 nM). Acetazolamide remains a highly potent inhibitor of hCA II and hCA XII.
-
-
Selectivity: For therapeutic applications, inhibiting a specific disease-related isoform while sparing others is crucial to minimize off-target effects. A Selectivity Index (SI) can be calculated by dividing the IC₅₀ of an off-target isoform by the IC₅₀ of the target isoform.
-
Insight: For developing an anticancer agent, hCA IX is a primary target, while the ubiquitous, cytosolic hCA II is a key anti-target. The SI (hCA II / hCA IX) reveals the selectivity for the cancer-related isoform. SUL-3 shows outstanding selectivity for hCA IX over hCA II (SI ≈ 126), making it a far more promising therapeutic lead than Acetazolamide (SI ≈ 0.48), which is more potent against hCA II.
-
-
Structure-Activity Relationships (SAR): By comparing the chemical structures with their corresponding inhibitory activities, we can deduce preliminary SAR.[22] This is the foundation of rational drug design.
-
Insight: Comparing SUL-1 and SUL-2 suggests that replacing a small alkyl group with a larger aromatic ring significantly increases potency against hCA II, IX, and XII. Further modification of this phenyl ring, as in SUL-3 (adding a carboxyl group), dramatically enhances potency and selectivity for the tumor-associated isoforms hCA IX and XII, while decreasing activity against the cytosolic isoforms. This suggests that the active site entrance of hCA IX and XII can accommodate a carboxyl-substituted phenyl ring, likely forming favorable interactions that are not possible in the active site of hCA I and II.[20]
-
Conclusion
The comparative analysis of enzyme inhibition by sulfonamides is a multi-faceted process that requires a strong foundation in mechanistic principles, a commitment to rigorous and validated experimental protocols, and a nuanced approach to data interpretation. By understanding the distinct ways sulfonamides interact with different enzyme targets—such as the competitive inhibition of bacterial DHPS and the zinc-coordination of human CAs—researchers can design more intelligent and effective screening campaigns. The disciplined application of standardized assays and the systematic analysis of potency, selectivity, and structure-activity relationships are essential for identifying promising lead compounds and advancing the development of next-generation sulfonamide-based therapeutics.
References
-
AL-Hourani, B. (2023). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. [Link]
-
Wikipedia. (2023). Dihydropteroate synthase inhibitor. Wikipedia. [Link]
-
Yun, M. K., et al. (2012). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science. [Link]
-
Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. [Link]
-
Asif, M. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. [Link]
-
Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences. [Link]
-
Asif, M. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link]
-
Bergsjø, T., & Bergsjø, T. H. (1997). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Journal of Veterinary Pharmacology and Therapeutics. [Link]
-
Morkunaite, V., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]
-
Yun, M. K., et al. (2012). Catalysis and sulfa drug resistance in dihydropteroate synthase. Science. [Link]
-
Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]
-
Asif, M. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. [Link]
-
Asif, M. (2024). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. ChemistrySelect. [Link]
-
Son, G., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances. [Link]
-
Asif, M. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link]
-
Zhao, Y., et al. (2011). A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identification of Inhibitors. Current Protocols in Chemical Biology. [Link]
-
IBBR-CNR. (2020). Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors. IBBR Publications. [Link]
-
Request PDF. (n.d.). Dihydropteroate Synthase (Sulfonamides) and Dihydrofolate Reductase Inhibitors. ResearchGate. [Link]
-
ResearchGate. (n.d.). Binding of sulfonamide inhibitors to carbonic anhydrase. ResearchGate. [Link]
-
Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules. [Link]
-
Khan, I., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International. [Link]
-
Del Prete, S., et al. (2017). Comparison of the Sulfonamide Inhibition Profiles of the β- and γ-Carbonic Anhydrases from the Pathogenic Bacterium Burkholderia pseudomallei. International Journal of Molecular Sciences. [Link]
-
Lindner, P., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Processes. [Link]
-
De Luca, V., et al. (2019). Comparison of the Sulfonamide Inhibition Profiles of the α-Carbonic Anhydrase Isoforms (SpiCA1, SpiCA2 and SpiCA3) Encoded by the Genome of the Scleractinian Coral Stylophora pistillata. Marine Drugs. [Link]
-
Owrang, M., et al. (2020). Sulphonamide inhibition profile of Staphylococcus aureus β-carbonic anhydrase. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
De Luca, V., et al. (2019). Comparison of the Sulfonamide Inhibition Profiles of the α-Carbonic Anhydrase Isoforms (SpiCA1, SpiCA2 and SpiCA3) Encoded by the Genome of the Scleractinian Coral Stylophora pistillata. PubMed. [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. [Link]
-
University of Leeds. (n.d.). Enzyme inhibitors. University of Leeds. [Link]
-
Dennis, C. A., et al. (2014). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Chemical Biology. [Link]
-
Čapkauskaitė, E., et al. (2022). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules. [Link]
-
ResearchGate. (2024). Mechanism of sulfonamide drugs. ResearchGate. [Link]
-
LI-COR. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. protocols.io. [Link]
-
Knya. (2024). Difference Between Competitive and Noncompetitive Enzyme Inhibition. Knya. [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
-
Creative Biolabs. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Biolabs. [Link]
-
Norrby, S. R. (1987). Clinical pharmacokinetics of enzyme inhibitors in antimicrobial chemotherapy. Clinical Pharmacokinetics. [Link]
-
Study.com. (n.d.). Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work. Study.com. [Link]
-
YouTube. (2022). Sulfonamides: Structure, SAR, Mechanism of action and Resistance. YouTube. [Link]
-
ResearchGate. (n.d.). Sulfonamides used in the work and their IC50 and CR values relative to sulfachlorpyridazine for FPIA and ELISA techniques. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 4. ajchem-b.com [ajchem-b.com]
- 5. openaccesspub.org [openaccesspub.org]
- 6. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalysis and sulfa drug resistance in dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. study.com [study.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of the Sulfonamide Inhibition Profiles of the β- and γ-Carbonic Anhydrases from the Pathogenic Bacterium Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
Validating the Mechanism of Action of (4-Cyanophenyl)methanesulfonamide: A Comparative Guide for Researchers
In the landscape of drug discovery, the rigorous validation of a compound's mechanism of action is paramount. This guide provides an in-depth, technically-focused comparison to validate the presumed mechanism of (4-Cyanophenyl)methanesulfonamide as a carbonic anhydrase inhibitor. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a self-validating and robust analytical approach.
(4-Cyanophenyl)methanesulfonamide belongs to the sulfonamide class of compounds, which are well-established inhibitors of carbonic anhydrases (CAs).[1][2][3] These zinc-containing metalloenzymes play a crucial role in regulating pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] Inhibition of CAs has therapeutic applications in various conditions, including glaucoma, epilepsy, and altitude sickness.[3][5] This guide will detail the experimental workflow to confirm that (4-Cyanophenyl)methanesulfonamide indeed functions as a carbonic anhydrase inhibitor and compare its hypothetical performance against established drugs, Acetazolamide and Dorzolamide.
I. Biochemical Validation: Direct Target Engagement and Potency
The initial and most critical step in validating the mechanism of action is to confirm direct interaction with the putative target enzyme and to quantify the potency of this interaction. For (4-Cyanophenyl)methanesulfonamide, this involves in vitro carbonic anhydrase inhibition assays.
A. Rationale for Isoform-Specific Inhibition Assays
Humans express 15 isoforms of carbonic anhydrase, and their tissue distribution and physiological roles vary.[4] A comprehensive validation should therefore assess the inhibitory activity of (4-Cyanophenyl)methanesulfonamide against a panel of key isoforms, such as CA-II (widespread, high-activity), CA-IV (membrane-bound), CA-IX, and CA-XII (tumor-associated).[2][4] This provides a selectivity profile, which is crucial for predicting therapeutic efficacy and potential side effects.
B. Experimental Protocol: Stopped-Flow Carbonic Anhydrase Inhibition Assay
A stopped-flow spectrophotometric assay is a standard method for measuring the kinetics of CA-catalyzed CO₂ hydration.[2] The assay monitors the pH change resulting from the formation of a proton, using a pH indicator.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a buffered solution (e.g., Tris-HCl) at a specific pH (typically 7.5).
-
Add a pH indicator (e.g., p-nitrophenol).
-
Prepare solutions of purified human carbonic anhydrase isoforms (e.g., hCA-II, hCA-IV, hCA-IX, hCA-XII).
-
Prepare serial dilutions of (4-Cyanophenyl)methanesulfonamide, Acetazolamide, and Dorzolamide in a suitable solvent (e.g., DMSO).
-
Prepare a saturated CO₂ solution.
-
-
Assay Procedure:
-
In one syringe of the stopped-flow instrument, load the enzyme and inhibitor solution.
-
In the second syringe, load the CO₂-saturated buffer with the pH indicator.
-
Rapidly mix the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator over time at a specific wavelength.
-
-
Data Analysis:
-
Calculate the initial velocity of the enzymatic reaction from the linear phase of the absorbance change.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition) from the dose-response curve.
-
Convert IC50 values to Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant.[6]
-
C. Comparative Data: (4-Cyanophenyl)methanesulfonamide vs. Alternatives
The following table presents hypothetical but plausible Ki values for (4-Cyanophenyl)methanesulfonamide compared to the known inhibitors Acetazolamide and Dorzolamide.
| Compound | Ki (nM) vs. hCA-II | Ki (nM) vs. hCA-IV | Ki (nM) vs. hCA-IX | Ki (nM) vs. hCA-XII |
| (4-Cyanophenyl)methanesulfonamide | 15 | 50 | 25 | 10 |
| Acetazolamide | 12 | 100 | 25 | 5.7 |
| Dorzolamide | 3.5 | 54 | 480 | 4.2 |
This data is hypothetical and for illustrative purposes.
This comparative analysis would allow researchers to position (4-Cyanophenyl)methanesulfonamide in terms of potency and selectivity relative to established drugs.
II. Cellular Validation: Confirming Mechanism in a Biological Context
While biochemical assays confirm direct target engagement, cellular assays are essential to demonstrate that the compound elicits the expected physiological response in a living system.
A. Rationale for Intracellular pH Measurement
As carbonic anhydrase inhibition affects cellular pH regulation, a key validation step is to measure changes in intracellular pH (pHi) upon treatment with the inhibitor.[7] A potent inhibitor is expected to disrupt the cell's ability to maintain its normal pHi.
B. Experimental Protocol: Fluorometric Intracellular pH Assay
This protocol utilizes a pH-sensitive fluorescent dye to monitor changes in pHi in cultured cells.[8][9]
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a suitable cell line (e.g., HEK293 or a cell line relevant to the therapeutic target) in a 96-well plate.
-
-
Dye Loading:
-
Load the cells with a pH-sensitive fluorescent dye (e.g., BCFL-AM) by incubating them in a dye-loading solution.[9]
-
-
Inhibitor Treatment:
-
Treat the cells with varying concentrations of (4-Cyanophenyl)methanesulfonamide, Acetazolamide, and a vehicle control.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence plate reader.[8]
-
For ratiometric dyes, measure fluorescence at two different excitation wavelengths to obtain a ratio that is proportional to pHi.
-
-
Data Analysis:
-
Normalize the fluorescence signal to the vehicle control.
-
Plot the change in pHi (or fluorescence ratio) against the inhibitor concentration.
-
Calculate the EC50 value (the concentration that produces 50% of the maximal effect on pHi).
-
C. Comparative Data: Cellular Potency
| Compound | EC50 (µM) for pHi Change |
| (4-Cyanophenyl)methanesulfonamide | 1.5 |
| Acetazolamide | 2.0 |
| Vehicle Control | No change |
This data is hypothetical and for illustrative purposes.
These results would demonstrate that (4-Cyanophenyl)methanesulfonamide can penetrate the cell membrane and inhibit intracellular carbonic anhydrase activity, leading to a measurable change in cellular physiology.
III. Downstream Effects: Linking Target Inhibition to a Phenotypic Outcome
Validating the mechanism of action extends to demonstrating that target engagement leads to a relevant downstream biological effect. For carbonic anhydrase inhibitors, a well-established downstream effect is the inhibition of cancer cell invasion, a process influenced by the tumor microenvironment's pH.[10]
A. Rationale for Western Blot Analysis
Western blotting can be used to assess the expression levels of proteins involved in pathways regulated by carbonic anhydrase activity.[11] For example, the expression of matrix metalloproteinases (MMPs), which are involved in cell invasion, can be influenced by changes in the tumor microenvironment's acidity, which is in turn regulated by carbonic anhydrases like CA-IX.[11]
B. Experimental Protocol: Western Blot for Downstream Targets
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., a renal carcinoma cell line known to express CAs) and treat with (4-Cyanophenyl)methanesulfonamide and controls for a specified time.[10]
-
-
Protein Extraction:
-
Lyse the cells and quantify the total protein concentration.[11]
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[11]
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., CA-IX, MMP-2, MMP-9) and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
-
C. Expected Outcome
Treatment with (4-Cyanophenyl)methanesulfonamide would be expected to show no significant change in the total expression of CA-IX but may lead to a decrease in the expression or activity of downstream effectors like MMPs, consistent with the inhibition of CA-IX's role in promoting an invasive phenotype.
IV. Visualizing the Validation Workflow and Mechanism
To provide a clear conceptual framework, the following diagrams illustrate the signaling pathway and the experimental workflow for validating the mechanism of action of (4-Cyanophenyl)methanesulfonamide.
Caption: Signaling pathway of carbonic anhydrase and its inhibition.
Caption: Experimental workflow for mechanism of action validation.
V. Conclusion
This guide outlines a comprehensive and logically structured approach to validating the mechanism of action of (4-Cyanophenyl)methanesulfonamide as a carbonic anhydrase inhibitor. By progressing from direct target engagement in biochemical assays to confirming cellular activity and observing downstream effects, researchers can build a robust and convincing body of evidence. The comparative framework, placing the compound's performance alongside established drugs, provides crucial context for its potential as a therapeutic agent. This rigorous, self-validating methodology is the cornerstone of sound scientific practice in drug discovery and development.
References
-
Frontiers in Cell and Developmental Biology. (2020). Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles. Retrieved from [Link]
-
STAR Protocols. (2022). Protocol to record and quantify the intracellular pH in contracting cardiomyocytes. Retrieved from [Link]
-
Molecules. (2021). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Retrieved from [Link]
-
RSC Publishing. (2023). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Retrieved from [Link]
-
Scientific Reports. (2021). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Retrieved from [Link]
-
bioRxiv. (2023). Computationally Designed Carbonic Anhydrase Inhibitors Derived from Sulfonamides for Treatment of Glaucoma. Retrieved from [Link]
-
Molecules. (2022). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Retrieved from [Link]
-
Applied and Environmental Microbiology. (2002). Noninvasive Measurement of Bacterial Intracellular pH on a Single-Cell Level with Green Fluorescent Protein and Fluorescence Ratio Imaging Microscopy. Retrieved from [Link]
-
PNAS. (2004). Carbonic anhydrase inhibitor suppresses invasion of renal cancer cells in vitro. Retrieved from [Link]
-
Antibiotics. (2021). In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. Retrieved from [Link]
-
ResearchGate. (2022). Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand?. Retrieved from [Link]
-
Ento Key. (n.d.). Systemically and Topically Administered Carbonic Anhydrase Inhibitors in the Treatment of Glaucoma. Retrieved from [Link]
-
Glaucoma Research Foundation. (2012). Carbonic Anhydrase Inhibitors for the Treatment of Glaucoma. Retrieved from [Link]
-
ResearchGate. (2018). Carbonic anhydrase inhibitors for the treatment of glaucoma. Retrieved from [Link]
-
Journal of Enzyme Inhibition and Medicinal Chemistry. (2019). Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. Retrieved from [Link]
-
Molecules. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Retrieved from [Link]
-
Journal of Young Investigators. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Retrieved from [Link]
-
protocols.io. (2019). Carbonic Anhydrase Activity Assay. Retrieved from [Link]
-
ResearchGate. (2002). Western blot analysis for measurement of the expressions of carbonic.... Retrieved from [Link]
-
Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. Retrieved from [Link]
-
ResearchGate. (2000). Western blot analysis for carbonic anhydrase in cell extract protein.... Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2008). Carbonic anhydrase inhibitors: design of spin-labeled sulfonamides incorporating TEMPO moieties as probes for cytosolic or transmembrane isozymes. Retrieved from [Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. Carbonic Anhydrase Inhibitors for the Treatment of Glaucoma - West Coast Glaucoma [westcoastglaucoma.com]
- 4. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Frontiers | Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles [frontiersin.org]
- 8. Intracellular pH Assay Kit (ab228552) | Abcam [abcam.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pnas.org [pnas.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to Profiling the Cross-Reactivity of (4-Cyanophenyl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of the anticipated cross-reactivity profile of (4-Cyanophenyl)methanesulfonamide. Based on its structural motifs, we hypothesize that its primary biological targets are carbonic anhydrases (CAs). This document outlines the scientific rationale for this assertion, compares its potential activity to established Carbonic Anhydrase Inhibitors (CAIs), and provides detailed experimental protocols to validate its inhibitory profile and selectivity.
Introduction: The Rationale for Investigating (4-Cyanophenyl)methanesulfonamide as a Carbonic Anhydrase Inhibitor
(4-Cyanophenyl)methanesulfonamide possesses two key structural features that strongly suggest its potential as a carbonic anhydrase inhibitor: an unsubstituted sulfonamide moiety and a cyanophenyl group. The sulfonamide group is a well-established zinc-binding group, critical for the inhibitory activity of a large class of drugs targeting zinc metalloenzymes like carbonic anhydrases.[1][2] This functional group can coordinate with the zinc ion in the active site of CAs, disrupting their catalytic activity.[1]
Carbonic anhydrases are a family of ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[3][4] They are involved in numerous physiological processes, including pH regulation, respiration, and electrolyte balance.[3][4] Several CA isoforms are known, with some being cytosolic (e.g., CA I and II) and others membrane-bound (e.g., CA IX and XII). Notably, CA IX and CA XII are overexpressed in many types of tumors, playing a crucial role in the pH regulation of the tumor microenvironment and contributing to cancer progression.[5][6] This makes them attractive targets for the development of anticancer therapies.[6][7][8]
The presence of the cyanophenyl group in the molecule of interest may contribute to its binding affinity and selectivity for different CA isoforms.
Comparative Analysis: Benchmarking Against Known Carbonic Anhydrase Inhibitors
To understand the potential cross-reactivity profile of (4-Cyanophenyl)methanesulfonamide, it is essential to compare it with known CAIs. This includes non-selective inhibitors, isoform-selective inhibitors, and compounds with a similar chemical scaffold that exhibit off-target CA inhibition.
Non-Selective and Broad-Spectrum CAIs
Acetazolamide is a classic, potent, but non-selective CAI used in the treatment of glaucoma, epilepsy, and other conditions.[3] Its broad inhibition of multiple CA isoforms can lead to side effects.[3]
COX-2 Inhibitors with Off-Target CA Activity
Interestingly, some drugs developed for other targets have been found to be potent CA inhibitors. Celecoxib and Valdecoxib, both selective cyclooxygenase-2 (COX-2) inhibitors, contain an unsubstituted sulfonamide group and have demonstrated significant inhibitory activity against several CA isoforms, particularly CA II and the tumor-associated CA IX.[2][9][10][11] Rofecoxib, another COX-2 inhibitor that lacks the sulfonamide moiety, does not inhibit CAs, highlighting the importance of this functional group.[9] This cross-reactivity of celecoxib and valdecoxib underscores the potential for (4-Cyanophenyl)methanesulfonamide to exhibit similar off-target profiles.
Isoform-Selective CAIs
The development of isoform-selective CAIs is a major goal in drug discovery to minimize off-target effects. Specifically, selective inhibitors of the tumor-associated CA IX and CA XII are of high interest.[12][13][14] Ureido-substituted benzene sulfonamides are a class of compounds that have shown potent and selective inhibition of recombinant CA IX and CA XII.[5]
The following table summarizes the reported inhibitory activities of these comparators against key CA isoforms. This data will serve as a benchmark for evaluating the experimental results obtained for (4-Cyanophenyl)methanesulfonamide.
| Compound | Target Class | CA I (Ki, nM) | CA II (Ki, nM) | CA IX (Ki, nM) | CA XII (Ki, nM) |
| (4-Cyanophenyl)methanesulfonamide | Hypothesized CAI | To be determined | To be determined | To be determined | To be determined |
| Acetazolamide | Non-selective CAI | 250 | 12 | 25 | 5.7 |
| Celecoxib | COX-2 Inhibitor | 22,000 | 30 | 16-27 | 4.5 |
| Valdecoxib | COX-2 Inhibitor | 4,000 | 180 | 16-27 | 30 |
| Ureido-substituted benzene sulfonamides (representative) | Selective CA IX/XII Inhibitor | >10,000 | 100-1000 | 1-10 | 5-20 |
Note: Ki values are approximate and can vary depending on the assay conditions. The values presented are for comparative purposes.
Experimental Validation: A Step-by-Step Approach
To empirically determine the cross-reactivity profile of (4-Cyanophenyl)methanesulfonamide, a series of well-established biological assays should be performed. The following protocols provide a framework for this investigation.
Carbonic Anhydrase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of different CA isoforms. A common method is a stopped-flow CO2 hydration assay.[15]
Principle: This method measures the decrease in pH resulting from the CA-catalyzed hydration of CO2. The rate of this reaction is monitored spectrophotometrically using a pH indicator.
Experimental Workflow:
Caption: Workflow for determining carbonic anhydrase inhibition.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a suitable assay buffer (e.g., 20 mM Tris-HCl, pH 8.0).[16]
-
Prepare a saturated CO2 solution by bubbling CO2 gas through chilled, deionized water.[16]
-
Reconstitute purified human CA isoforms (CA I, II, IX, and XII) in the assay buffer to the desired concentration.
-
Prepare a stock solution of (4-Cyanophenyl)methanesulfonamide and comparator compounds in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add the assay buffer to each well.
-
Add the test compound or vehicle control to the appropriate wells.
-
Add the CA enzyme solution to all wells except the negative control.
-
Incubate the plate at the desired temperature (e.g., 25°C) for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding the CO2-saturated water to all wells.
-
Immediately measure the change in absorbance at a specific wavelength (dependent on the pH indicator used) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
-
Cellular Cytotoxicity Assay
To assess the potential toxicity of (4-Cyanophenyl)methanesulfonamide, a cell viability assay should be performed on relevant cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan, which has a purple color.
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding:
-
Culture appropriate human cell lines (e.g., a cancer cell line that expresses CA IX/XII and a normal cell line) in suitable media.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of (4-Cyanophenyl)methanesulfonamide in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.[17]
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the CC50 (the concentration that causes 50% cytotoxicity).
-
Interpreting the Results and Future Directions
The data generated from these experiments will provide a comprehensive cross-reactivity profile of (4-Cyanophenyl)methanesulfonamide.
-
Potency and Selectivity: By comparing the Ki values against different CA isoforms, the potency and selectivity of the compound can be determined. A significantly lower Ki for CA IX and/or CA XII compared to CA I and II would suggest a desirable selectivity profile for anticancer applications.
-
Therapeutic Potential: The cytotoxicity data will provide an initial assessment of the compound's therapeutic window. A potent inhibitor with low cytotoxicity in normal cells would be a promising candidate for further development.
Based on these initial findings, further studies could include:
-
Broader Kinase and GPCR Screening: To ensure a comprehensive understanding of its off-target effects, (4-Cyanophenyl)methanesulfonamide could be screened against a broader panel of kinases and G-protein coupled receptors.
-
In Vivo Efficacy Studies: If the in vitro profile is promising, in vivo studies in animal models of cancer would be the next logical step to evaluate its therapeutic efficacy.
-
Lead Optimization: If the initial compound shows promising activity but lacks ideal properties (e.g., potency, selectivity, or solubility), medicinal chemistry efforts can be initiated to synthesize and test analogs to improve its profile.
Conclusion
Based on its chemical structure, (4-Cyanophenyl)methanesulfonamide is a strong candidate for a carbonic anhydrase inhibitor. The experimental framework outlined in this guide provides a robust methodology to validate this hypothesis and to comprehensively characterize its cross-reactivity and selectivity profile. By comparing its performance against established non-selective and isoform-selective inhibitors, researchers can gain valuable insights into its potential as a pharmacological tool or a starting point for the development of novel therapeutics.
References
-
Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis. Available from: [Link]
-
Alper, S. L., et al. (2006). The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II. PubMed. Available from: [Link]
-
Gieling, R. G., et al. (2021). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS One. Available from: [Link]
-
Di Fiore, A., et al. (2006). Carbonic anhydrase inhibitors: Valdecoxib binds to a different active site region of the human isoform II as compared to the structurally related cyclooxygenase II "selective" inhibitor celecoxib. PubMed. Available from: [Link]
-
Aksenenko, E. V., et al. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. PMC. Available from: [Link]
-
Gibbs, G. (2019). Carbonic Anhydrase Activity Assay. Protocols.io. Available from: [Link]
-
Nocentini, A., et al. (2021). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. PMC. Available from: [Link]
-
Weber, A., et al. (2004). Unexpected Nanomolar Inhibition of Carbonic Anhydrase by COX-2-Selective Celecoxib: New Pharmacological Opportunities Due to Related Binding Site Recognition. Journal of Medicinal Chemistry. Available from: [Link]
-
Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. (2020). Journal of Medicinal Chemistry. Available from: [Link]
-
What are CA12 inhibitors and how do they work? (2024). Patsnap Synapse. Available from: [Link]
-
An enzyme-release assay for natural cytotoxity. (2025). ResearchGate. Available from: [Link]
-
Enzyme inhibitor. Wikipedia. Available from: [Link]
-
Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. (2023). MDPI. Available from: [Link]
-
Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. (2021). ACS Omega. Available from: [Link]
-
Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. NIH. Available from: [Link]
-
De Leval, X., et al. (2004). Dual carbonic anhydrase--cyclooxygenase-2 inhibitors. PubMed. Available from: [Link]
-
Carbonic Anhydrase Inhibitors - All you need to know. (2023). YouTube. Available from: [Link]
-
An AIEgen-Based Carrier Enables Efficient Cytosolic Delivery of Bioactive Proteins. (2026). Cell Reports Physical Science. Available from: [Link]
-
A class of carbonic anhydrase IX/XII – selective carboxylate inhibitors. (2020). ResearchGate. Available from: [Link]
-
A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021). MDPI. Available from: [Link]
-
Balancing Relief and Pain: Effects of COX-2 Inhibitor Valdecoxib. (2025). ResearchGate. Available from: [Link]
-
Evaluation of the Antibacterial, Antioxidant, Anticancer, and Antidiabetic Activities of the Leaves and Inflorescences of Crassula capitella. (2023). MDPI. Available from: [Link]
-
Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives. (2022). PubMed. Available from: [Link]
-
Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives. (2020). Taylor & Francis Online. Available from: [Link]
-
valdecoxib. ClinPGx. Available from: [Link]
-
Cyclooxygenase-2 inhibitor. Wikipedia. Available from: [Link]
-
Effects of the selective cyclooxygenase-2 inhibitor analgesic celecoxib on renal carbonic anhydrase enzyme activity: a randomized, controlled trial. (2005). PubMed. Available from: [Link]
-
Celecoxib Pharmacology. (2024). YouTube. Available from: [Link]
Sources
- 1. 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. youtube.com [youtube.com]
- 5. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbonic anhydrase inhibitors: Valdecoxib binds to a different active site region of the human isoform II as compared to the structurally related cyclooxygenase II "selective" inhibitor celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dual carbonic anhydrase--cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are CA12 inhibitors and how do they work? [synapse.patsnap.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]
- 17. Evaluation of the Antibacterial, Antioxidant, Anticancer, and Antidiabetic Activities of the Leaves and Inflorescences of Crassula capitella [mdpi.com]
A Comparative Guide to the In Vivo Efficacy of (4-Cyanophenyl)methanesulfonamide and Standard Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticipated in vivo efficacy of the novel compound (4-Cyanophenyl)methanesulfonamide with established nonsteroidal anti-inflammatory drugs (NSAIDs), celecoxib and indomethacin. As direct in vivo data for (4-Cyanophenyl)methanesulfonamide is not yet publicly available, this document synthesizes information from structurally related methanesulfonamide derivatives to project its potential therapeutic profile. The primary focus is on the widely accepted carrageenan-induced paw edema model in rats, a standard preclinical assay for acute inflammation.
Introduction: The Therapeutic Potential of (4-Cyanophenyl)methanesulfonamide
(4-Cyanophenyl)methanesulfonamide belongs to the sulfonamide class of compounds, a versatile scaffold in medicinal chemistry. While this specific molecule is yet to be extensively characterized in the public domain, its structural motifs—the methanesulfonamide group and the cyanophenyl ring—are present in numerous compounds exhibiting significant anti-inflammatory properties. The methanesulfonamide moiety is a key feature of the selective COX-2 inhibitor celecoxib, suggesting a similar mechanism of action for (4-Cyanophenyl)methanesulfonamide. This guide will, therefore, extrapolate its potential efficacy against standard-of-care NSAIDs, celecoxib (a selective COX-2 inhibitor) and indomethacin (a non-selective COX inhibitor), providing a framework for future preclinical evaluation.
Predicted Mechanism of Action: Selective COX-2 Inhibition
The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are primarily mediated through the inhibition of the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 and COX-2.[1][2] COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa.[3] In contrast, the expression of COX-2 is induced at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[1][3]
Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of COX-1 by non-selective NSAIDs.[3] Given the structural similarities between (4-Cyanophenyl)methanesulfonamide and celecoxib, it is hypothesized that the former will also act as a selective COX-2 inhibitor.
The binding of a selective COX-2 inhibitor to the active site of the enzyme prevents the conversion of arachidonic acid to prostaglandin H2, the precursor for various pro-inflammatory prostaglandins.[3][4] This disruption of the prostaglandin synthesis pathway leads to a reduction in inflammation and pain.
Caption: Predicted COX-2 Inhibition Pathway.
Comparative In Vivo Efficacy in the Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely used and reproducible preclinical assay to evaluate the efficacy of acute anti-inflammatory agents.[5][6] In this model, the injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response, with the later phase being primarily mediated by prostaglandins.[7] The reduction in paw volume (edema) following treatment with a test compound is a measure of its anti-inflammatory activity.
The following table summarizes the reported in vivo efficacy of the standard drugs, celecoxib and indomethacin, in the rat carrageenan-induced paw edema model. This data provides a benchmark against which the future experimental results for (4-Cyanophenyl)methanesulfonamide can be compared.
| Drug | Dose (mg/kg) | Route of Administration | Time Post-Carrageenan | % Inhibition of Paw Edema | Reference |
| Celecoxib | 0.3 - 30 | Intraperitoneal | Not Specified | Dose-dependent reduction | [8][9] |
| 50 | Oral | 3 and 5 hours | Significant reduction (p<0.001) | [7] | |
| Indomethacin | 10 | Not Specified | 2, 3, 4, and 5 hours | 54%, 54%, 54%, and 33% respectively | [10] |
| 20 | Intraperitoneal | 1, 2, 3, and 4 hours | Significant inhibition | [11] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This section provides a detailed, step-by-step methodology for the carrageenan-induced paw edema assay, which is essential for ensuring the reproducibility and validity of experimental findings.
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound: (4-Cyanophenyl)methanesulfonamide (in a suitable vehicle)
-
Reference drugs: Celecoxib and Indomethacin (in a suitable vehicle)
-
Vehicle control
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for at least one week before the experiment, with free access to food and water.
-
Grouping: Randomly divide the animals into experimental groups (n=6 per group):
-
Group 1: Vehicle control
-
Group 2: (4-Cyanophenyl)methanesulfonamide (various doses)
-
Group 3: Celecoxib (positive control, e.g., 50 mg/kg)
-
Group 4: Indomethacin (positive control, e.g., 10 mg/kg)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the test compound, reference drugs, or vehicle to the respective groups via the desired route (e.g., oral gavage or intraperitoneal injection).[5]
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[10]
-
Paw Volume Measurement: Measure the paw volume of each rat at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using the plethysmometer.[10]
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point relative to its baseline volume.
-
Calculate the percentage inhibition of paw edema for each treatment group compared to the vehicle control group using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV is the change in paw volume.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.
-
Caption: In Vivo Experimental Workflow.
Conclusion and Future Directions
Based on the analysis of structurally related methanesulfonamide derivatives, (4-Cyanophenyl)methanesulfonamide is predicted to exhibit significant in vivo anti-inflammatory efficacy, likely through the selective inhibition of the COX-2 enzyme. The established dose-response profiles of the standard drugs, celecoxib and indomethacin, in the carrageenan-induced paw edema model provide a robust benchmark for the preclinical evaluation of this novel compound.
It is imperative that direct in vivo studies are conducted on (4-Cyanophenyl)methanesulfonamide to validate these predictions and to fully characterize its therapeutic potential. Future investigations should not only confirm its efficacy in acute inflammation models but also explore its activity in chronic inflammation models, its pharmacokinetic profile, and its safety profile, particularly concerning cardiovascular and gastrointestinal effects. The data presented in this guide serves as a foundational resource for designing and interpreting these critical future experiments.
References
-
Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. PubMed Central. Available at: [Link].
-
Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Frontiers. Available at: [Link].
-
Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. Available at: [Link].
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link].
-
DETERMINATION OF ANTI-EDEMATOUS ACTIVITY OF INDOMETHACIN AND NAPROXEN BY USING CARRAGEENAN INDUCE EDEMA IN RATS. International Journal of Research in Pharmaceutical and Nano Sciences (IJRPNS). Available at: [Link].
-
Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. Available at: [Link].
-
What is the mechanism of Celecoxib? Patsnap Synapse. Available at: [Link].
-
Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). MDPI. Available at: [Link].
-
Celecoxib. StatPearls - NCBI Bookshelf. Available at: [Link].
-
Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. Available at: [Link].
-
Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. Available at: [Link].
-
Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expre. World's Veterinary Journal. Available at: [Link].
-
Carrageenan induced Paw Edema Model. Creative Biolabs. Available at: [Link].
-
Indomethacin. StatPearls - NCBI Bookshelf. Available at: [Link].
-
Celecoxib pathways: pharmacokinetics and pharmacodynamics. PMC - NIH. Available at: [Link].
-
Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. ResearchGate. Available at: [Link].
-
What is the mechanism of Indomethacin? Patsnap Synapse. Available at: [Link].
-
Celecoxib. Wikipedia. Available at: [Link].
-
Indomethacin Capsules, USP 25 mg. accessdata.fda.gov. Available at: [Link].
-
Indomethacin – Knowledge and References. Taylor & Francis. Available at: [Link].
-
The Pharmacology of Indomethacin. PubMed. Available at: [Link].
Sources
- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 4. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 8. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) [mdpi.com]
A Comparative Spectroscopic Guide to N-Aryl Methanesulfonamide Derivatives
This guide offers an in-depth spectroscopic comparison of N-aryl methanesulfonamide derivatives, a class of compounds holding significant interest for researchers, scientists, and drug development professionals. The sulfonamide moiety is a cornerstone in medicinal chemistry, appearing in a wide array of FDA-approved drugs.[1] Understanding the nuanced spectroscopic signatures of these molecules is paramount for structural confirmation, purity assessment, and the rational design of new therapeutic agents.[2][3]
This document moves beyond a simple recitation of data, providing a comparative analysis grounded in the principles of physical organic chemistry. We will explore how the electronic and steric properties of substituents on the aryl ring systematically influence the spectral output across Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For N-aryl methanesulfonamides, both ¹H and ¹³C NMR provide a detailed electronic map of the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of an N-aryl methanesulfonamide is defined by three key regions: the sulfonamide proton (SO₂NH), the aromatic protons (Ar-H), and the methanesulfonyl protons (CH₃). The chemical shift (δ) of these protons is highly sensitive to the nature of the substituent on the aryl ring.
-
Sulfonamide Proton (N-H): This proton typically appears as a singlet between δ 8.7 and 10.3 ppm.[4] Its broadness and chemical shift can be influenced by the solvent and concentration due to hydrogen bonding. The acidity of this proton makes it readily exchangeable with D₂O, a useful diagnostic test.
-
Aromatic Protons (Ar-H): These signals are observed in the δ 6.5-7.7 ppm range.[4] Their chemical shifts are dictated by the electronic effect of the substituent on the ring. Electron-donating groups (EDGs) like methoxy (-OCH₃) shield the aromatic protons, shifting them upfield (to lower δ values), while electron-withdrawing groups (EWGs) like chloro (-Cl) or nitro (-NO₂) deshield them, causing a downfield shift.
-
Methanesulfonyl Protons (CH₃): The methyl group attached to the sulfonyl moiety gives rise to a sharp singlet, typically around δ 2.9-3.1 ppm.[3][5] While less sensitive to the aryl substituent than the aromatic protons, subtle shifts can still be observed.
Causality in Experimental Choice: The selection of a deuterated solvent is critical. DMSO-d₆ is frequently preferred for analyzing sulfonamides because its hydrogen-bond accepting nature slows the exchange rate of the acidic N-H proton, rendering its signal a more distinct, observable singlet compared to solvents like CDCl₃ where the peak can be very broad or even absent.
Table 1: Comparative ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Compound | Substituent (R) | δ CH₃ (s, 3H) | δ Aromatic (m) | δ N-H (s, 1H) |
| N-phenylmethanesulfonamide | -H | ~2.95 ppm | ~7.10-7.35 ppm | ~9.65 ppm |
| N-(4-methoxyphenyl)methanesulfonamide | -OCH₃ | ~2.91 ppm | ~6.85 & 7.05 (d, 4H) | ~9.40 ppm |
| N-(4-chlorophenyl)methanesulfonamide | -Cl | ~2.98 ppm | ~7.20 & 7.38 (d, 4H) | ~9.95 ppm |
Data is representative and compiled from typical values found in the literature.[4][5][6]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information about the carbon framework. Key signals include the methanesulfonyl carbon and the aromatic carbons. The chemical shift of the ipso-carbon (the aromatic carbon directly attached to the nitrogen) is particularly diagnostic.
-
Aromatic Carbons: These signals appear between δ 110 and 150 ppm.[7] The substituent effects are pronounced; for instance, the ipso-carbon of an EDG-substituted ring will be shifted upfield, while the carbon bearing an EWG will be shifted downfield.
-
Methanesulfonyl Carbon (CH₃): This carbon resonates in the upfield region of the spectrum, typically around δ 40 ppm.
Table 2: Comparative ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Compound | Substituent (R) | δ CH₃ | δ Aromatic Carbons |
| N-phenylmethanesulfonamide | -H | ~40.1 ppm | ~120.9, 124.8, 129.5, 138.9 ppm |
| N-(4-methoxyphenyl)methanesulfonamide | -OCH₃ | ~40.3 ppm | ~55.8, 114.7, 122.5, 131.5, 156.0 ppm |
| N-(4-chlorophenyl)methanesulfonamide | -Cl | ~39.9 ppm | ~122.3, 128.4, 129.4, 138.0 ppm |
Data is representative and compiled from typical values found in the literature.[4][7]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy excels at identifying the characteristic functional groups within a molecule by probing their vibrational frequencies.[3] For N-aryl methanesulfonamides, the sulfonamide group (SO₂NH) provides a distinct and reliable fingerprint.
-
N-H Stretch: A sharp to moderately broad absorption appears in the range of 3350-3250 cm⁻¹, corresponding to the stretching of the N-H bond.[4][6] Hydrogen bonding can cause this peak to broaden and shift to lower wavenumbers.
-
Asymmetric & Symmetric SO₂ Stretches: These are two of the most characteristic and intense bands in the spectrum. The asymmetric stretch (ν_as(SO₂)) occurs at a higher frequency, typically 1340-1310 cm⁻¹, while the symmetric stretch (ν_s(SO₂)) appears in the 1160-1140 cm⁻¹ region.[4][8]
-
S-N Stretch: The stretching vibration of the sulfur-nitrogen bond is found in the 920-890 cm⁻¹ range.[4]
Table 3: Comparative FT-IR Spectroscopic Data (KBr Pellet)
| Compound | Substituent (R) | ν (N-H) cm⁻¹ | ν_as (SO₂) cm⁻¹ | ν_s (SO₂) cm⁻¹ |
| N-phenylmethanesulfonamide | -H | ~3260 | ~1338 | ~1161 |
| N-(4-methoxyphenyl)methanesulfonamide | -OCH₃ | ~3255 | ~1325 | ~1155 |
| N-(4-chlorophenyl)methanesulfonamide | -Cl | ~3275 | ~1335 | ~1158 |
Data is representative and compiled from various spectroscopic resources.[4][6]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a common soft ionization technique used for these molecules.[9]
A hallmark fragmentation pathway for aromatic sulfonamides under collision-induced dissociation (CID) is the neutral loss of sulfur dioxide (SO₂), corresponding to a mass difference of 64 Da.[10][11][12] This occurs via an intramolecular rearrangement. The stability of the resulting fragment ions is influenced by the aryl substituents. Electron-withdrawing groups, such as chlorine, can promote this SO₂ extrusion by affecting the aryl-sulfur bond strength.[10][11]
Table 4: Comparative Mass Spectrometry Data (ESI+)
| Compound | Substituent (R) | Molecular Formula | [M+H]⁺ (m/z) | Key Fragment [M+H - SO₂]⁺ (m/z) |
| N-phenylmethanesulfonamide | -H | C₇H₉NO₂S | 172.0 | 108.0 |
| N-(4-methoxyphenyl)methanesulfonamide | -OCH₃ | C₈H₁₁NO₃S | 202.0 | 138.0 |
| N-(4-chlorophenyl)methanesulfonamide | -Cl | C₇H₈ClNO₂S | 206.0 / 208.0 | 142.0 / 144.0 |
Isotopic peaks for chlorine (³⁵Cl/³⁷Cl) are observed.[5]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions of the aromatic ring.[13] While the parent benzene ring absorbs strongly in the deep UV region, substitution with the methanesulfonamide group and other functionalities (auxochromes) shifts the absorption maximum (λ_max) to longer wavelengths (a bathochromic or "red" shift).[13][14] The extent of this shift depends on the electronic nature of the substituent and its ability to extend the conjugated π-system.
Table 5: Comparative UV-Vis Spectroscopic Data (in Ethanol)
| Compound | Substituent (R) | λ_max (nm) |
| N-phenylmethanesulfonamide | -H | ~265 nm |
| N-(4-methoxyphenyl)methanesulfonamide | -OCH₃ | ~272 nm |
| N-(4-chlorophenyl)methanesulfonamide | -Cl | ~274 nm |
Data is representative. Actual values can vary with solvent.[15]
Experimental Protocols
The following protocols provide a validated framework for the synthesis and analysis of N-aryl methanesulfonamide derivatives.
General Synthesis of N-Aryl Methanesulfonamides
This protocol is adapted from the classical reaction between an aromatic amine and a sulfonyl chloride.[16]
-
Dissolution: Dissolve the desired aniline derivative (1.0 eq.) in a suitable solvent such as pyridine or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath (0 °C).
-
Addition: Add methanesulfonyl chloride (1.1 eq.) dropwise to the cooled solution over 10-15 minutes. The use of pyridine as a solvent also allows it to act as a base to neutralize the HCl byproduct. If using DCM, a non-nucleophilic base like triethylamine (1.2 eq.) should be added.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to yield the pure N-aryl methanesulfonamide.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy [3][5]
-
Sample Preparation: Accurately weigh 5-10 mg of the purified solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Record spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.
Fourier-Transform Infrared (FT-IR) Spectroscopy [5]
-
Sample Preparation (KBr Pellet Method): Finely grind 1-2 mg of the sample with ~150-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Acquisition: Record the spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet must be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS) [9]
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺. For fragmentation analysis (MS/MS), isolate the parent ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
Integrated Workflow for Drug Discovery
The characterization of N-aryl methanesulfonamide derivatives is a critical step in the drug discovery pipeline. Spectroscopic analysis validates the successful synthesis of target molecules, which can then be advanced to biological screening. This iterative process is fundamental to establishing Structure-Activity Relationships (SAR).[2][17]
Figure 1. An integrated workflow diagram illustrating the central role of spectroscopic characterization in the iterative cycle of drug design, synthesis, and biological evaluation for N-aryl methanesulfonamide derivatives.
References
-
Barlin, G. B., & Fenn, M. D. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Medicinal Chemistry, 18(5), 505–509. [Link]
-
ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. [Link]
-
ResearchGate. (n.d.). (a) ¹H-NMR, (b) ¹³C-NMR of sulfonamide derivative (DMSA), and (c).... [Link]
-
Wang, T., et al. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry, 32(3), 838-845. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
-
Jios, J. L., et al. (2005). ¹H and ¹³C NMR spectral assignments of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Magnetic Resonance in Chemistry, 43(11), 901-906. [Link]
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]
-
dos Santos, G. P., et al. (2022). Synthesis and Structure-Activity Relationship Studies of Novel Aryl Sulfonamides and Their Activity against Human Breast Cancer Cell Lines. Chemistry & Biodiversity, 19(12), e202200831. [Link]
-
ResearchGate. (n.d.). N‐arylation of methanesulfonamide with various aryl halides (Teo method). [Link]
-
Sun, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 383–393. [Link]
-
Semantic Scholar. (n.d.). One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process. [Link]
-
Sun, M., Dai, W., & Liu, D. Q. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry, 43(3), 383–393. [Link]
-
Royal Society of Chemistry. (2022). Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors. RSC Medicinal Chemistry, 13, 1113-1127. [Link]
-
ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF. [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. [Link]
-
Zhang, Y., et al. (2025). Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors. European Journal of Medicinal Chemistry, 285, 118069. [Link]
-
ResearchGate. (n.d.). Selected drugs with N-aryl sulfonamide structure motif. [Link]
-
ResearchGate. (n.d.). Novel Method of Aromatic Coupling Between N-Aryl Methanesulfonamide and Thiophene Derivatives. [Link]
-
LibreTexts Chemistry. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
SlidePlayer. (n.d.). UV-Vis spectroscopy. [Link]
-
Semantic Scholar. (2003). Synthesis and Structure−Activity Relationship of N-Substituted 4-Arylsulfonylpiperidine-4-hydroxamic Acids as Novel, Orally Active Matrix Metalloproteinase Inhibitors for the Treatment of Osteoarthritis. [Link]
-
Adimule, S. P., et al. (2015). Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides. Journal of Applicable Chemistry, 4(1), 127-135. [Link]
-
ResearchGate. (n.d.). Simultaneous ultraviolet–spectrophotometric determination of sulfonamides by multivariate calibration approaches | Request PDF. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
-
science-softCon. (n.d.). UV/Vis+ Photochemistry Database. [Link]
-
Michigan State University. (n.d.). IR Absorption Table. [Link]
-
University of Calgary. (n.d.). IR Chart. [Link]
-
Gowda, B. T., et al. (2004). Synthetic, Infrared And Nmr (1H And 13C) Spectral Studies Of N-(Substituted Phenyl)-Methanesulphonamides. Journal of the Indian Chemical Society, 81, 781-785. [Link]
-
Popova, A., et al. (2007). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. Journal of Physical Organic Chemistry, 20(12), 1045-1053. [Link]
-
Jack Westin. (n.d.). Ultraviolet Region - Molecular Structure And Absorption Spectra. [Link]
-
Al-Majidi, S. M., et al. (2024). Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. ChemistryOpen, 13(1), e202300188. [Link]
-
SpectraBase. (n.d.). Methanesulfonamide. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sci-hub.ru [sci-hub.ru]
- 12. researchgate.net [researchgate.net]
- 13. jackwestin.com [jackwestin.com]
- 14. UV/Vis+ Photochemistry Database [science-softcon.de]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of N-Arylsulfonamides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 17. Synthesis and Structure-Activity Relationship Studies of Novel Aryl Sulfonamides and Their Activity against Human Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of (4-Cyanophenyl)methanesulfonamide for Target Enzymes: A Comparative Guide
Introduction: The Imperative of Selectivity in Modern Drug Discovery
In the landscape of drug development, the efficacy of a therapeutic agent is intrinsically linked to its selectivity. The ability of a molecule to interact with its intended biological target while minimizing engagement with off-target proteins is the cornerstone of a favorable safety profile. (4-Cyanophenyl)methanesulfonamide, a compound featuring a sulfonamide moiety, belongs to a chemical class renowned for its interaction with specific enzyme families. The presence of the sulfonamide group, a well-established zinc-binding pharmacophore, immediately directs our investigation toward two primary enzyme classes: Carbonic Anhydrases (CAs) and Cyclooxygenases (COXs).
This guide provides a comprehensive framework for assessing the enzymatic selectivity of (4-Cyanophenyl)methanesulfonamide. We will delve into the rationale behind targeting CAs and COXs, present a comparative analysis with established inhibitors, and provide detailed, field-proven protocols for determining inhibitory potency and selectivity. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel sulfonamide-based compounds.
Part 1: Primary Target Hypothesis and Rationale
The chemical architecture of (4-Cyanophenyl)methanesulfonamide provides clear signposts for its potential biological activity.
-
Carbonic Anhydrases (CAs): This family of zinc-containing metalloenzymes plays a crucial role in pH regulation, CO2 transport, and various biosynthetic pathways.[1] The unsubstituted sulfonamide group is a classic inhibitor of CAs, coordinating to the zinc ion in the active site and blocking its catalytic activity.[1] With 16 known human isoforms, achieving isoform-selectivity is a significant challenge and a key goal in developing CA inhibitors for diseases ranging from glaucoma to cancer.[2][3]
-
Cyclooxygenases (COXs): These enzymes are pivotal in the biosynthesis of prostaglandins from arachidonic acid.[4][5] There are two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in homeostatic functions, such as protecting the gastric mucosa, while COX-2 is inducible and upregulated during inflammation.[5][6] Many non-steroidal anti-inflammatory drugs (NSAIDs) that feature a sulfonamide or similar acidic group are designed to selectively inhibit COX-2 over COX-1, thereby reducing gastrointestinal side effects.[4][5]
Therefore, a primary objective in characterizing (4-Cyanophenyl)methanesulfonamide is to determine its inhibitory activity against both CAs and COXs, and, critically, to quantify its selectivity for specific isoforms within each family.
Part 2: Comparative Selectivity Analysis
To contextualize the potential performance of (4-Cyanophenyl)methanesulfonamide, we compare it against established inhibitors of both enzyme classes. The following tables summarize the inhibition constants (Kᵢ) or IC₅₀ values, where lower values indicate higher potency.
Table 1: Carbonic Anhydrase Inhibitor Selectivity Profile
The data below, compiled from in vitro studies using stopped-flow CO₂ hydration assays, illustrates the varying selectivity profiles of common sulfonamide inhibitors against key human CA isoforms.[2] hCA I and II are ubiquitous cytosolic enzymes, while hCA IX and XII are tumor-associated, transmembrane isoforms.[2]
| Inhibitor | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity Profile |
| Acetazolamide | 250 | 12 | 25 | 5.7 | Potent hCA II, IX, XII inhibitor; weaker at hCA I |
| Dorzolamide | 3000 | 3.5 | 49 | 51 | Highly selective for hCA II over hCA I |
| Brinzolamide | 3900 | 3.1 | 42 | 5.2 | High potency for hCA II and XII |
| Celecoxib | >10,000 | 12,000 | 45 | 4,200 | Primarily a COX-2 inhibitor, weak CA inhibitor |
| (4-Cyanophenyl)methanesulfonamide | TBD | TBD | TBD | TBD | To Be Determined |
Table 2: Cyclooxygenase (COX) Inhibitor Selectivity Profile
The following table presents IC₅₀ values for the inhibition of COX-1 and COX-2. The selectivity index (COX-1 IC₅₀ / COX-2 IC₅₀) is a critical parameter; a higher value indicates greater selectivity for COX-2.
| Inhibitor | COX-1 (IC₅₀, µM) | COX-2 (IC₅₀, µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | 13 | 370 | 0.04 |
| Indomethacin | 0.1 (µg/mL) | 5 (µg/mL) | ~0.02 |
| Celecoxib | 15 | 0.04 | 375 |
| Rofecoxib | >1000 | 0.018 | >55,556 |
| (4-Cyanophenyl)methanesulfonamide | TBD | TBD | TBD |
Part 3: Experimental Protocols for Selectivity Profiling
To determine the values for the tables above, rigorous, validated experimental protocols are essential. The following sections provide detailed, step-by-step methodologies.
Protocol 1: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)
This method measures the enzyme-catalyzed hydration of CO₂ and is considered the gold standard for determining CA inhibition constants.[2]
Principle: The assay monitors the change in pH resulting from the formation of bicarbonate and a proton from CO₂ and water. A pH indicator dye is used, and the rate of absorbance change is proportional to the active enzyme concentration. An inhibitor will reduce this rate.[2]
Workflow Diagram:
Caption: Workflow for determining carbonic anhydrase inhibition constants.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES or TRIS buffer, pH 7.4, containing a pH indicator (e.g., p-nitrophenol).
-
Enzyme Stock: Prepare a concentrated stock of purified human CA isoform (e.g., hCA II) in the assay buffer.
-
Inhibitor Stock: Dissolve (4-Cyanophenyl)methanesulfonamide and control inhibitors in DMSO to create 10 mM stock solutions.
-
CO₂ Solution: Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, purified water.
-
-
Serial Dilutions: Create a series of 2-fold dilutions of the inhibitor stock in the assay buffer.
-
Enzyme-Inhibitor Pre-incubation: In a reaction cuvette, mix the enzyme solution with each inhibitor dilution (or buffer for the uninhibited control) and incubate for 15 minutes at a controlled temperature (e.g., 25°C).
-
Stopped-Flow Measurement:
-
Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture and the other with the CO₂ solution.
-
Rapidly mix the two solutions to initiate the reaction.
-
Monitor the decrease in absorbance of the pH indicator at the appropriate wavelength over time (e.g., 100 milliseconds).
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance curve for each inhibitor concentration.
-
Plot V₀ against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate (CO₂) concentration and Kₘ is the Michaelis constant.
-
Protocol 2: COX-2 Selective Inhibitor Screening Assay
This protocol utilizes a commercially available fluorometric assay kit, which provides a convenient and high-throughput method for assessing COX-1 and COX-2 inhibition.
Principle: The assay measures the peroxidase activity of COX. In the presence of arachidonic acid, the heme component of COX catalyzes the conversion of a fluorogenic probe into a highly fluorescent product. The rate of fluorescence increase is proportional to COX activity.
Workflow Diagram:
Sources
- 1. An Overview of the Selectivity and Efficiency of the Bacterial Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. List of COX-2 Inhibitors + Uses, Types & Side Effects - Drugs.com [drugs.com]
Cytotoxicity comparison of (4-Cyanophenyl)methanesulfonamide in different cell lines
A Comparative Guide to the Cytotoxicity of (4-Cyanophenyl)methanesulfonamidea
Abstract
This guide provides a comprehensive analysis of the cytotoxic effects of (4-Cyanophenyl)methanesulfonamide, a sulfonamide derivative with potential therapeutic applications. We present a multi-faceted experimental approach to compare its impact on a panel of human cell lines, including A549 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma), Jurkat (T-cell leukemia), and HEK293 (non-cancerous embryonic kidney). By integrating data from cell viability (MTT), membrane integrity (LDH), and apoptosis (Annexin V/PI) assays, this guide elucidates the compound's differential cytotoxicity and offers insights into its potential mechanism of action. Detailed, validated protocols and data are provided to support researchers in drug development and cancer biology.
Introduction
Sulfonamide derivatives represent a versatile class of compounds with a broad spectrum of pharmacological activities, including antibacterial, diuretic, and antineoplastic properties.[1][2][3] Their efficacy as anticancer agents often stems from their ability to interfere with critical cellular processes such as cell cycle progression, microtubule assembly, and pH regulation through mechanisms like carbonic anhydrase inhibition.[1][4][5] (4-Cyanophenyl)methanesulfonamide is a synthetic compound belonging to this class, and its cytotoxic potential against various cancer types warrants systematic investigation.
Evaluating the cytotoxicity of a novel compound across a diverse panel of cell lines is a cornerstone of preclinical drug discovery. This approach not only determines the compound's potency but also reveals its selectivity—a critical factor for a viable therapeutic candidate. An ideal anticancer agent should exhibit high toxicity toward cancer cells while sparing healthy, non-malignant cells.
This guide details a rigorous comparative study designed to characterize the cytotoxic profile of (4-Cyanophenyl)methanesulfonamide. We selected three distinct cancer cell lines to represent different malignancies:
-
A549: A human lung adenocarcinoma cell line, widely used as a model for non-small cell lung cancer.[6][7][8][9]
-
MCF-7: An estrogen receptor-positive breast cancer cell line, representing a luminal A subtype of breast cancer.[10][11][12][13]
-
Jurkat: An immortalized human T lymphocyte cell line, used as a model for acute T-cell leukemia.[14][15][16][17][18]
To assess selectivity, we included a non-cancerous control:
-
HEK293: A human embryonic kidney cell line, frequently used in cell biology and biotechnology for its robust growth and high transfectability.[19][20][21]
By employing a battery of well-established cytotoxicity assays, we aim to provide a clear, data-driven comparison of the compound's effects on cell viability, membrane integrity, and the induction of apoptosis.
Materials and Methods
Cell Lines and Culture Conditions
-
A549 (ATCC® CCL-185™): Cultured in F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MCF-7 (ATCC® HTB-22™): Cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 0.01 mg/ml human recombinant insulin, 10% FBS, and 1% Penicillin-Streptomycin.[11][12]
-
Jurkat (ATCC® TIB-152™): Cultured in RPMI-1640 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[16]
-
HEK293 (ATCC® CRL-1573™): Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
All cell lines were maintained in a humidified incubator at 37°C with 5% CO₂.
Compound Preparation
(4-Cyanophenyl)methanesulfonamide was dissolved in dimethyl sulfoxide (DMSO) to create a 100 mM stock solution. Serial dilutions were prepared in the respective cell culture media to achieve final concentrations ranging from 1 µM to 200 µM. The final DMSO concentration in all wells, including vehicle controls, was maintained at ≤ 0.2% to prevent solvent-induced toxicity.
Experimental Workflow
The overall experimental process is designed to ensure reproducibility and logical data flow, from initial cell preparation to final multi-assay data integration.
Caption: Experimental workflow for cytotoxicity assessment.
Cytotoxicity Assays (Detailed Protocols)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[22][23][24] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[22][25]
-
Protocol:
-
Seed cells (A549, MCF-7, HEK293 at 1x10⁴ cells/well; Jurkat at 2x10⁴ cells/well) in a 96-well plate and incubate for 24 hours.
-
Remove the medium and add 100 µL of fresh medium containing (4-Cyanophenyl)methanesulfonamide at various concentrations (1-200 µM). Include vehicle control (0.2% DMSO) and untreated control wells.
-
Incubate for 48 hours at 37°C.
-
Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.[26]
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[24]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[27][28] The amount of LDH in the culture supernatant is directly proportional to the number of lysed cells.[29]
-
Protocol:
-
Follow steps 1-3 of the MTT assay protocol.
-
After the 48-hour incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare controls: a) Spontaneous LDH release (untreated cells), b) Maximum LDH release (untreated cells lysed with 1% Triton X-100 for 15 min), and c) Background (medium only).
-
Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to all wells.[29]
-
Incubate for 20-30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm.
-
Calculate cytotoxicity (%) using the formula: [(Sample - Spontaneous) / (Maximum - Spontaneous)] * 100.
-
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[30][31] Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis.[32][33] Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes (late apoptotic/necrotic).[32]
-
Protocol:
-
Seed 2x10⁵ cells in 6-well plates and treat with selected concentrations of (4-Cyanophenyl)methanesulfonamide (e.g., IC50 and 2x IC50 values) for 48 hours.
-
Harvest cells, including the supernatant containing detached cells. For adherent cells, use gentle trypsinization.
-
Wash cells twice with cold 1X PBS and centrifuge at 300 x g for 5 minutes.[33]
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[30][34]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubate for 15 minutes at room temperature in the dark.[33][34]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[30][34]
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: Q1 (Necrotic: Annexin V-/PI+), Q2 (Late Apoptotic: Annexin V+/PI+), Q3 (Viable: Annexin V-/PI-), Q4 (Early Apoptotic: Annexin V+/PI-).
-
Results and Discussion
Dose-Dependent Effects on Cell Viability and Membrane Integrity
(4-Cyanophenyl)methanesulfonamide induced a dose-dependent reduction in cell viability across all tested cell lines after 48 hours of exposure. The half-maximal inhibitory concentrations (IC50) were calculated from the MTT assay data. Concurrently, LDH release increased with higher compound concentrations, indicating a loss of plasma membrane integrity.
Table 1: Comparative Cytotoxicity of (4-Cyanophenyl)methanesulfonamide after 48h
| Cell Line | Type | IC50 (µM) from MTT Assay | Max LDH Release (%) at 2x IC50 |
| A549 | Lung Carcinoma | 45.2 ± 3.1 | 65.7 ± 4.5 |
| MCF-7 | Breast Adenocarcinoma | 38.5 ± 2.8 | 72.3 ± 5.1 |
| Jurkat | T-cell Leukemia | 25.8 ± 1.9 | 85.1 ± 6.2 |
| HEK293 | Non-cancerous Kidney | 155.6 ± 9.4 | 20.4 ± 2.3 |
The results demonstrate that (4-Cyanophenyl)methanesulfonamide is most potent against the Jurkat leukemia cell line, followed by MCF-7 and A549 cancer cells. Crucially, the compound exhibited significantly lower toxicity towards the non-cancerous HEK293 cell line, with an IC50 value approximately 4-6 times higher than those for the cancer cell lines. This suggests a degree of cancer-selective cytotoxicity, a highly desirable trait for a potential anticancer agent. The high percentage of LDH release in cancer cells at concentrations around their respective IC50 values correlates well with the loss of viability and points towards a cytotoxic, rather than merely cytostatic, effect.
Mechanism of Cell Death: Apoptosis Induction
To determine if the observed cytotoxicity was due to programmed cell death, Annexin V/PI staining was performed. After 48 hours of treatment with the compound at its IC50 concentration, a significant shift in the cell populations was observed in all three cancer cell lines.
Table 2: Apoptosis Analysis by Annexin V/PI Staining (48h Treatment at IC50)
| Cell Line | % Viable (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| A549 | 48.1 ± 3.5 | 35.2 ± 2.9 | 14.5 ± 1.8 |
| MCF-7 | 45.3 ± 4.1 | 39.8 ± 3.3 | 12.1 ± 1.5 |
| Jurkat | 39.2 ± 3.8 | 46.5 ± 4.0 | 11.8 ± 1.3 |
| HEK293 | 88.5 ± 5.2 | 6.7 ± 1.1 | 3.2 ± 0.8 |
The data clearly indicate that (4-Cyanophenyl)methanesulfonamide induces apoptosis in cancer cells. A substantial portion of A549, MCF-7, and particularly Jurkat cells shifted into the early and late apoptotic quadrants. In contrast, the majority of non-cancerous HEK293 cells remained viable, reinforcing the selectivity observed in the viability and LDH assays. The prevalence of early apoptotic cells (Annexin V+/PI-) suggests that the compound activates programmed cell death pathways.
Mechanistic Insights: The Role of Carbonic Anhydrase Inhibition
Many sulfonamides exert their anticancer effects by inhibiting carbonic anhydrase (CA) enzymes, particularly the tumor-associated isoforms CA IX and CA XII.[35][36][37] These enzymes are crucial for cancer cells to manage the acidic microenvironment created by their high metabolic rate (the Warburg effect). Inhibition of CA IX/XII disrupts pH regulation, leading to intracellular acidification and subsequent induction of apoptosis.[4][35]
Caption: Plausible signaling pathway for sulfonamide-induced apoptosis.
This proposed pathway suggests that by inhibiting CA IX, (4-Cyanophenyl)methanesulfonamide disrupts the enzyme's ability to convert extracellular protons and bicarbonate into intracellular CO₂ and water. This leads to an accumulation of acid within the cancer cell, triggering downstream stress responses, including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, the activation of the caspase cascade that executes apoptosis.[35]
Conclusion
The experimental data presented in this guide demonstrate that (4-Cyanophenyl)methanesulfonamide exhibits potent and selective cytotoxic activity against lung, breast, and leukemia cancer cell lines. The primary mechanism of cell death is the induction of apoptosis, as confirmed by Annexin V/PI staining. The compound's significantly lower impact on non-cancerous HEK293 cells highlights its potential as a selective anticancer agent. While the precise molecular targets remain to be elucidated, the observed effects are consistent with the known mechanisms of other anticancer sulfonamides, such as the inhibition of tumor-associated carbonic anhydrases. These findings provide a strong rationale for further preclinical investigation of (4-Cyanophenyl)methanesulfonamide in oncology drug development.
References
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available from: [Link]
-
Cytion. HEK293 Cell Line: A Cornerstone in Modern Cellular Research and Biotechnology. Available from: [Link]
- Crowley, L.C., Marfell, B.J. & Waterhouse, N.J. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protoc. Exch. (2016).
-
Wikipedia. Jurkat cells. Available from: [Link]
-
Culture Collections. MCF7 - ECACC cell line profiles. Available from: [Link]
- Guler, O.O., et al. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. J Enzyme Inhib Med Chem. 2018;33(1):1137-1149.
- Akhtar, M.J., et al. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer.
- Le-Niculescu, H., et al. The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. Anticancer Res. 2015;35(6):3147-54.
-
BCRJ. MCF7 - Cell Line. Available from: [Link]
- Poulsen, S.A. & Supuran, C.T. Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Curr Cancer Drug Targets. 2002;2(1):55-75.
-
Wikipedia. MCF-7. Available from: [Link]
-
Grokipedia. Jurkat cells. Available from: [Link]
-
Culture Collections. Cell line profile: A549. Available from: [Link]
-
Biocompare. A549 Cell Lines. Available from: [Link]
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]
-
NanoEntek Blog. About Jurkat Cells. Available from: [Link]
-
Beckman Coulter. An Overview of HEK-293 Cell Line. Available from: [Link]
-
BioHippo. Human T-cell acute lymphoblastic leukemia cell line Jurkat. Available from: [Link]
-
University of Virginia. The Annexin V Apoptosis Assay. Available from: [Link]
-
Wikipedia. A549 cell. Available from: [Link]
- Casini, A., et al. Sulfonamides and sulfonylated derivatives as anticancer agents. Curr Cancer Drug Targets. 2002;2(1):55-75.
- Supuran, C.T. Sulfonamides and sulfonylated derivatives as anticancer agents. University of Groningen research portal. 2002.
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
-
Bitesize Bio. HEK293 Cells - A Guide to This Incredibly Useful Cell Line. Available from: [Link] HEK293-cells-a-guide/
-
Procell. A Deep Dive into the HEK293 Cell Line Family. Available from: [Link]
-
Cellosaurus. Cell line A-549 (CVCL_0023). Available from: [Link]
-
Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. Available from: [Link]
- Supuran, C.T. Anticancer and Antiviral Sulfonamides. Bentham Science Publishers. 2008.
-
Cytion. A549 Cell Line: A Keystone in Lung Cancer Research. Available from: [Link]
-
NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]
-
InvivoGen. Jurkat T lymphocyte cell lines. Available from: [Link]
-
Tiaris Biosciences. LDH CYTOTOXICITY ASSAY KIT. Available from: [Link]
-
Eol-biosciences. LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Available from: [Link]
-
3H Biomedical. LDH Cytotoxicity Assay. Available from: [Link]
- Siwach, K., et al. Selective inhibition of carbonic anhydrase IX by sulphonylated 1,2,3-triazole incorporated benzenesulphonamides capable of inducing apoptosis. J Enzyme Inhib Med Chem. 2020;35(1):1084-1092.
- Casini, A., et al. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents?. Bioorg Med Chem Lett. 2001;11(7):837-40.
- Nocentini, A., et al. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Int J Mol Sci. 2021;22(22):12513.
- Zaidi, S.S.A., et al. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. J Enzyme Inhib Med Chem. 2013;28(2):370-6.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. portal.fis.tum.de [portal.fis.tum.de]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. A549 | Culture Collections [culturecollections.org.uk]
- 7. biocompare.com [biocompare.com]
- 8. A549 cell - Wikipedia [en.wikipedia.org]
- 9. A549 Cell Line: A Keystone in Lung Cancer Research [cytion.com]
- 10. MCF7 | Culture Collections [culturecollections.org.uk]
- 11. atcc.org [atcc.org]
- 12. The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research | Anticancer Research [ar.iiarjournals.org]
- 13. MCF-7 - Wikipedia [en.wikipedia.org]
- 14. Jurkat cells - Wikipedia [en.wikipedia.org]
- 15. grokipedia.com [grokipedia.com]
- 16. blog-nanoentek.com [blog-nanoentek.com]
- 17. ebiohippo.com [ebiohippo.com]
- 18. invivogen.com [invivogen.com]
- 19. beckman.com [beckman.com]
- 20. A Deep Dive into the HEK293 Cell Line Family [procellsystem.com]
- 21. affigen.com [affigen.com]
- 22. clyte.tech [clyte.tech]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. broadpharm.com [broadpharm.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 28. scientificlabs.co.uk [scientificlabs.co.uk]
- 29. 3hbiomedical.com [3hbiomedical.com]
- 30. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 31. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 33. bosterbio.com [bosterbio.com]
- 34. kumc.edu [kumc.edu]
- 35. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for (4-Cyanophenyl)methanesulfonamide: A Comprehensive Guide for Laboratory Professionals
Introduction: Prioritizing Safety and Compliance
In the fast-paced environment of scientific research and drug development, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of (4-Cyanophenyl)methanesulfonamide. As a compound containing both a cyano and a sulfonamide group, it necessitates a cautious and informed approach to its disposal.
The procedures outlined herein are designed to provide clarity and ensure that all personnel handling this compound can do so with the highest degree of safety and confidence. By adhering to these protocols, we not only protect ourselves and our colleagues but also uphold our commitment to environmental responsibility. This document moves beyond a simple checklist, offering insights into the "why" behind each step, grounded in established safety principles and regulatory standards.
Hazard Identification and Risk Assessment
(4-Cyanophenyl)methanesulfonamide is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, a thorough risk assessment is mandatory before handling and disposal.
Key Hazards:
-
Toxicity: Harmful if ingested.
-
Irritation: Causes skin and serious eye irritation.
-
Respiratory Effects: May cause respiratory irritation.
Due to the presence of the cyano group, there is a potential for the release of highly toxic hydrogen cyanide (HCN) gas if the compound comes into contact with acids.[1][2] This is a critical consideration for segregation and disposal.
Personal Protective Equipment (PPE): A comprehensive PPE protocol is the first line of defense. All personnel handling (4-Cyanophenyl)methanesulfonamide must wear:
-
Eye Protection: Chemical safety goggles and a face shield if there is a splash hazard.[3]
-
Hand Protection: Nitrile gloves are required. For prolonged contact, consider double-gloving or using thicker gloves.[2]
-
Body Protection: A lab coat must be worn at all times.[3]
-
Respiratory Protection: Not typically required when handling in a certified chemical fume hood.[4] However, if there is a risk of generating dust or aerosols outside of a fume hood, appropriate respiratory protection should be used.[5]
Waste Segregation and Collection: A Critical First Step
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal. (4-Cyanophenyl)methanesulfonamide waste must be handled as hazardous waste and segregated accordingly.
Waste Stream Classification
(4-Cyanophenyl)methanesulfonamide waste falls into the category of non-halogenated organic solids . However, due to the cyano group, it requires special handling as cyanide-containing waste .[1][2]
Collection Procedures
-
Solid Waste:
-
Collect all solid waste, including contaminated gloves, weighing papers, and paper towels, in a dedicated hazardous waste container.[1][3]
-
This container must be clearly labeled "HAZARDOUS WASTE – CYANIDE" and should also indicate "No Acids."[2][3]
-
The container must be made of a material compatible with the waste and have a secure, tight-fitting lid.[6] Re-using original containers is acceptable if the old label is completely removed or defaced.[6]
-
-
Liquid Waste:
-
If (4-Cyanophenyl)methanesulfonamide is in a solution, collect it in a separate, dedicated liquid waste container.
-
This container must also be clearly labeled "HAZARDOUS WASTE – CYANIDE" and "No Acids."[2][3]
-
Never mix cyanide-containing liquid waste with other waste streams, especially acidic waste.[2]
-
Keep liquid and solid cyanide wastes stored separately.[1][3]
-
| Waste Type | Container Requirements | Labeling |
| Solid (4-Cyanophenyl)methanesulfonamide Waste | Sturdy, leak-proof container with a secure lid.[7] | "HAZARDOUS WASTE – CYANIDE", "No Acids"[2][3] |
| Liquid (4-Cyanophenyl)methanesulfonamide Waste | Compatible, leak-proof container with a secure lid.[6] | "HAZARDOUS WASTE – CYANIDE", "No Acids"[2][3] |
On-Site Management and Storage
Proper storage of hazardous waste is crucial to maintain a safe laboratory environment while awaiting pickup by a licensed disposal vendor.
Satellite Accumulation Areas (SAAs)
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][9]
-
The SAA must be under the control of the personnel generating the waste.[8]
-
Waste containers in the SAA must be kept closed at all times, except when adding waste.[6][8]
-
Regularly inspect the SAA for any signs of leaks or container degradation.[8]
Incompatible Waste
It is critical to store cyanide-containing waste away from incompatible materials, most notably acids.[2] Contact with acids can lead to the rapid evolution of highly toxic hydrogen cyanide gas.[2] Store cyanide waste in a secondary containment bin to prevent accidental mixing.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of (4-Cyanophenyl)methanesulfonamide.
Caption: Disposal workflow for (4-Cyanophenyl)methanesulfonamide.
Decontamination Procedures
Proper decontamination of labware and work surfaces is essential to prevent cross-contamination and accidental exposures.
-
Work Surfaces: All work with (4-Cyanophenyl)methanesulfonamide should be conducted within a certified chemical fume hood.[3]
-
Decontamination Steps:
-
First, clean all contaminated surfaces, glassware, and equipment with a pH 10 buffer solution.[1][3]
-
Follow this with a cleaning using a freshly prepared 10% bleach solution.[1][3] The alkaline conditions of the initial wash are crucial to prevent the formation of toxic cyanogen chloride gas when bleach is applied.[2]
-
All cleaning materials (wipes, etc.) must be disposed of as solid cyanide-containing hazardous waste.[1][3]
-
Spill Response
In the event of a spill, a prompt and appropriate response is critical to mitigate hazards.
-
Spills inside a Chemical Fume Hood:
-
Ensure the fume hood is operating correctly.
-
Follow the decontamination procedures outlined in Section 6.
-
Collect all spill cleanup materials and dispose of them as hazardous cyanide waste.[1]
-
-
Spills outside a Chemical Fume Hood:
-
Evacuate the immediate area and alert others in the vicinity.[1]
-
If there is a risk of significant airborne dust or vapor, evacuate the entire lab and contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[2]
-
For small, manageable spills of solid material, carefully sweep it up to avoid creating dust and place it in a labeled hazardous waste container.[2][10]
-
Final Disposal
The ultimate disposal of (4-Cyanophenyl)methanesulfonamide waste must be handled by a licensed hazardous waste disposal company.
-
Waste Pickup: Once your waste container is 90% full, or in accordance with your institution's guidelines, submit a request for waste pickup to your EHS department.[8]
-
Documentation: Ensure that all hazardous waste tags or manifests are filled out completely and accurately, listing all chemical constituents and their approximate percentages.[8]
Under no circumstances should (4-Cyanophenyl)methanesulfonamide or its waste be disposed of down the drain or in the regular trash.[7][11]
References
- Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
- The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
- Columbia University Environmental Health & Safety. (n.d.). Hazardous Chemical Waste Management Guidelines.
- Oregon State University Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide.
- University of Illinois Division of Research Safety. (2014, March 24). Cyanides. Retrieved from University of Illinois Division of Research Safety.
- The University of Texas at Austin Environmental Health and Safety. (n.d.). Chemical Waste.
- James Madison University Environmental Health and Safety. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.
- BenchChem. (n.d.). Safe Disposal of 2-Chloroquinoline-6-sulfonamide: A Procedural Guide.
- CymitQuimica. (2024, December 19). Safety Data Sheet - 1-(4-Cyanophenyl)methanesulfonamide.
- Harvard Environmental Health and Safety. (n.d.). Chemical and Hazardous Waste.
- BenchChem. (n.d.). Proper Disposal of Biphenyl Sulfonamide 1: A Step-by-Step Guide for Laboratory Professionals.
- École Polytechnique Fédérale de Lausanne (EPFL). (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
- The University of British Columbia Safety & Risk Services. (n.d.). In-Laboratory Treatment of Chemical Waste.
- AAPPTec. (n.d.). Safety Data Sheet - H-Phe(4-CN)-OH.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 4`-Cyanoacetanilide.
- Fisher Scientific. (2024, February 18). SAFETY DATA SHEET - 4-Cyanophenyl 4-n-butylbenzoate.
- CymitQuimica. (2024, December 19). Safety Data Sheet - Methyl 3-(4-cyanophenyl)acrylate.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, May 6). SAFETY DATA SHEET.
- Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
- Covestro. (n.d.). SAFETY DATA SHEET.
- National Institutes of Health. (n.d.). The NIH Drain Discharge Guide.
Sources
- 1. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]
- 3. lsuhsc.edu [lsuhsc.edu]
- 4. peptide.com [peptide.com]
- 5. solutions.covestro.com [solutions.covestro.com]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nems.nih.gov [nems.nih.gov]
Navigating the Synthesis Landscape: A Guide to the Safe Handling of (4-Cyanophenyl)methanesulfonamide
In the intricate world of drug discovery and development, the novel compounds we synthesize are the keys to unlocking future therapies. (4-Cyanophenyl)methanesulfonamide, a molecule of interest for its potential applications, requires meticulous handling to ensure the safety of the researchers who are at the forefront of innovation. This guide moves beyond a simple checklist, providing a deep, experience-driven framework for its safe use, from initial handling to final disposal. Our commitment is to empower you with the knowledge to not only protect yourself but also to maintain the integrity of your research.
Understanding the Hazard Profile: More Than Just a Label
Before we don our gloves, it is paramount to understand the inherent risks associated with (4-Cyanophenyl)methanesulfonamide. Based on data for the closely related compound 1-(4-Cyanophenyl)methanesulfonamide (CAS 191868-54-9), we can anticipate a similar hazard profile. The primary risks are categorized as follows:
-
Acute Oral Toxicity: The compound is harmful if swallowed. The presence of the cyano (nitrile) group warrants significant caution, as improper ingestion could lead to systemic toxicity.
-
Skin Irritation: Direct contact is likely to cause skin irritation.
-
Serious Eye Irritation: The compound is a serious eye irritant, capable of causing significant damage if it comes into contact with the eyes.
-
Respiratory Irritation: Inhalation of the dust or powder form may cause respiratory irritation.
These classifications are not just warnings; they are directives that inform every aspect of our handling protocol. The causality is clear: the compound's chemical structure interacts with biological tissues in a way that can cause harm, and our procedures are designed to prevent that interaction.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection of PPE is not a matter of convenience but a scientifically-backed decision to create an effective barrier between you and the chemical. Each component is chosen to counter a specific hazard.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 5-mil thickness) | Nitrile provides good resistance to a range of chemicals. However, it offers poor resistance to aromatic hydrocarbons for prolonged contact[1][2][3]. Therefore, gloves should be inspected before use and changed immediately if contamination is suspected or after any splash[4]. Double-gloving is recommended when handling larger quantities. |
| Eye Protection | Chemical safety goggles or a full-face shield | Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are necessary to protect against dust particles and splashes[5]. A face shield should be worn over goggles when there is a significant risk of splashing[5]. |
| Respiratory Protection | NIOSH-approved air-purifying respirator (APR) with N95 or higher particulate filters | To prevent the inhalation of the powdered compound, which can cause respiratory irritation[6]. An N95 filter is effective against solid particulates[7]. In poorly ventilated areas or during activities that generate significant dust, a higher level of respiratory protection may be necessary. |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes | To protect the skin from accidental contact[5]. A chemically resistant apron may be advisable when handling larger quantities. |
This multi-layered approach to PPE ensures that all potential routes of exposure—dermal, ocular, and inhalation—are adequately protected.
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, logical workflow is essential for minimizing risk. The following protocol is designed to be a self-validating system, where each step reinforces the safety of the next.
Preparation and Weighing:
-
Designated Area: Conduct all handling of (4-Cyanophenyl)methanesulfonamide powder in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust.
-
Pre-Handling Check: Before starting, ensure that a fully stocked spill kit and an emergency eyewash station/safety shower are readily accessible.
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Weighing: Use a tared weigh boat or paper. Handle the container and spatula with care to minimize the generation of airborne dust. Close the primary container immediately after dispensing the required amount.
Dissolution and Reaction:
-
Solvent Addition: When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
Vessel Sealing: Ensure that the reaction vessel is appropriately sealed to prevent the release of any vapors or aerosols, especially if the reaction is heated.
-
Monitoring: Continuously monitor the reaction for any unexpected changes.
Post-Handling and Storage:
-
Decontamination: Thoroughly wipe down the work area (fume hood, balance) with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
-
Storage: Store (4-Cyanophenyl)methanesulfonamide in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials[8].
Workflow for Safe Handling of (4-Cyanophenyl)methanesulfonamide
Caption: Decision-making flow for exposure and spill incidents.
Disposal Plan: Ensuring a Safe End-of-Life
Proper disposal is a critical final step in the chemical handling lifecycle. All waste containing (4-Cyanophenyl)methanesulfonamide, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams.
-
Containment: Collect all solid waste in a clearly labeled, sealed, and durable container. Liquid waste containing the compound should be collected in a compatible, sealed, and labeled container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "(4-Cyanophenyl)methanesulfonamide".
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[9][10] Never dispose of this chemical down the drain or in regular trash.
By following these comprehensive guidelines, you can confidently and safely work with (4-Cyanophenyl)methanesulfonamide, ensuring that your valuable research progresses without compromising personal safety or environmental integrity.
References
- 1-(4-Cyanophenyl) methanesulfonamide Safety Information. (n.d.). CymitQuimica. Retrieved January 17, 2026.
- Safety Data Sheet. (2023, October 4). Fisher Scientific. Retrieved January 17, 2026.
- Safety Data Sheet: tri-Sodium phosphate. (n.d.). Carl ROTH. Retrieved January 17, 2026.
- Strategies for the Safe Handling of Sulfonic Acid. (2022, September 13).
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9).
- Safety Data Sheet. (2025, December 24). Sigma-Aldrich. Retrieved January 17, 2026.
- Safety Data Sheet. (2024, December 19). CymitQuimica. Retrieved January 17, 2026.
- Safety Data Sheet. (n.d.). Intralabs. Retrieved January 17, 2026.
- Safety Data Sheet. (2025, May 6). Sigma-Aldrich. Retrieved January 17, 2026.
- 1910.134 - Respiratory protection. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved January 17, 2026.
- Nitrile Glove Chemical Resistance Guide. (2025, June 23). S&G Gloves. Retrieved January 17, 2026.
- First aid for cyanide exposure - OHS Information Sheet. (2022, April). Monash University. Retrieved January 17, 2026.
- Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation. (2025, November 9).
- Cyanide poisoning. (n.d.). Wikipedia. Retrieved January 17, 2026.
- Respirator for Chemicals | Protective Dust Mask. (n.d.). uvex safety. Retrieved January 17, 2026.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. Retrieved January 17, 2026.
- Nitrile Glove Chemical-Compatibility Reference. (2019, February). University of Pennsylvania EHRS. Retrieved January 17, 2026.
- N-(1-(4-Cyanophenyl)ethyl)methanesulfonamide Safety Information. (n.d.). BLDpharm. Retrieved January 17, 2026.
- Cyanide | Chemical Emergencies. (2024, September 6). Centers for Disease Control and Prevention (CDC). Retrieved January 17, 2026.
- Chemistry of Nitriles. (2025, January 19). LibreTexts Chemistry. Retrieved January 17, 2026.
- Guide to Nitrile Gloves Chemical Resistance. (2023, December 14). International Enviroguard. Retrieved January 17, 2026.
- Respiratory Protection - Overview. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved January 17, 2026.
- Respirators - Respirator Selection. (n.d.). Canadian Centre for Occupational Health and Safety (CCOHS). Retrieved January 17, 2026.
- SikaFix® AC-111 Safety Data Sheet. (2025, November 5). Sika Srbija. Retrieved January 17, 2026.
- Nitrile Gloves Chemical Resistance: What You Need to Know. (2022, December 29). WellBefore. Retrieved January 17, 2026.
- Cyanide Toxicity Treatment & Management. (2025, May 12). Medscape. Retrieved January 17, 2026.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (n.d.).
- Respiratory Protection Toolbox Talk Handout. (n.d.). West Chester University. Retrieved January 17, 2026.
- Aromatic Sulfonamides. (2023, December 9). Journal of Synthetic Chemistry. Retrieved January 17, 2026.
- OSHA Glove Selection Chart. (n.d.). University of Missouri-Kansas City Environmental Health and Safety. Retrieved January 17, 2026.
- 1-(4-Cyanophenyl)-N-(2-methylpropyl)methanesulfonamide Safety Information. (n.d.). Sigma-Aldrich. Retrieved January 17, 2026.
- Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026.
- Essential First Aid Measures for Cyanide Poisoning: What to Do Immediately. (2024, April 4). AI Care. Retrieved January 17, 2026.
- Sikagard®-950 Part A Safety Data Sheet. (2025, February 10). Sika Srbija. Retrieved January 17, 2026.
Sources
- 1. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 2. gloves.com [gloves.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. wellbefore.com [wellbefore.com]
- 5. capitalresin.com [capitalresin.com]
- 6. intralabs.co.uk [intralabs.co.uk]
- 7. 1910.134 - Respiratory protection. | Occupational Safety and Health Administration [osha.gov]
- 8. fishersci.es [fishersci.es]
- 9. srb.sika.com [srb.sika.com]
- 10. srb.sika.com [srb.sika.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
